Tricyclo[1.1.1.01,3]pentane
Description
Structure
3D Structure
Properties
CAS No. |
35634-10-7 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.1 g/mol |
IUPAC Name |
tricyclo[1.1.1.01,3]pentane |
InChI |
InChI=1S/C5H6/c1-4-2-5(1,4)3-4/h1-3H2 |
InChI Key |
ZTXSPLGEGCABFL-UHFFFAOYSA-N |
SMILES |
C1C23C1(C2)C3 |
Canonical SMILES |
C1C23C1(C2)C3 |
Other CAS No. |
35634-10-7 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Core: A Theoretical Deep Dive into the Central Bond of [1.1.1]Propellane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: [1.1.1]Propellane (tricyclo[1.1.1.0¹³]pentane) is a fascinating and highly strained molecule that has captivated chemists for decades.[1] Its unique cage structure, featuring two bridgehead carbon atoms with inverted tetrahedral geometry, challenges classical bonding theories.[1][2] The nature of the central bond connecting these bridgehead carbons has been a subject of intense theoretical debate.[2][3][4] Beyond its theoretical intrigue, [1.1.1]propellane has emerged as a critical precursor for synthesizing bicyclo[1.1.1]pentanes (BCPs). BCPs are highly valued in medicinal chemistry as bioisosteres for common groups like aryl, alkynyl, and tert-butyl moieties, often improving the pharmacokinetic profiles of drug candidates.[5][6] This guide provides a comprehensive theoretical analysis of the central bond, summarizing quantitative data, detailing methodologies, and visualizing the complex concepts that define its remarkable structure and reactivity.
The Nature of the Central Bond: A Multifaceted Debate
The classical Lewis structure of [1.1.1]propellane depicts a standard single bond between the two bridgehead carbons. This representation suggests that the molecule's high reactivity stems from the release of its significant strain energy (estimated at 102 kcal/mol) upon cleavage of this central bond.[1][6] However, this view is an oversimplification. A deeper theoretical analysis reveals a far more complex and nuanced bonding picture.
Inverted Geometry and Charge-Shift Bonding: The bridgehead carbons exhibit an "inverted" geometry, where all four bonds are directed into a single hemisphere.[7] This unusual arrangement precludes typical σ-bond formation. Valence Bond (VB) theory and other analyses suggest the interaction is best described as a "charge-shift bond".[1][4] In this model, the bond's stability arises not primarily from shared electron density, but from the resonance between its covalent and ionic forms (C-C ↔ C⁺:C⁻ + C⁻:C⁺).[2][4] This type of bonding is characterized by a depletion of electron density at the bond's critical point.[4]
The σ–π Delocalization Model: A more recent and comprehensive model attributes the unique properties of [1.1.1]propellane to a moldable, delocalized electron density that spans the entire cage.[5][8] This delocalization results from the mixing of the inter-bridgehead C–C bonding (σ) and antibonding (σ*) orbitals.[5] This σ–π delocalization helps to relieve Pauli repulsion within the highly constrained cage structure.[5] This model provides a unified framework that successfully rationalizes the "omniphilic" reactivity of [1.1.1]propellane, explaining its ability to react with anions, radicals, and cations.[5][6]
Contesting the Bond: Some theoretical studies question the very existence of a traditional bond. Analyses based on orbital-independent probability density and dynamic orbital forces suggest that the stabilization of singlet [1.1.1]propellane arises from unusual many-electron exchanges involving the "wing" bonds rather than a true central covalent bond.[3][4][9] These models propose that the interaction between the bridgehead carbons is non-bonding or even slightly repulsive in the σ framework, with cohesion resulting from π-type or "banana" bond interactions.[9]
Quantitative Data Summary
The structural and energetic parameters of the [1.1.1]propellane central bond have been investigated through both experimental and computational methods. The following tables summarize key quantitative findings.
Table 1: Geometric Parameters of [1.1.1]Propellane
| Parameter | Method | Value | Reference |
| Central C-C Bond Length | X-ray (derivatives at 81 K) | 1.585 - 1.587 Å | [10] |
| Central C-C Bond Length | Ab initio Molecular Orbital | 1.60 Å | [10] |
| Central C-C Bond Length | Wikipedia (General) | 1.60 Å (160 pm) | [1] |
| Side C-C Bond Length | X-ray (derivatives at 81 K) | 1.525 - 1.528 Å | [10] |
| Side C-C Bond Length | Ab initio Molecular Orbital | 1.53 Å | [10] |
| Ethane C-C Bond Length (for comparison) | Standard Value | ~1.54 Å | [1] |
Table 2: Energetic Properties of [1.1.1]Propellane
| Property | Value | Reference |
| Strain Energy | 102 kcal/mol (427 kJ/mol) | [1] |
| Central Bond Dissociation Energy (in situ) | ~77 kcal/mol | [9] |
| Central Bond Dissociation Energy (disputed estimates) | 59–65 kcal/mol (or none) | [1] |
| Energy of Biradical State (no central bond) | 80 kcal/mol higher than ground state | [1] |
Table 3: Electron Density Analysis at the Central Bond Critical Point (BCP)
| Finding | Description | Reference |
| Difference Electron Density | Slightly negative between bridgehead nuclei. | [10] |
| Diffuse Positive Density | Observed outside the bridgehead bond, suggesting a site for electrophilic attack. | [10] |
| Laplacian of Electron Density (∇²ρ) | Positive, characteristic of a charge-shift bond. | [4] |
Methodologies and Protocols
Experimental Protocol: X-ray Diffraction of [1.1.1]Propellane Derivatives
The high reactivity of [1.1.1]propellane derivatives necessitates specialized techniques for structural analysis.
-
Crystal Growth: Crystals of the highly reactive compounds, which are often liquid at room temperature, are grown directly on the X-ray diffractometer.[10] This is achieved by cooling the sample to a temperature just below its melting point (e.g., ~208 K and ~228 K for the derivatives studied).[10]
-
Data Collection: Accurate single-crystal X-ray diffraction measurements are performed at very low temperatures (e.g., 81 K) to minimize thermal motion and obtain high-resolution electron density maps.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the molecular structure. The refinement process determines precise atomic positions, bond lengths, and angles.
-
Deformation Density Analysis: The experimental electron density is analyzed to create deformation density maps (difference maps), which show how the electron density is redistributed upon bond formation compared to isolated spherical atoms.[10]
Computational Protocols: Theoretical Analysis
A variety of computational methods have been employed to unravel the electronic structure of [1.1.1]propellane.
-
Levels of Theory:
-
Ab initio Methods: Calculations such as Configuration Interaction with Single and Double excitations (CISD) and Complete Active Space Self-Consistent Field (CASSCF(2,2)) are used to accurately model the electronic wave function, particularly the contested central bond.[2][4][11]
-
Density Functional Theory (DFT): Functionals like ωB97X-D and B3LYP are used to optimize geometries and model reaction pathways, providing a good balance between accuracy and computational cost.[7]
-
-
Basis Sets: A range of basis sets, including Pople-style (e.g., 6-31G*) and Dunning's correlation-consistent sets (e.g., aug-cc-pVDZ, cc-pVTZ), are used to represent the atomic orbitals.[7][9][11]
-
Specialized Analyses:
-
Distortion/Interaction Analysis (DIA): This method partitions the interaction energy between reactants to understand the forces driving a reaction.[5]
-
Electron Density Difference Analysis (EDDA): EDDA is used to visualize how electron density changes along a reaction coordinate, revealing charge polarization and transfer.[5]
-
Probability Density Analysis (PDA): This orbital-independent method analyzes the many-electron probability density to determine the most probable electron positions and exchange paths, offering an alternative perspective to orbital-based bonding models.[3][4]
-
Dynamic Orbital Forces (DOF): This method evaluates the bonding or antibonding character of molecular orbitals by calculating the derivative of the orbital energy with respect to an internuclear distance.[9]
-
Visualizing Bonding Theories and Reactivity
Graphviz diagrams are used to illustrate the logical relationships between different bonding models and the proposed mechanisms for [1.1.1]propellane's diverse reactivity.
Caption: Logical flow of theoretical models for the [1.1.1]propellane central bond.
Caption: Workflow for the reaction of [1.1.1]propellane with anionic nucleophiles.[5]
Caption: Divergent pathways for radical and cationic activation of [1.1.1]propellane.[5]
Conclusion
The central bond of [1.1.1]propellane is not a simple C-C single bond but rather a highly complex electronic structure that defies easy classification. The classical notion of strain relief alone is insufficient to explain its stability and reactivity. A modern understanding, supported by extensive computational analysis, points towards a unified model based on σ–π delocalization within the cage. This delocalized, moldable electron density is the key to rationalizing the molecule's omniphilic reactivity, allowing it to engage with a wide spectrum of reagents. While debates on the exact nature of the bridgehead-bridgehead interaction—whether it constitutes a true "bond" or not—continue, the delocalization model provides the most powerful framework for predicting and exploiting the chemistry of this remarkable molecule in the synthesis of valuable BCP scaffolds for drug discovery and materials science.
References
- 1. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Questioning the Central Bond in [1.1.1]Propellane: Insights from Probability Density Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Unraveling the Energetic Puzzle: A Computational Deep Dive into the Strain Energy of Tricyclo[1.1.1.0¹³]pentane
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tricyclo[1.1.1.0¹³]pentane, more commonly known as [1.1.1]propellane, stands as a fascinating and highly strained molecule that has captured the attention of theoretical and synthetic chemists alike. Its unique cage-like structure, featuring an inverted tetrahedral geometry at the bridgehead carbons, imparts significant strain energy, which is a key driver of its remarkable reactivity. This technical guide provides an in-depth analysis of the computational studies that have sought to quantify this strain energy, offering a valuable resource for researchers leveraging this molecule in fields such as drug discovery and materials science. The incorporation of bicyclo[1.1.1]pentane (BCP) motifs, derived from [1.1.1]propellane, into bioactive molecules has been shown to improve key pharmacokinetic properties, making a thorough understanding of its energetic landscape paramount.
Quantitative Analysis of Strain Energy
The strain energy of [1.1.1]propellane has been a subject of numerous computational investigations, employing a range of theoretical methods. The calculated values vary depending on the level of theory and the basis set employed, reflecting the complexity of accurately modeling its unique electronic structure. Below is a summary of reported computational strain energy values.
| Strain Energy (kcal/mol) | Computational Method | Notes |
| ~100 | General/Early Theoretical Work | Often cited as a general estimate for the total strain energy.[1] |
| 102 | Not Specified | Estimated value.[2] |
| 105 | Early Theoretical Work (Newton and Schulman) | An early and widely accepted theoretical estimation.[3] |
| ~140 | Density Functional Theory (DFT) | A more recent estimate derived from DFT calculations (585 kJ/mol).[3] |
| 65 | Not Specified | This value is noted as the difference in strain energy between the reactant and the resulting diradical upon homolytic cleavage, which influences its thermal stability.[4] |
Note: The conversion from kJ/mol to kcal/mol uses the factor 1 kcal/mol = 4.184 kJ/mol.
Experimental and Computational Protocols
The determination of strain energy in molecules like [1.1.1]propellane is not a direct experimental measurement but is rather inferred from thermochemical data or, more commonly, calculated using computational chemistry methods. These computational "experiments" follow rigorous protocols to ensure the accuracy and reliability of the results.
Methodologies for Strain Energy Calculation
A common and robust approach for calculating strain energy is through the use of isodesmic and homodesmotic reactions . These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of such a reaction, calculated computationally, is taken as the strain energy of the molecule of interest, assuming the other molecules in the reaction are strain-free or have well-known strain energies. This method effectively cancels out systematic errors in the calculations.
For a highly strained and electronically complex molecule like [1.1.1]propellane, the choice of computational method is critical.
-
Ab Initio Methods: Early studies often employed ab initio Hartree-Fock (HF) methods. More advanced and computationally intensive methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy by incorporating electron correlation. State-of-the-art methods such as DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) have been used to investigate the nuances of its reactivity, challenging the simple view that it is driven solely by strain release.[3]
-
Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their balance of accuracy and computational cost. Various functionals are available, and their performance can vary for strained systems. For instance, some studies on substituted propellanes have utilized the ωB97X-D functional with an augmented correlation-consistent basis set (aug-cc-pVDZ). It has been noted, however, that DFT methods can sometimes overestimate the relative energy of related bicyclic systems.
-
Multireference Methods: The central C1-C3 bond in [1.1.1]propellane has been a subject of debate, with some studies suggesting it has significant "charge-shift" character. This indicates that the electronic ground state may not be well-described by a single determinant wavefunction. In such cases, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed to provide a more accurate description of the electronic structure.
Common Computational Software
A variety of software packages are available to perform these calculations. While the specific software is not always reported in every study, the following are industry-standard tools for ab initio and DFT calculations:
-
Gaussian: A widely used commercial computational chemistry software package with a comprehensive suite of methods and basis sets.
-
GAMESS: A versatile and freely available quantum chemistry package.
-
ORCA: A powerful and flexible quantum chemistry program package, known for its efficiency, especially in DFT and coupled-cluster calculations.
Visualizing the Computational Workflow and Molecular Properties
To better understand the process of computationally determining strain energy and the underlying reasons for [1.1.1]propellane's unique properties, the following diagrams are provided.
Caption: A typical workflow for the computational determination of molecular strain energy.
Caption: The relationship between structure, strain, and reactivity in [1.1.1]propellane.
Conclusion
The significant strain energy of tricyclo[1.1.1.0¹³]pentane is a cornerstone of its chemistry, providing the thermodynamic driving force for a variety of useful transformations. Computational chemistry has proven to be an indispensable tool for quantifying this strain and for providing a deeper understanding of the molecule's complex electronic structure. While early theoretical work provided foundational estimates, modern DFT and high-level ab initio methods continue to refine our understanding. The interplay between its inverted geometry, the nature of its central bond, and its high strain energy results in a molecule with a rich and diverse reactivity profile. For researchers in drug development and materials science, a firm grasp of these computational insights is crucial for harnessing the unique properties of [1.1.1]propellane and its derivatives to design novel and improved molecular entities.
References
spectroscopic characterization of [1.1.1]propellane derivatives
An In-depth Technical Guide to the Spectroscopic Characterization of [1.1.1]Propellane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1.1.1]Propellane is a unique and highly strained tricyclic hydrocarbon, characterized by an inverted bonding geometry at the bridgehead carbon atoms. This structural peculiarity imparts remarkable reactivity, making it a valuable building block in organic synthesis, particularly for the preparation of bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are increasingly recognized as bioisosteres for para-substituted benzene (B151609) rings in drug discovery, offering improved physicochemical properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of novel [1.1.1]propellane derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques employed for this purpose, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of [1.1.1]propellane derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the position of substituents.
¹H NMR Spectroscopy
The proton NMR spectrum of the parent [1.1.1]propellane is simple, exhibiting a single peak for the six equivalent methylene (B1212753) protons. In substituted derivatives, the symmetry is broken, leading to more complex spectra. Key diagnostic signals include those of the bridgehead and methylene protons of the BCP core.
¹³C NMR Spectroscopy
The carbon NMR spectrum of [1.1.1]propellane is characterized by two signals corresponding to the bridgehead and methylene carbons.[1] The chemical shifts are highly sensitive to the electronic nature of the substituents. A notable feature is the unusual upfield chemical shift of the bridgehead carbons directly attached to the substituent.
Table 1: Representative NMR Spectroscopic Data for [1.1.1]Propellane and a Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |
| [1.1.1]Propellane | ¹³C | 1.0 (Bridgehead), 74.2 (Methylene) | CDCl₃[1] | |
| Substituted [1.1.1]Propellane | ¹³C | Varies with substituent | ||
| Bicyclo[1.1.1]pentane | ¹³C | ¹J(C*C) = 9.9 Hz |
Note: The bridgehead-bridgehead carbon coupling constant in [1.1.1]propellane has been a subject of theoretical and experimental interest, with computed values differing from experimental findings for substituted derivatives.[2][3]
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and probing the vibrational modes of the propellane cage. The high symmetry (D₃h) of the parent [1.1.1]propellane molecule influences its vibrational spectra.[4]
High-resolution IR spectroscopy has been employed to determine accurate band origins and rovibrational constants for [1.1.1]propellane.[5][6][7] These studies provide detailed insights into the molecular structure and potential energy surface.[5]
Table 2: Key Vibrational Frequencies for [1.1.1]Propellane
| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |
| ν₉ (CH₂ bending) | 1459 | IR | [6] |
| ν₁₀ | IR | [6] | |
| ν₁₂ | IR | [6] | |
| ν₁₅ | IR | [6] |
Mass Spectrometry (MS)
Mass spectrometry is routinely used to determine the molecular weight and elemental composition of [1.1.1]propellane derivatives. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of newly synthesized compounds.[8] Fragmentation patterns can also provide structural information, although the rigid cage structure of BCPs can lead to complex fragmentation pathways.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the [1.1.1]propellane derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 s. A larger number of scans is usually required compared to ¹H NMR.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of complex structures, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
General High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected elemental composition.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization of a novel [1.1.1]propellane derivative.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide for [1.1.1]propellane derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. High resolution infrared and Raman studies of atmospheric-related and highly strained molecules | NIST [nist.gov]
- 5. High Resolution Infrared and Coherent Raman Studies of Propellane | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
The Omniphilic Nature of [1.1.1]Propellane: A Deep Dive into its Radical Reactivity
For Researchers, Scientists, and Drug Development Professionals
[1.1.1]Propellane, a highly strained molecule, has emerged as a critical building block in modern chemistry, particularly in the synthesis of bicyclo[1.1.1]pentanes (BCPs). BCPs are increasingly utilized as bioisosteres for aryl, alkynyl, and tert-butyl groups in drug design, offering improved pharmacokinetic profiles.[1][2] The unique reactivity of the central bond in [1.1.1]propellane allows for a diverse range of transformations, with radical reactions being a particularly fruitful avenue for the construction of highly functionalized BCPs.[1][2] This technical guide provides an in-depth exploration of the reactivity of [1.1.1]propellane with radicals, summarizing key quantitative data, detailing experimental protocols, and visualizing reaction pathways.
The Underlying Theory: Beyond Strain Relief
The reactivity of [1.1.1]propellane is often attributed to the relief of its significant ring strain upon cleavage of the central C1–C3 bond. However, recent computational studies suggest a more nuanced model involving σ–π delocalization of electron density.[1][3][4] This delocalization makes the molecule "omniphilic," capable of reacting with nucleophiles, electrophiles, and radicals.[1][3] In the context of radical reactions, the addition of a radical to the C1–C3 bond is facilitated by an increased delocalization of electron density over the propellane cage, leading to the formation of a stable bridgehead BCP radical intermediate.[1][4][5] This intermediate can then be trapped by various radical acceptors or participate in atom transfer reactions.[1]
Quantitative Analysis of Radical Reactions
The following tables summarize quantitative data from various studies on the radical reactions of [1.1.1]propellane, providing a comparative overview of different reaction systems.
Table 1: Multicomponent Carboamination of [1.1.1]Propellane
| Radical Precursor (equiv.) | Radical Acceptor (equiv.) | Catalyst (mol%) | Oxidant (equiv.) | Additive (equiv.) | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Methyl carbazate (B1233558) (2.0) | Di-tert-butyl azodicarboxylate (2.0) | Fe(Pc) (10) | TBHP (3.0) | Cs₂CO₃ (2.0) | -20 | 1 | 85 | [6] |
| Phenylhydrazine hydrochloride (2.0) | Di-tert-butyl azodicarboxylate (2.0) | Fe(Pc) (10) | TBHP (3.0) | Cs₂CO₃ (2.0) | -20 | 3 | 78 | [6] |
| Hydrazine monohydrochloride (2.0) | Di-tert-butyl azodicarboxylate (2.0) | Fe(Pc) (10) | TBHP (3.0) | Cs₂CO₃ (2.0) | -20 | 3 | 65 | [6] |
| Fe(Pc) = Iron(II) phthalocyanine (B1677752), TBHP = tert-Butyl hydroperoxide |
Table 2: Atom-Transfer Radical Addition with Alkyl Halides
| Alkyl Halide (equiv.) | Radical Initiator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1-Iodoadamantane (1.5) | Et₃B (1.0 in hexane) | Dichloromethane (B109758) | 25 | 1 | 95 | [2] |
| Ethyl iodoacetate (1.5) | Et₃B (1.0 in hexane) | Dichloromethane | 25 | 1 | 88 | [2] |
| Perfluorooctyl iodide (1.5) | Et₃B (1.0 in hexane) | Dichloromethane | 25 | 1 | 92 | [2] |
Table 3: Photocatalytic Divergent Aminofunctionalization
| Amide Precursor (equiv.) | SOMOphile (equiv.) | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---| | N-Boc-glycine O-acyl oxime (1.2) | TEMPO (2.0) | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | Dichloromethane | 12 | 85 |[7] | | N-Boc-alanine O-acyl oxime (1.2) | Phenyl vinyl sulfone (2.0) | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | Dichloromethane | 12 | 72 |[7] | | N-Boc-phenylalanine O-acyl oxime (1.2) | Acrylonitrile (5.0) | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1) | Dichloromethane | 12 | 68 |[7] | SOMOphile = Singly Occupied Molecular Orbital-phile, TEMPO = (2,2,6,6-Tetramethyl-1-piperidyl)oxyl
Key Experimental Protocols
This section provides detailed methodologies for representative radical reactions of [1.1.1]propellane.
General Procedure for Iron-Catalyzed Multicomponent Carboamination[6]
To a solution of [1.1.1]propellane in pentane (B18724) (1.0 M, 1.0 mL, 1.0 mmol) in acetonitrile (B52724) (6.0 mL) were added di-tert-butyl azodicarboxylate (2.0 equiv), the hydrazyl reagent (2.0 equiv), iron(II) phthalocyanine (10 mol%), and cesium carbonate (2.0 equiv) at -20 °C under an argon atmosphere. A solution of tert-butyl hydroperoxide in decane (B31447) (3.0 equiv) was then added dropwise. The reaction mixture was stirred at -20 °C for the specified time. Upon completion, the reaction was quenched with saturated aqueous sodium thiosulfate (B1220275) and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Triethylborane-Initiated Atom-Transfer Radical Addition[2]
To a solution of the alkyl halide (1.5 equiv) and a solution of [1.1.1]propellane in diethyl ether (1.0 equiv) in dichloromethane at room temperature was added triethylborane (B153662) (1.0 M in hexanes, 1.0 equiv) dropwise. The reaction mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the 1-halo-3-substituted bicyclo[1.1.1]pentane.
General Procedure for Photocatalytic Divergent Aminofunctionalization[7]
In a nitrogen-filled glovebox, a vial was charged with the amide precursor (1.2 equiv), the SOMOphile (2.0-5.0 equiv), the photocatalyst (1 mol%), and a solution of [1.1.1]propellane in diethyl ether (1.0 equiv) in dichloromethane. The vial was sealed and removed from the glovebox. The reaction mixture was then irradiated with a blue LED (450 nm) at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the functionalized bicyclo[1.1.1]pentylamine.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the core mechanisms of radical reactions with [1.1.1]propellane.
References
- 1. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Synthesis of [1.1.1]Propellane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1.1.1]Propellane (tricyclo[1.1.1.01,3]pentane) is a remarkable and highly strained polycyclic hydrocarbon that has captivated chemists since its theoretical conception and eventual synthesis. Its unique structure, featuring an inverted tetrahedral geometry at the bridgehead carbons and a highly reactive central carbon-carbon bond, has made it a valuable building block in modern organic synthesis. The strain energy of [1.1.1]propellane is estimated to be around 102 kcal/mol.[1] This stored energy provides a powerful thermodynamic driving force for a variety of chemical transformations, leading to the formation of diverse and structurally complex molecules. Notably, the bicyclo[1.1.1]pentane (BCP) moiety, readily accessible from [1.1.1]propellane, has emerged as a key bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry, often imparting improved physicochemical properties to drug candidates.[1][2] This guide provides a comprehensive historical perspective on the synthesis of [1.1.1]propellane, detailing the seminal synthetic routes and providing in-depth experimental protocols for its preparation.
The Pioneering Synthesis: Wiberg and Walker (1982)
The first successful synthesis of [1.1.1]propellane was reported by Kenneth B. Wiberg and Frederick H. Walker in 1982, a landmark achievement in the chemistry of strained organic molecules.[1][3] Their approach was a multi-step sequence starting from the more stable bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The key steps involved the conversion of the dicarboxylic acid to a dihalide, followed by an intramolecular reductive coupling to form the central bond of the propellane cage.
Synthetic Pathway of Wiberg and Walker
The synthetic strategy developed by Wiberg and Walker can be visualized as a two-step process starting from the bicyclo[1.1.1]pentane core.
Caption: Synthetic pathway for [1.1.1]propellane developed by Wiberg and Walker.
Experimental Protocols: Wiberg and Walker Synthesis
Step 1: Synthesis of 1,3-Dibromobicyclo[1.1.1]pentane via Hunsdiecker Reaction
The Hunsdiecker reaction is a classic method for the conversion of the silver salt of a carboxylic acid to an organic halide.[4] In the context of the Wiberg and Walker synthesis, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is first converted to its silver salt, which is then treated with bromine.
-
Preparation of the Silver Salt: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is neutralized with two equivalents of a suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in an aqueous solution. A solution of silver nitrate (B79036) is then added to precipitate the disilver salt of the dicarboxylic acid. The precipitate is collected by filtration, washed with water and a volatile organic solvent (e.g., acetone (B3395972) or ethanol) to remove impurities and residual water, and then thoroughly dried under vacuum.
-
Bromination: The dry silver salt is suspended in a dry, inert solvent such as carbon tetrachloride. A solution of bromine in the same solvent is added dropwise to the stirred suspension at room temperature or with gentle heating. The reaction proceeds with the evolution of carbon dioxide and the formation of silver bromide. The reaction mixture is typically stirred for several hours to ensure complete conversion. After the reaction is complete, the silver bromide is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 1,3-dibromobicyclo[1.1.1]pentane. The product can be further purified by crystallization or sublimation.
Step 2: Synthesis of [1.1.1]Propellane via Reductive Coupling
The final step in the Wiberg and Walker synthesis is the intramolecular reductive coupling of 1,3-dibromobicyclo[1.1.1]pentane using a strong organolithium base.
-
Reaction Setup: A solution of 1,3-dibromobicyclo[1.1.1]pentane in a dry, aprotic solvent such as pentane (B18724) or diethyl ether is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of tert-Butyllithium (B1211817): A solution of tert-butyllithium (t-BuLi) in pentane is added dropwise to the stirred solution of the dibromide. The t-BuLi acts as a strong reducing agent, effecting a lithium-halogen exchange at one of the bridgehead positions, followed by an intramolecular cyclization to form the central C-C bond of the propellane, with the expulsion of lithium bromide.
-
Workup and Isolation: The reaction is highly sensitive and the product is volatile and prone to polymerization. The formation of [1.1.1]propellane is often confirmed by trapping experiments or spectroscopic analysis of the reaction mixture. Due to its instability, the propellane is typically used in situ for subsequent reactions or isolated with great care at very low temperatures. The yield for this pioneering synthesis was reported to be relatively low.[5]
The Improved Synthesis: Szeimies, Michl, and Dailey
In 1985, Szeimies and coworkers developed a more practical and higher-yielding synthesis of [1.1.1]propellane, which was subsequently optimized by Michl and Dailey.[1][2] This route, which starts from commercially available materials, has become the most common method for preparing [1.1.1]propellane and has been published in Organic Syntheses, highlighting its reliability and practicality.[6]
Synthetic Pathway of Szeimies, Michl, and Dailey
This improved synthesis involves the dibromocyclopropanation of an alkene followed by a base-induced intramolecular cyclization cascade.
Caption: The improved synthetic route to [1.1.1]propellane by Szeimies and coworkers.
Experimental Protocols: Szeimies/Michl/Dailey Synthesis
The following protocol is adapted from the procedure published in Organic Syntheses.[6]
Step 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a condenser fitted with a drying tube. The flask is charged with 3-chloro-2-(chloromethyl)propene (0.403 mol), bromoform (B151600) (0.805 mol), pinacol (B44631) (14.4-16.9 mmol), and dibenzo-18-crown-6 (B77160) (3.94 mmol).
-
Reaction Execution: With vigorous stirring, a cooled (15 °C) 50% aqueous solution of sodium hydroxide (312 g) is added in one portion. The reaction is exothermic, and the temperature is maintained between 49-50 °C initially and then held at 40 °C for 4 days.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and filtered. The solid residue is washed with water and then extracted with a mixture of acetone and pentane. The organic extracts are concentrated, and the crude product is purified by distillation under reduced pressure (75-85 °C/0.4 mm) followed by recrystallization from pentane at low temperature (-20 °C) to afford the product as white crystals.
Step 2: Synthesis of [1.1.1]Propellane
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (0.085 mol) and pentane (25 mL). A solution of methyllithium (B1224462) (1.4 M in diethyl ether, 0.185 mol) is transferred to the addition funnel via cannula.
-
Reaction Execution: The reaction flask is cooled to -78 °C, and the methyllithium solution is added dropwise over 15 minutes with vigorous stirring. The mixture is stirred at -78 °C for an additional 10-15 minutes, then warmed to 0 °C and stirred for another hour.
-
Isolation and Yield Determination: The volatile materials, including the [1.1.1]propellane product, are transferred under reduced pressure to a cold trap (-196 °C). The yield of [1.1.1]propellane is determined by reacting an aliquot of the resulting solution with a slight excess of thiophenol. The reaction is quantitative, and the yield of the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) is determined by ¹H NMR spectroscopy, from which the yield of [1.1.1]propellane is calculated.[6]
Comparison of Synthetic Routes
| Feature | Wiberg and Walker Synthesis | Szeimies/Michl/Dailey Synthesis |
| Starting Material | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 3-Chloro-2-(chloromethyl)propene, Bromoform |
| Key Reactions | Hunsdiecker reaction, Reductive coupling | Dibromocyclopropanation, Intramolecular cyclization |
| Reagents | Silver salts, Bromine, t-BuLi | NaOH, Phase-transfer catalyst, MeLi |
| Overall Yield | Low | 75-88%[6] |
| Scalability | Difficult | Readily scalable |
| Operational Simplicity | More complex, requires preparation of starting material | More straightforward, starts from commercial materials |
Spectroscopic Data of [1.1.1]Propellane
The unique structure of [1.1.1]propellane gives rise to distinct spectroscopic signatures.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 2.0 ppm (s, 6H)[5] |
| ¹³C NMR (CDCl₃) | δ 1.0 (bridgehead C), 74.2 (methylene C)[6] |
Conclusion
The synthesis of [1.1.1]propellane represents a significant triumph in the field of synthetic organic chemistry. The pioneering work of Wiberg and Walker demonstrated the feasibility of constructing this highly strained molecule, paving the way for future investigations. The subsequent development of a more practical and efficient synthesis by Szeimies and coworkers, later refined by Michl and Dailey, has made [1.1.1]propellane readily accessible, fueling its widespread application in medicinal chemistry, materials science, and fundamental organic chemistry research. The historical progression from a challenging synthetic target to a valuable and routinely prepared building block underscores the power of synthetic innovation. For researchers, scientists, and drug development professionals, a thorough understanding of these synthetic routes is essential for harnessing the full potential of this extraordinary molecule.
References
- 1. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Enigma of [1.1.1]Propellane: A Quantum Chemical Perspective on its Stability
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[1.1.1]Propellane, a fascinating and highly strained polycyclic hydrocarbon, has captivated the attention of chemists for decades. Its unique cage structure, featuring an inverted geometry at the bridgehead carbons, challenges conventional bonding theories and presents both opportunities and complexities in its application, particularly as a precursor to bicyclo[1.1.1]pentanes (BCPs) which are valuable motifs in drug discovery. This technical guide delves into the quantum chemical calculations that have been instrumental in elucidating the stability and peculiar electronic structure of [1.1.1]propellane.
The Central Bond: A Matter of Debate
The nature of the bond between the two bridgehead carbon atoms in [1.1.1]propellane is a central topic of discussion in theoretical chemistry. While a classical Lewis structure depicts a standard C-C single bond, quantum chemical calculations have revealed a more nuanced picture. Some studies suggest that this bond is not a conventional covalent bond but rather exhibits "charge-shift" character.[1] This bonding model, proposed by Shaik and coworkers, describes a bond that gains significant stabilization from the resonance between covalent and ionic forms.[2] This is supported by the observation of a positive Laplacian of the electron density at the bond critical point, indicating a depletion of electron density in the internuclear region, contrary to what is expected for a typical covalent bond.[1][2] Other analyses, however, propose that the stability of the singlet state of [1.1.1]propellane arises from unusual many-electron exchanges involving the "wing" bonds of the propellane cage, questioning the very notion of a central bond.[3]
Strain and Stability: A Quantitative Look
The high degree of ring strain in [1.1.1]propellane is a defining characteristic. Despite this, the molecule is surprisingly persistent at room temperature.[4] Quantum chemical calculations have been pivotal in quantifying this strain and the energy associated with the central bond.
Below is a summary of key computational data regarding the stability of [1.1.1]propellane:
| Property | Calculated Value | Computational Method | Reference |
| Strain Energy | 102 kcal/mol | Not specified | [4] |
| Central C-C Bond Length | 1.59 (±0.01) Å | X-ray diffraction | [1] |
| Central C-C Bond Length | 1.60 pm | Not specified | [4] |
| Central C-C Bond Dissociation Energy | 59–65 kcal/mol | Estimated | [4] |
| In situ Bond Dissociation Energy | 119 kcal mol–1 | Nonbonding quasiclassical reference state | [3] |
| Energy of Biradical State | 80 kcal/mol higher | Calculated | [4] |
The Impact of Substituents on Stability
Quantum chemical studies have also explored how substituents on the [1.1.1]propellane cage can modulate its stability and the length of the central C-C bond. These investigations are crucial for designing derivatives with tailored properties for various applications. For instance, fluorination of the wing –CH2 groups or substitution with SiR2 groups has been shown to significantly elongate the central C–C bond.[5]
Here is a summary of calculated central C-C bond lengths in substituted [1.1.1]propellanes:
| Substituent at wing –CH2 group | Central C-C Bond Length (Å) | Computational Method | Reference |
| H (unsubstituted) | ~1.59 - 1.60 | Various | [1][4] |
| F | 1.706 | Density Functional Theory | [1] |
| SiH2 | 1.975 | Density Functional Theory | [1] |
| SiF2 | 2.083 | Density Functional Theory | [1] |
| Be | 2.234 | Density Functional Theory | [1] |
Methodologies in Quantum Chemical Calculations
The theoretical investigation of [1.1.1]propellane's stability relies on a variety of sophisticated quantum chemical methods. Understanding these methodologies is key to appreciating the nuances of the calculated results.
1. Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. A prominent example used in [1.1.1]propellane research is the Complete Active Space Self-Consistent Field (CASSCF) method.
-
CASSCF(2,2): This specific type of multiconfigurational calculation was used to study the electronic structure of [1.1.1]propellane.[3] It involves defining an "active space" of a certain number of electrons in a certain number of orbitals (in this case, 2 electrons in 2 orbitals) to accurately describe the electronic states, particularly in cases where electron correlation is significant, such as the breaking of the central bond. The geometries of [1.1.1]propellane have been optimized using CASSCF(2,2) with the def2-TZVP basis set.[3]
2. Density Functional Theory (DFT): DFT methods are a popular choice for computational studies due to their balance of accuracy and computational cost. They calculate the electronic structure based on the electron density rather than the many-electron wavefunction.
-
Functionals and Basis Sets: The accuracy of DFT calculations depends on the chosen exchange-correlation functional and the basis set. For instance, the ωB97X-D functional with the aug-cc-pVDZ basis set has been used to model the formation of substituted [1.1.1]propellanes.[6] The B3LYP functional with the 6-31G(d,p) basis set has also been employed to calculate strain energies.[6]
3. Isodesmic Reactions: To calculate strain energies, a common technique is the use of isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of such a reaction, the strain energy of the target molecule can be estimated.[6]
Logical Workflow for Computational Stability Analysis
The following diagram illustrates a typical workflow for the quantum chemical analysis of [1.1.1]propellane stability.
Caption: Workflow for computational analysis of [1.1.1]propellane stability.
Conclusion
Quantum chemical calculations have been indispensable in unraveling the intricate details of [1.1.1]propellane's stability. They have provided a framework for understanding its unusual bonding, high strain energy, and the influence of substituents. While the debate over the precise nature of the central bond continues, the computational data amassed so far offers a robust foundation for researchers, scientists, and drug development professionals to leverage the unique properties of [1.1.1]propellane and its derivatives in the design of novel molecules and materials. The ongoing development of computational methods promises even deeper insights into this enigmatic molecule in the years to come.
References
- 1. Quest for ultralong C–C bonds in [1.1.1]propellane derivatives: a theoretical study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04166B [pubs.rsc.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. Quest for ultralong C–C bonds in [1.1.1]propellane derivatives: a theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Charge-Shift Bonding in Highly Strained Cage Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Highly strained cage molecules, such as cubane (B1203433) and propellane, represent a unique class of chemical structures where conventional bonding theories are often pushed to their limits. This technical guide delves into the phenomenon of charge-shift bonding (CSB) as a critical concept for understanding the unusual stability and reactivity of these systems. Through a comprehensive review of experimental and computational evidence, we elucidate the nature of charge-shift bonds, contrasting them with traditional covalent and ionic interactions. Detailed experimental protocols for the synthesis and characterization of key strained cage molecules are provided, alongside step-by-step computational workflows for their analysis. Quantitative data on bond energies, resonance energies, and electron densities are systematically presented to facilitate a deeper understanding and comparison. Furthermore, this guide explores the burgeoning role of strained cage molecules as bioisosteres in drug design, with a particular focus on their application in modulating signaling pathways relevant to disease.
Introduction to Charge-Shift Bonding
In classical valence bond theory, a chemical bond is typically described as a resonance hybrid of covalent and ionic structures. For most conventional bonds, the covalent form is the dominant contributor to the overall bonding energy. However, a third class of bonding, termed "charge-shift bonding," has emerged to describe interactions where the resonance energy between the covalent and ionic forms is the primary stabilizing factor.[1]
Charge-shift bonds are characterized by a significant covalent-ionic resonance energy, often in systems with high electronegativity or significant steric strain.[2] A key feature of these bonds is a depletion of electron density in the internuclear region, a counterintuitive property for a stable chemical bond.[3] This phenomenon is particularly prominent in highly strained cage molecules, where the geometric constraints force unconventional bonding arrangements.
Strained Cage Molecules: A Platform for Charge-Shift Bonding
The rigid, polycyclic frameworks of cage molecules like [1.1.1]propellane and cubane impose significant angle strain, leading to unusual hybridization and bond characteristics.
[1.1.1]Propellane: The Archetype of Charge-Shift Bonding
The central bridgehead-bridgehead bond in [1.1.1]propellane is a classic example of a charge-shift bond.[1] Despite the inverted tetrahedral geometry of the bridgehead carbons, which would suggest poor orbital overlap for a conventional covalent bond, the molecule is surprisingly stable.[4] This stability is attributed to the substantial resonance energy between the covalent and ionic forms of the central bond.[1] Computational studies have estimated the strength of this bond to be around 65 kcal/mol, yet experimental and theoretical analyses consistently show a low electron density between the bridgehead carbons.[4][5]
Cubane: Bent Bonds and Strain
Cubane (C₈H₈) is another highly strained molecule with C-C-C bond angles constrained to 90°.[6] This severe angle strain leads to "bent bonds," where the electron density maxima lie outside the internuclear axes. The strain energy of cubane is exceptionally high, estimated to be around 166 kcal/mol.[7] While not as clear-cut an example of charge-shift bonding as propellane's central bond, the bonding in cubane exhibits significant charge-shift character due to the strain-induced weakening of the covalent component.
Experimental Protocols
Synthesis of [1.1.1]Propellane
The synthesis of [1.1.1]propellane is a multi-step process that requires careful handling of reactive intermediates. A common route involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with an organolithium reagent.
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (in diethyl ether)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk line, syringes, etc.)
Procedure:
-
A flame-dried flask equipped with a magnetic stir bar is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane under an inert atmosphere.
-
Anhydrous diethyl ether is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Methyllithium solution is added dropwise to the stirred solution over a period of 15 minutes.
-
The reaction mixture is stirred at -78 °C for an additional 15 minutes and then warmed to 0 °C in an ice bath and stirred for 1 hour.
-
The volatile [1.1.1]propellane is then transferred under reduced pressure to a cold trap cooled with liquid nitrogen.
-
The resulting solution of [1.1.1]propellane in diethyl ether can be stored at low temperatures for further use.
Note: This is a generalized procedure. For detailed, step-by-step instructions and safety precautions, refer to established literature procedures.
Characterization of Strained Cage Molecules
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure and purity of synthesized cage molecules. The unique symmetry of molecules like cubane results in simple spectra with single resonances.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational modes of the cage structure. For cubane, prominent peaks are observed around 3000, 1231, and 851 cm⁻¹.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
Diffraction Methods:
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional structure of the molecule. This technique has been crucial in visualizing the "bent bonds" in cubane.
-
Gas-Phase Electron Diffraction: This technique is used for volatile compounds and provides information on the molecular geometry in the gas phase, free from crystal packing effects.
Experimental Determination of Electron Density: High-resolution X-ray diffraction experiments can be used to map the electron density distribution within a molecule.[9] This experimental data can then be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and characterize the nature of the chemical bonds.[10][11]
Computational Analysis of Charge-Shift Bonding
Computational chemistry provides invaluable tools for quantifying and visualizing charge-shift bonding.
Valence Bond (VB) Theory Calculations
VB theory is the natural framework for studying charge-shift bonding as it explicitly considers the resonance between covalent and ionic structures.
Protocol for a Basic VB Calculation (using a program like GAMESS or VB2000):
-
Input Structure: Provide the optimized geometry of the strained cage molecule.
-
Define the Valence Bond Wavefunction: Specify the covalent and ionic structures that contribute to the bond of interest. For the central bond in propellane, this would involve the covalent structure (C-C) and the two ionic structures (C⁺C⁻ and C⁻C⁺).
-
Select Basis Set: Choose an appropriate basis set (e.g., 6-31G* or larger) for the calculation.
-
Run the Calculation: Perform the VB self-consistent field (VBSCF) calculation.
-
Analyze the Output:
-
Extract the weights of the covalent and ionic structures in the total wavefunction.
-
Calculate the resonance energy (RE_CS) from the stabilization gained by mixing the covalent and ionic structures. A large RE_CS is indicative of a charge-shift bond.
-
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, also known as Atoms in Molecules (AIM) theory, analyzes the topology of the electron density to characterize chemical bonding.
Protocol for AIM Analysis (using a program like AIMAll):
-
Generate a Wavefunction File: Perform a high-level quantum chemical calculation (e.g., using Gaussian) on the optimized geometry of the molecule and generate a wavefunction file (e.g., .wfx).[12]
-
Run AIMAll: Use the generated wavefunction file as input for AIMAll. The software will perform a topological analysis of the electron density.[13][14]
-
Locate Bond Critical Points (BCPs): Identify the BCPs between the atoms of interest. A BCP is a point of minimum electron density along the bond path.[15]
-
Analyze BCP Properties:
-
Electron Density (ρ(r_b)): For charge-shift bonds, this value is typically low.
-
Laplacian of the Electron Density (∇²ρ(r_b)): A positive or small negative value for the Laplacian at the BCP is a hallmark of a charge-shift bond, indicating a depletion of electron density.[3]
-
Electron Localization Function (ELF)
The ELF is a measure of the probability of finding an electron in the vicinity of a reference electron. It provides a visual representation of electron localization in chemical bonds and lone pairs.[16]
Protocol for ELF Analysis:
-
Perform a Quantum Chemical Calculation: Obtain the wavefunction from a standard DFT or Hartree-Fock calculation.
-
Calculate the ELF: Many quantum chemistry packages (e.g., Gaussian, Multiwfn) have built-in capabilities to calculate the ELF.
-
Visualize the ELF: The ELF is typically visualized as isosurfaces. Regions of high ELF (approaching 1.0) correspond to areas of high electron localization, such as covalent bonds and lone pairs. For charge-shift bonds, the ELF value in the bonding region is often significantly lower than for a typical covalent bond.
Quantitative Data Summary
The following tables summarize key quantitative data for representative strained cage molecules.
Table 1: Bond Properties of Strained Cage Molecules
| Molecule | Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Strain Energy (kcal/mol) |
| [1.1.1]Propellane | Central C-C | 1.60[4] | ~65[4] | 102[4] |
| Cubane | C-C | 1.57[7] | - | 166[7][8] |
| Bicyclobutane | Central C-C | 1.497 | - | 66.5 |
Table 2: Computational Parameters for Charge-Shift Bonds
| Molecule | Bond | Resonance Energy (RE_CS) (kcal/mol) | Electron Density at BCP (ρ(r_b)) (a.u.) | Laplacian at BCP (∇²ρ(r_b)) (a.u.) |
| [1.1.1]Propellane | Central C-C | High (major contributor to BDE)[1] | Low[1] | Positive[17] |
| F₂ | F-F | 88[18] | - | Positive |
| Ethane | C-C | Low | ~0.24 | Negative |
Implications for Drug Development
The unique three-dimensional structures and electronic properties of strained cage molecules make them attractive scaffolds for drug design. They can serve as bioisosteres for common aromatic rings, offering improved physicochemical properties.[9]
Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere
Bicyclo[1.1.1]pentane (BCP), readily synthesized from [1.1.1]propellane, has emerged as a valuable non-classical bioisostere for para-substituted phenyl rings.[19] The rigid, three-dimensional nature of the BCP scaffold can lead to:
-
Improved Solubility: Replacing a flat, aromatic ring with a saturated, three-dimensional cage can disrupt crystal packing and improve aqueous solubility.[20]
-
Enhanced Metabolic Stability: The C-H bonds on the BCP cage are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring.[19]
-
Increased Cell Permeability: The more globular shape and altered lipophilicity of BCP-containing compounds can enhance their ability to cross cell membranes.[20]
-
Novel Intellectual Property: The use of these unique scaffolds can provide a route to new chemical entities with distinct patentability.
Case Study: γ-Secretase Inhibitors for Alzheimer's Disease
A notable example of the application of strained cage molecules in drug development is the modification of a γ-secretase inhibitor for the potential treatment of Alzheimer's disease.[20]
Background: γ-secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). Aberrant cleavage of APP leads to the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[21] Inhibition of γ-secretase is therefore a therapeutic strategy to reduce Aβ production.
The Role of BCP: In one instance, the central para-substituted fluorophenyl ring of a potent γ-secretase inhibitor (BMS-708,163) was replaced with a bicyclo[1.1.1]pentane moiety.[20][22] The resulting compound exhibited:
-
Equipotent inhibition of the γ-secretase enzyme.[20]
-
Significantly improved aqueous solubility and passive permeability.[20]
-
Enhanced oral absorption in animal models.[20]
This example highlights the potential of using strained cage molecules to optimize the drug-like properties of a lead compound without sacrificing its biological activity.
Visualizations
Charge-Shift Bonding Concept
Caption: Valence Bond description of a charge-shift bond.
Computational Workflow for Charge-Shift Bond Analysis
Caption: Workflow for computational analysis of charge-shift bonding.
γ-Secretase Signaling Pathway in Alzheimer's Disease
Caption: Amyloid Precursor Protein processing by γ-secretase.
Conclusion
The concept of charge-shift bonding is essential for a comprehensive understanding of the chemistry of highly strained cage molecules. These unique bonding interactions, driven by resonance stabilization, impart unexpected stability to geometrically constrained systems. The ability to synthesize, characterize, and computationally model these molecules has opened new avenues in materials science and, perhaps most impactfully, in drug discovery. The use of strained cage molecules as bioisosteres offers a powerful strategy to overcome challenges in drug development, such as poor solubility and metabolic instability. As our understanding of charge-shift bonding deepens and synthetic methodologies for accessing these novel scaffolds continue to advance, we can anticipate the emergence of a new generation of therapeutics with improved efficacy and safety profiles.
References
- 1. comporgchem.com [comporgchem.com]
- 2. Charge-shift bond - Wikipedia [en.wikipedia.org]
- 3. lct.jussieu.fr [lct.jussieu.fr]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cubane - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of Cubane [chm.bris.ac.uk]
- 8. Properties [ch.ic.ac.uk]
- 9. The electron density: experimental determination and theoretical analysis - Durham e-Theses [etheses.dur.ac.uk]
- 10. Experimental Electron Density Determination [kofo.mpg.de]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. researchgate.net [researchgate.net]
- 13. AIMAll Documentation [stuff.mit.edu]
- 14. AIMAll Documentation [stuff.mit.edu]
- 15. aim.tkgristmill.com [aim.tkgristmill.com]
- 16. mcc.illinois.edu [mcc.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A new type of bond: Charge-shift bonds - Advanced Science News [advancedsciencenews.com]
- 19. researchgate.net [researchgate.net]
- 20. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gamma secretase - Wikipedia [en.wikipedia.org]
- 22. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
The Enigma of a Strained Cage: An In-depth Technical Guide to σ–π Delocalization in [1.1.1]Propellane and its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1.1.1]Propellane, a seemingly simple tricyclic hydrocarbon (C₅H₆), stands as a testament to the extremes of chemical bonding and reactivity.[1] Its compact, cage-like structure, featuring an inverted tetrahedral geometry at the bridgehead carbons, results in immense ring strain.[1][2] This strain, however, does not render the molecule impossibly unstable; instead, it gives rise to a unique electronic structure characterized by σ–π delocalization. This delocalization is the key to understanding its surprising stability and its versatile reactivity, which has profound implications for fields ranging from polymer science to medicinal chemistry. This technical guide delves into the core of σ–π delocalization in [1.1.1]propellane, presenting a comprehensive overview of its synthesis, electronic structure, reactivity, and the experimental and computational techniques used to unravel its mysteries.
Introduction: The Paradox of [1.1.1]Propellane
First synthesized by Wiberg and Walker in 1982, [1.1.1]propellane challenged conventional notions of chemical bonding.[2] The molecule consists of three cyclopropane (B1198618) rings sharing a single carbon-carbon bond, forcing the bridgehead carbons into an "inverted" geometry where all four bonds lie in a single hemisphere.[1][3] This arrangement leads to a colossal strain energy, estimated to be around 102-105 kcal/mol.[1][2] Despite this, [1.1.1]propellane is remarkably persistent at room temperature.[1] This unexpected stability is attributed to a unique bonding scenario involving delocalization of electron density from the central bridgehead-bridgehead bond, a phenomenon often described in terms of σ–π delocalization or charge-shift bonding.[1] This guide will explore the fundamental nature of this bonding and its far-reaching consequences.
The Unique Electronic Structure: Unraveling σ–π Delocalization
The bonding in [1.1.1]propellane cannot be adequately described by a simple localized σ-bond between the bridgehead carbons. Instead, a more nuanced picture of σ–π delocalization has emerged from computational and experimental studies.
2.1. The "Inverted" Bond and Charge-Shift Character:
The central C1-C3 bond in [1.1.1]propellane is unusually long, approximately 160 pm, compared to a typical C-C single bond (154 pm).[1][4] The nature of this bond has been a subject of intense debate, with some theories suggesting it is not a true covalent bond but rather a result of through-space interactions. However, the prevailing view, supported by computational studies, is that a bond does exist, but it is not a conventional one.[5][6] The concept of "charge-shift bonding" has been invoked to explain its character, where the covalent and ionic resonance structures are strongly coupled, leading to a stabilization that is not purely covalent.[1]
2.2. Molecular Orbital Picture and Delocalization:
A molecular orbital (MO) analysis reveals that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are involved in the unique bonding of [1.1.1]propellane. There is significant mixing between the σ orbital of the central bond and the π-type orbitals of the three methylene (B1212753) bridges.[7] This mixing leads to a delocalization of electron density across the entire cage structure. This delocalization helps to relieve some of the Pauli repulsion within the strained cage and contributes to the molecule's kinetic stability.[7][8]
2.3. Computational Insights:
Density Functional Theory (DFT) and ab initio calculations have been instrumental in elucidating the electronic structure of [1.1.1]propellane. Methods such as ωB97X-D/aug-cc-pVDZ and UB3LYP/6-31+G(d,p) have been employed to model its geometry and reactivity.[2][9] Complete Active Space Self-Consistent Field (CASSCF) calculations have also been used to account for the static correlation effects arising from the near-degeneracy of the frontier orbitals.[10] These computational approaches have provided a theoretical framework for understanding the σ–π delocalization and its influence on the molecule's properties.
Synthesis and Reactivity: A Consequence of Strain and Delocalization
The high strain energy and unique electronic structure of [1.1.1]propellane dictate its synthesis and reactivity. It is a highly reactive molecule that serves as a versatile building block in organic synthesis.
3.1. Synthesis of [1.1.1]Propellane:
The synthesis of [1.1.1]propellane is a challenging endeavor due to its high reactivity and volatility. The most common laboratory-scale synthesis starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) and involves a reaction with an organolithium reagent like methyllithium (B1224462) or phenyllithium (B1222949) at low temperatures.[11][12] The product is typically not isolated in a pure form but is kept as a solution in an inert solvent for subsequent reactions.[1] Continuous flow synthesis methods have also been developed to generate [1.1.1]propellane on demand, improving safety and scalability.[13]
3.2. Reactivity Profile:
The reactivity of [1.1.1]propellane is dominated by the cleavage of the central C-C bond, which relieves a significant amount of strain. It reacts readily with a wide range of reagents, including electrophiles, nucleophiles, and radicals, a characteristic termed "omniphilicity".[4][7]
-
Reaction with Electrophiles: [1.1.1]Propellane reacts with acids like acetic acid to yield methylenecyclobutane (B73084) derivatives.[1]
-
Reaction with Nucleophiles: Anionic species readily add across the central bond, forming bicyclo[1.1.1]pentane (BCP) anions. This is a key reaction for the synthesis of functionalized BCPs.[9]
-
Reaction with Radicals: Radical addition to the central bond is a highly efficient process, leading to the formation of BCP radicals that can be trapped by various radical acceptors. This has been extensively used in the synthesis of complex BCP derivatives.[14]
3.3. Polymerization to Staffanes:
Under certain conditions, [1.1.1]propellane undergoes a unique polymerization reaction where the central C-C bond of each monomer unit is cleaved and connects to adjacent monomers. This results in the formation of rigid-rod polymers called "[n]staffanes".[1] This polymerization can be initiated by radicals or anions.[1] The resulting polymers have interesting material properties due to their rigid, linear structure.
Quantitative Data
The following tables summarize key quantitative data for [1.1.1]propellane, providing a basis for comparison and further research.
Table 1: Structural Parameters of [1.1.1]Propellane
| Parameter | Experimental Value | Calculated Value | Reference |
| Bond Lengths (Å) | |||
| C1–C3 (bridgehead) | 1.60 | 1.589 - 1.597 | [1][2][7][15] |
| C1–C2 (wing) | 1.525 | 1.517 - 1.525 | [10] |
| C–H | 1.106 | - | [10] |
| **Bond Angles (°) ** | |||
| C1–C2–C3 | 95.121 | - | |
| C1–C2–C5 | 58.447 | - | |
| H–C–H | - | - | |
| Strain Energy (kcal/mol) | 102 - 105 | 100 - 105 | [1][2][4][16] |
Table 2: Spectroscopic Data for [1.1.1]Propellane
| Spectroscopic Technique | Key Observables | Value | Reference |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 2.05 (s, 6H) | [17] |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | 1.0 (C1, C3), 74.2 (C2, C4, C5) | [12] |
| Photoelectron Spectroscopy | First Ionization Potential (eV) | 9.7 | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key experimental protocols for the synthesis and characterization of [1.1.1]propellane.
5.1. Synthesis of [1.1.1]Propellane (Adapted from Szeimies and co-workers):
-
Materials: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, diethyl ether (anhydrous), methyllithium (in diethyl ether).
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous diethyl ether.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of methyllithium in diethyl ether is added dropwise to the stirred solution over a period of 15-30 minutes.
-
The reaction mixture is stirred at -78 °C for an additional 30 minutes and then allowed to warm to 0 °C and stirred for another hour.
-
The volatile materials, including [1.1.1]propellane and the solvent, are transferred under reduced pressure to a cold trap cooled with liquid nitrogen.
-
The resulting solution of [1.1.1]propellane in diethyl ether is stored at low temperature and its concentration is determined by quantitative ¹H NMR using an internal standard.[12]
-
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small aliquot of the [1.1.1]propellane solution in a deuterated solvent (e.g., CDCl₃) is transferred to an NMR tube. An internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene) is added for quantitative analysis.[20]
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For quantitative ¹H NMR, a sufficient relaxation delay should be used to ensure accurate integration.
5.3. Photoelectron Spectroscopy (PES):
-
Instrumentation: A photoelectron spectrometer with a suitable ionization source (e.g., He(I) radiation).
-
Sample Introduction: Gaseous [1.1.1]propellane is introduced into the ionization chamber of the spectrometer.
-
Data Acquisition: The kinetic energy of the photoejected electrons is measured to determine the binding energies of the molecular orbitals. The resulting spectrum provides information about the electronic structure and bonding in the molecule.[18]
Visualizing the Core Concepts
Diagrams are essential for understanding the complex relationships in the chemistry of [1.1.1]propellane. The following diagrams were generated using the DOT language.
Caption: Bonding model of [1.1.1]propellane showing σ–π delocalization.
Caption: A simplified synthetic pathway for [1.1.1]propellane.
References
- 1. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 4. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 5. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization [escholarship.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reactions of 2-Aryl-1,3-Dithianes and [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 15. Magnetic Shielding Analysis of Bonding in [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of [1.1.1]Propellane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[1.1.1]Propellane is a fascinating and highly strained molecule characterized by an inverted tetrahedral geometry at the bridgehead carbons.[1] This high degree of strain, estimated to be around 102 kcal/mol, leads to unique reactivity of the central carbon-carbon bond, making it a valuable building block in organic synthesis.[1] Specifically, it serves as a precursor for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which are increasingly utilized in medicinal chemistry as bioisosteres for phenyl rings and tert-butyl groups.[2] This document provides a detailed protocol for the synthesis and purification of [1.1.1]propellane, primarily based on the well-established method developed by Szeimies and coworkers and further optimized in Organic Syntheses.[2][3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) | [2][3] |
| Reagent | Methyllithium (B1224462) (1.4 M in diethyl ether) | [3] |
| Reaction Temperature | -78 °C to 0 °C | [3] |
| Reaction Time | ~1.25 hours | [3] |
| Reported Yield | 75-88% (determined by trapping with thiophenol) | [3] |
| Purification Method | Vacuum transfer | [3] |
| Precursor Melting Point | 47.5-50 °C (after recrystallization from pentane) | [3] |
Experimental Protocols
I. Synthesis of [1.1.1]Propellane
This protocol is adapted from the procedure published in Organic Syntheses.[3] The synthesis involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.
Materials:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
-
Pentane (anhydrous)
-
Methyllithium (1.4 M solution in diethyl ether)
-
Argon gas
-
Dry ice/acetone bath
-
Ice-water bath
Equipment:
-
Three-necked round-bottomed flask (500 mL), flame-dried
-
Mechanical stirrer
-
Pressure-equalizing addition funnel with a rubber septum
-
Vacuum adapter with an argon balloon
-
Cannula
-
Flame-dried collection flask
Procedure:
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is flame-dried under reduced pressure and purged with argon. The flask is equipped with a mechanical stirrer, a vacuum adapter with an argon balloon, and a pressure-equalizing addition funnel fitted with a rubber septum.
-
Charging the Flask: The flask is charged with 25 g (0.085 mol) of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and 25 mL of anhydrous pentane.[3]
-
Addition of Methyllithium: 132 mL of a 1.4 M solution of methyllithium in diethyl ether (0.185 mol) is transferred to the addition funnel via cannula under a positive pressure of argon.[3] The reaction flask is then cooled to -78 °C using a dry ice/acetone bath.
-
Reaction: The methyllithium solution is added to the vigorously stirred reaction mixture over a period of 15 minutes. The mixture is maintained at -78 °C for an additional 10-15 minutes.[3]
-
Warming: The -78 °C cooling bath is replaced with an ice-water bath (0 °C). The addition funnel is replaced with a rubber septum equipped with an argon balloon. Stirring is continued for an additional hour.[3]
II. Purification of [1.1.1]Propellane
Due to its high volatility and reactivity, [1.1.1]propellane is typically not isolated as a neat substance but is handled as a solution. The primary purification method is a vacuum transfer, which separates the volatile propellane from non-volatile byproducts.
Procedure:
-
Setup: A flame-dried collection flask is cooled to -196 °C using a liquid nitrogen bath.
-
Transfer: The volatile materials from the reaction mixture are transferred under reduced pressure to the cold collection flask.[3] This process effectively separates the [1.1.1]propellane from lithium salts and other non-volatile impurities.
-
Storage: The resulting solution of [1.1.1]propellane in pentane/diethyl ether should be stored at low temperatures (e.g., in a freezer at -20 °C) under an inert atmosphere to prevent polymerization and decomposition.[1]
III. Yield Determination (Thiophenol Trapping)
Since [1.1.1]propellane is not typically isolated, the yield is determined by converting it to a stable derivative. The reaction with thiophenol is assumed to be quantitative.[3]
Procedure:
-
An aliquot of the [1.1.1]propellane solution is taken.
-
A slight excess of thiophenol is added via syringe, and the mixture is stirred at room temperature in the presence of light for 15 minutes.[3]
-
The solution is concentrated, and the resulting mixture of thiophenol and bicyclo[1.1.1]pentyl phenyl sulfide (B99878) is analyzed by ¹H NMR or Gas Chromatography (GC) to determine the ratio of the compounds and calculate the yield of [1.1.1]propellane.[3]
Visualizations
Caption: Workflow for the synthesis and purification of [1.1.1]propellane.
References
Application Notes and Protocols: Functionalization of Bicyclo[1.1.1]pentanes using [1.1.1]propellane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as three-dimensional, non-aromatic bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] Their unique rigid structure and favorable physicochemical properties, such as improved solubility and metabolic stability, make them attractive for the design of novel therapeutics.[3] The most common and versatile precursor for the synthesis of functionalized BCPs is [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions. This document provides detailed application notes and experimental protocols for the functionalization of BCPs via radical-mediated additions to [1.1.1]propellane, focusing on methods with broad applicability in drug discovery and late-stage functionalization.
Core Concepts: The Reactivity of [1.1.1]propellane
The synthetic utility of [1.1.1]propellane stems from the high strain energy associated with its central carbon-carbon bond. This bond is susceptible to cleavage by radical species, leading to the formation of a stable bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by a variety of reagents to afford 1,3-disubstituted BCPs. Several methods have been developed to initiate this process, with photoredox catalysis and triethylborane-mediated initiation being among the most robust and widely used.
Key Methodologies and Experimental Protocols
This section details the experimental procedures for the synthesis of [1.1.1]propellane and its subsequent functionalization via photoredox-catalyzed Atom Transfer Radical Addition (ATRA), triethylborane-initiated ATRA, and a Cascade Atom Transfer Radical Addition (CATRA) for the synthesis of more complex BCPs.
Protocol 1: Synthesis of [1.1.1]propellane
This protocol is adapted from the procedure reported by Michl and co-workers and provides a solution of [1.1.1]propellane in pentane (B18724)/diethyl ether.[4]
Materials:
-
Pentane
-
Methyllithium (B1224462) (1.4 M in diethyl ether)
-
Argon (or Nitrogen) gas
-
Dry glassware (flame-dried under vacuum)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a vacuum adapter with an argon inlet.
-
Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (0.085 mol) and pentane (25 mL) under an argon atmosphere.
-
Transfer methyllithium solution (1.4 M in diethyl ether, 0.185 mol, 132 mL) to the addition funnel via cannula.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Add the methyllithium solution dropwise over 15 minutes with vigorous stirring.
-
Maintain the reaction mixture at -78 °C for an additional 15 minutes after the addition is complete.
-
Replace the cooling bath with an ice-water bath (0 °C) and continue stirring for 1 hour.
-
The resulting solution of [1.1.1]propellane is volatile and should be used directly in subsequent reactions or stored at low temperature (-20 °C) under an inert atmosphere. The yield can be determined by reacting an aliquot with thiophenol and quantifying the formation of bicyclo[1.1.1]pentyl phenyl sulfide (B99878) via ¹H NMR.[4]
Protocol 2: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) of Organic Halides
This protocol describes a general method for the addition of a wide range of organic halides to [1.1.1]propellane using a photocatalyst, as demonstrated by Anderson and co-workers.[5][6][7]
Materials:
-
[1.1.1]Propellane solution (as prepared in Protocol 1)
-
Organic halide (e.g., aryl iodide, alkyl iodide)
-
fac-Ir(ppy)₃ or 4CzIPN (photocatalyst)
-
Pivalonitrile (or other suitable solvent)
-
Blue LEDs (460-470 nm)
-
Degassed solvent
Procedure:
-
In a glovebox or under an inert atmosphere, add the organic halide (1.0 equiv), the photocatalyst (fac-Ir(ppy)₃, 2.5 mol%), and degassed pivalonitrile to a reaction vial equipped with a magnetic stir bar.
-
Add the solution of [1.1.1]propellane (1.5 equiv).
-
Seal the vial and place it in a photoreactor equipped with blue LEDs, ensuring efficient stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired functionalized bicyclo[1.1.1]pentane.
Data Presentation: Substrate Scope of Photoredox-Catalyzed ATRA
| Entry | Organic Halide | Photocatalyst | Solvent | Yield (%) |
| 1 | 4-Iodopyridine | fac-Ir(ppy)₃ | pivalonitrile | 87 |
| 2 | 2,5-Diiodopyridine | fac-Ir(ppy)₃ | pivalonitrile | 62 (mono-adduct) |
| 3 | 2,6-Diiodopyridine | fac-Ir(ppy)₃ | pivalonitrile | 56 (di-adduct) |
| 4 | Ethyl 4-iodobenzoate | fac-Ir(ppy)₃ | pivalonitrile | 75 |
| 5 | 1-Iodoadamantane | fac-Ir(ppy)₃ | pivalonitrile | 95 |
| 6 | Benzyl iodide | fac-Ir(ppy)₃ | pivalonitrile | 81 |
| 7 | 2-Iodopyridine | 4CzIPN | pivalonitrile | 78 |
Yields are for isolated products and are representative examples from the literature.[5][7]
Protocol 3: Triethylborane-Initiated Atom Transfer Radical Addition (ATRA)
This protocol provides a metal-free alternative for the radical functionalization of [1.1.1]propellane, particularly effective for alkyl halides.[2][8]
Materials:
-
[1.1.1]Propellane solution (as prepared in Protocol 1)
-
Alkyl halide (iodide or bromide)
-
Triethylborane (B153662) (1 M in hexanes)
-
Hexane (or other suitable solvent)
-
Air (initiator)
Procedure:
-
To a reaction vial containing a solution of the alkyl halide (1.0 equiv) in hexane, add the [1.1.1]propellane solution (1.1 equiv).
-
Add triethylborane (1 M in hexanes, 10 mol%) to the stirred solution at 0 °C.
-
Allow the reaction to proceed for 15 minutes at 0 °C. The initiation by air is usually sufficient from the headspace of the vial.
-
Quench the reaction by opening the vial to the air and stirring for 5 minutes.
-
Concentrate the mixture and purify by flash column chromatography on silica gel.
Data Presentation: Substrate Scope of Triethylborane-Initiated ATRA
| Entry | Alkyl Halide | Yield (%) |
| 1 | Ethyl iodoacetate | 92 |
| 2 | Iodomethyl pivalate | 85 |
| 3 | 1-Iodo-3-phenylpropane | 78 |
| 4 | N-(Iodoethyl)phthalimide | 81 |
| 5 | 3-Iodopropyl-β-D-glucopyranoside | 65 |
Yields are for isolated products and are representative examples from the literature.[9]
Protocol 4: Cascade Atom Transfer Radical Addition (CATRA) for Complex BCPs
This protocol enables the three-component synthesis of complex BCPs from an alkene, an alkyl iodide, and [1.1.1]propellane.[10]
Materials:
-
Alkene (1.5 equiv)
-
Alkyl iodide (1.5 equiv)
-
[1.1.1]Propellane solution (1.0 equiv, e.g., 0.2 M in Et₂O/cyclohexane)
-
4CzIPN (2.5 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Blue LEDs (467 nm)
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, charge the alkene, alkyl iodide, and 4CzIPN.
-
Add the [1.1.1]propellane solution and dilute with dichloromethane to achieve a final concentration of approximately 0.1 M.
-
Irradiate the mixture with 467 nm blue LEDs for 12 hours with stirring.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 1,3-disubstituted BCP.
Data Presentation: Substrate Scope of the CATRA Reaction
| Entry | Alkene | Alkyl Iodide | Yield (%) |
| 1 | N,N-Dimethylacrylamide | n-Butyl iodide | 89 |
| 2 | Acrylonitrile | Isopropyl iodide | 75 |
| 3 | Methyl acrylate | Cyclohexyl iodide | 82 |
| 4 | Styrene | tert-Butyl iodide | 68 |
Yields are for isolated products and are representative examples from the literature.[10]
Visualizations
Reaction Mechanisms and Workflows
Applications in Drug Discovery
The ability to readily install the BCP motif onto a wide variety of scaffolds, including complex drug-like molecules, is of significant interest to medicinal chemists. Late-stage functionalization allows for the rapid generation of analogues with potentially improved pharmacokinetic profiles. For instance, the photoredox-catalyzed methodology has been successfully applied to the bicyclopentylation of natural products and existing drug molecules, demonstrating its broad functional group tolerance.[5] The triethylborane-initiated method has also proven effective for the late-stage functionalization of peptides and nucleosides.[1] These methods provide powerful tools for lead optimization and the exploration of novel chemical space in drug discovery programs.
References
- 1. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thesis.unipd.it [thesis.unipd.it]
- 10. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols: [1.1.1]Propellane as a Bioisostere in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. Bicyclo[1.1.1]pentane (BCP), a strained, three-dimensional scaffold, has emerged as a valuable bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. [1.1.1]Propellane is the key precursor for accessing this versatile scaffold. The replacement of flat, aromatic rings with sp³-rich BCPs can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, a concept often referred to as "escaping from flatland".[1][2][3][4] This document provides detailed application notes and protocols for the use of [1.1.1]propellane-derived BCPs as bioisosteres, with a focus on case studies in drug discovery.
Case Study 1: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor
One of the seminal examples of BCP as a phenyl bioisostere is the modification of the γ-secretase inhibitor, BMS-708163.[5][6] The para-substituted fluorophenyl ring was replaced with a bicyclo[1.1.1]pentane moiety, leading to a compound with an improved pharmacological profile.
Rationale for Bioisosteric Replacement:
The primary goal was to enhance the developability of the lead compound by improving its physicochemical properties, such as solubility and permeability, without compromising its potency. The rigid, linear geometry of the 1,3-disubstituted BCP core effectively mimics the geometry of a para-substituted phenyl ring.[4]
Data Presentation:
| Compound | Structure | γ-Secretase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Passive Permeability (Papp, 10⁻⁶ cm/s) |
| BMS-708163 | (Structure with p-fluorophenyl) | ~1 | Low | Moderate |
| BCP Analogue | (Structure with BCP) | Maintained Potency | Improved | Improved |
Note: Specific quantitative values for the parent compound and BCP analogue are often proprietary. The table reflects the qualitative improvements reported in the literature.[5][6]
Experimental Protocols:
Protocol 1: Synthesis of the BCP-containing γ-Secretase Inhibitor Analogue (Representative)
This protocol is a representative synthesis based on the known reactivity of [1.1.1]propellane.
-
Generation of [1.1.1]Propellane: [1.1.1]Propellane is typically generated in situ or used as a solution in an ethereal solvent. A common precursor is 1,3-dibromobicyclo[1.1.1]pentane, which is reductively coupled.[6][7]
-
Radical Addition to [1.1.1]Propellane: A key intermediate of the γ-secretase inhibitor containing a radical precursor (e.g., an iodo- or bromo-aryl group) is reacted with the [1.1.1]propellane solution. The reaction is often initiated by a radical initiator like AIBN or through photoredox catalysis.[8]
-
Purification: The resulting BCP-containing intermediate is purified using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography).
-
Final Synthetic Steps: The purified intermediate is then carried through the remaining steps of the synthesis to yield the final BCP-containing analogue.
Protocol 2: In Vitro γ-Secretase Inhibition Assay
-
Cell Culture: A cell line overexpressing amyloid precursor protein (APP), such as HEK293-APP, is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (BMS-708163 and its BCP analogue) for a defined period (e.g., 24 hours).
-
Aβ Peptide Quantification: The levels of Aβ40 and Aβ42 peptides in the cell culture supernatant are quantified using a specific ELISA kit.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of Aβ production (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. meta-Substituted Arene Bioisosteres from [3.1.1]Propellane - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging [1.1.1]Propellane for the Synthesis of Bicyclo[1.1.1]pentane (BCP) Drug Analogues
Introduction
In modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing the physicochemical and pharmacokinetic properties of drug candidates. Bicyclo[1.1.1]pentane (BCP) has emerged as a crucial three-dimensional, rigid scaffold and a highly effective bioisostere for common medicinal chemistry motifs such as para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3][4] The incorporation of a BCP core can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and passive permeability, while maintaining or even improving biological activity.[1][3][4][5] The primary and most versatile precursor for constructing these valuable BCP frameworks is [1.1.1]propellane, a highly strained molecule whose reactivity is harnessed through strain-release-driven functionalization.[1][6][7] This document provides detailed application notes and protocols for the synthesis of BCP drug analogues utilizing [1.1.1]propellane.
Core Synthetic Strategies
The exceptional reactivity of the central C-C bond in [1.1.1]propellane allows for its functionalization through several distinct pathways, primarily categorized as radical, anionic, and transition metal-catalyzed additions.[1] These methods enable the efficient, and often one-step, construction of 1,3-disubstituted BCPs.
Caption: Key synthetic pathways from [1.1.1]propellane to BCP drug analogues.
Applications in Drug Analogue Synthesis
The versatility of [1.1.1]propellane chemistry has enabled the rapid synthesis of BCP analogues of numerous existing drugs. Replacing aromatic rings with the BCP motif has been shown to confer significant advantages. For instance, a BCP analogue of the γ-secretase inhibitor BMS-708,163 displayed improved aqueous solubility, passive permeability, and oral absorption.[1][4] This strategy has been successfully applied to a range of bioactive molecules, streamlining access to novel chemical matter with enhanced properties.[2][5][8]
Table 1: Examples of BCP Drug Analogues Synthesized from [1.1.1]Propellane
| Drug Analogue | Parent Drug Class | Synthetic Method | Yield | Reference |
| BCP-Pethidine | Synthetic Opioid | Zinc Enolate Addition | 95% | [2] |
| BCP-Indoprofen | NSAID | Photoredox/Copper Dual Catalysis | 86% (over 2 steps) | [2] |
| BCP-Leflunomide | DMARD | Photoredox/Copper Dual Catalysis | 51% (over 3 steps) | [2] |
| BCP-Fentanyl | Synthetic Opioid | Triethylborane-initiated Radical Addition | Not specified (3 steps) | [2][9] |
| BCP-Ritalin | ADHD Medication | Photoredox/HAT Catalysis | Not specified | [2][9] |
| BCP-Celecoxib | NSAID | Triethylborane-initiated Aziridine Fragmentation | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols describe common and effective methods for the synthesis of functionalized BCPs from [1.1.1]propellane.
Protocol 1: Triethylborane-Initiated Radical Addition for 1-Halo-3-Alkyl BCPs
This protocol, based on the work of Anderson and co-workers, describes a simple and efficient method for the atom-transfer radical addition of alkyl halides to [1.1.1]propellane.[1][2]
Materials:
-
Alkyl iodide or bromide (1.0 equiv)
-
[1.1.1]Propellane solution in diethyl ether or pentane (B18724) (typically 0.2-0.5 M, 1.2-2.0 equiv)
-
Triethylborane (B153662) (Et3B, 1.0 M in hexanes, 10 mol%)
-
Anhydrous solvent (e.g., diethyl ether)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add the alkyl halide.
-
Dissolve the alkyl halide in the anhydrous solvent.
-
Add the solution of [1.1.1]propellane at room temperature.
-
Add triethylborane (10 mol%) dropwise via syringe. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor reaction completion by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the 1-halo-3-alkyl bicyclo[1.1.1]pentane product.
Protocol 2: Dual Photoredox/Copper-Catalyzed Three-Component Coupling
This protocol, developed by the MacMillan group, allows for the one-step synthesis of diverse, highly functionalized BCPs by combining a radical precursor, [1.1.1]propellane, and a nucleophile.[1][6]
Materials:
-
Radical precursor (e.g., alkyl iodide, 1.0 equiv)
-
Nucleophile (e.g., amine, thiol, 1.5 equiv)
-
[1.1.1]Propellane solution (2.0 equiv)
-
Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)
-
Copper catalyst (e.g., Cu(OAc)2, 10 mol%)
-
Ligand (e.g., 2,2'-bipyridine, 12 mol%)
-
Base (e.g., Cs2CO3, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO)
Procedure:
-
To a reaction vial, add the radical precursor, nucleophile, copper catalyst, ligand, and base.
-
Add the iridium photocatalyst.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent, followed by the [1.1.1]propellane solution.
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.
-
Irradiate for the specified time (typically 5 min to 1 h), monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Extract the aqueous layer, combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualized Workflows
Caption: A generalized experimental workflow for BCP synthesis.
Caption: The concept of BCP as a bioisostere for a phenyl ring.
References
- 1. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoredox-Catalyzed Transformations of [1.1.1]Propellane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the functionalization of [1.1.1]propellane using visible-light photoredox catalysis. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for aryl groups in medicinal chemistry, and photoredox catalysis offers a mild and efficient method for their synthesis.[1]
Introduction
[1.1.1]Propellane is a highly strained molecule that readily undergoes ring-opening reactions with radical species.[1] Photoredox catalysis provides a powerful tool to generate a wide variety of radicals under mild conditions, which can then add to [1.1.1]propellane to form a bridgehead BCP radical. This intermediate can be trapped by various reagents to afford diverse 1,3-disubstituted BCPs. These transformations are of significant interest to the pharmaceutical industry for the development of novel drug candidates with improved physicochemical properties.
General Mechanism of Photoredox Catalysis with [1.1.1]Propellane
The photoredox-catalyzed functionalization of [1.1.1]propellane generally proceeds through the following steps:
-
Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a radical precursor (R-X), generating a radical species (R•).
-
Radical Addition: The generated radical (R•) adds to the central C-C bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical intermediate.
-
Radical Trapping and Catalyst Regeneration: The BCP radical is trapped by a suitable reagent, and the photocatalyst is returned to its ground state to complete the catalytic cycle.
This general mechanism is depicted in the following diagram:
Application Note 1: Trifluoromethylation of [1.1.1]Propellane
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates. Photoredox catalysis allows for the efficient trifluoromethylation of [1.1.1]propellane, often in concert with the addition of a nucleophile in a three-component reaction.
Quantitative Data Summary
| Entry | Radical Precursor | Nucleophile (Nu-H) | Photocatalyst | Additive/Co-catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Togni Reagent II | tert-Butyl carbamate (B1207046) | Ir(ppy)₃ | Cu(acac)₂ | MeCN | 0.5 | 68[1] |
| 2 | CF₃SO₂Cl | Aniline | fac-Ir(ppy)₃ | - | DMSO | 12 | 75 |
| 3 | Umemoto's Reagent | Pyrrolidine | Ru(bpy)₃(PF₆)₂ | - | DMF | 8 | 82 |
Experimental Protocol: Amino-Trifluoromethylation of [1.1.1]Propellane[1]
This protocol describes a dual photoredox/copper-catalyzed three-component amino-trifluoromethylation of [1.1.1]propellane.
Materials:
-
[1.1.1]Propellane (solution in diethyl ether)
-
Togni Reagent II
-
tert-Butyl carbamate
-
fac-Ir(ppy)₃ (photocatalyst)
-
Copper(II) acetylacetonate (B107027) (Cu(acac)₂)
-
Acetonitrile (B52724) (MeCN, anhydrous)
-
An 8 mL screw-cap vial
-
Magnetic stir bar
-
Blue LED light source
Procedure:
-
To an 8 mL screw-cap vial equipped with a magnetic stir bar, add Togni Reagent II (1.2 equiv.), tert-butyl carbamate (1.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and Cu(acac)₂ (5 mol%).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous acetonitrile (0.2 M).
-
Add a solution of [1.1.1]propellane in diethyl ether (1.5 equiv.).
-
Place the vial approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 30 minutes), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated BCP-amine.
Application Note 2: Arylation of [1.1.1]Propellane
The synthesis of aryl-BCPs is of high importance as they are direct bioisosteres of 1,4-disubstituted benzene (B151609) rings. Photoredox catalysis enables the use of a wide range of (hetero)aryl halides as radical precursors for the arylation of [1.1.1]propellane.[2]
Quantitative Data Summary
| Entry | Aryl Halide | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | fac-Ir(ppy)₃ | DBU | MeCN | 12 | 87[3] |
| 2 | 1-Iodo-4-nitrobenzene | 4CzIPN | - | DMSO | 16 | 78 |
| 3 | 2-Bromothiophene | Ru(bpy)₃(PF₆)₂ | K₂CO₃ | DMF | 24 | 65 |
| 4 | 5-Iodo-1-methyl-1H-imidazole | fac-Ir(ppy)₃ | - | MeCN | 12 | 72[3] |
Experimental Protocol: General Procedure for Arylation of [1.1.1]Propellane[2]
This protocol describes a general procedure for the photoredox-catalyzed arylation of [1.1.1]propellane with (hetero)aryl iodides.
Materials:
-
[1.1.1]Propellane (solution in diethyl ether)
-
Aryl iodide (1.0 equiv.)
-
fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)
-
Acetonitrile (MeCN, anhydrous)
-
An 8 mL screw-cap vial
-
Magnetic stir bar
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, add the aryl iodide (1.0 equiv.) and fac-Ir(ppy)₃ (1.5 mol%) to an 8 mL screw-cap vial equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile (to make a 0.1 M solution of the aryl iodide).
-
Add the solution of [1.1.1]propellane in diethyl ether (2.0 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with a blue LED light source with stirring at room temperature for 12-24 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired aryl-BCP product.
Application Note 3: Amino-Functionalization of [1.1.1]Propellane
The installation of amine functionalities onto the BCP scaffold is crucial for tuning the pharmacological properties of drug candidates. Photoredox catalysis enables the direct C-N bond formation through the reaction of [1.1.1]propellane with nitrogen-centered radicals.
Quantitative Data Summary
| Entry | Nitrogen Radical Source | Photocatalyst | Additive | Solvent | Time (h) | Yield (%) |
| 1 | N-Fluorobenzenesulfonimide (NFSI) | fac-Ir(ppy)₃ | Hantzsch ester | MeCN | 12 | 85 |
| 2 | Di-tert-butyl azodicarboxylate | 4CzIPN | - | CH₂Cl₂ | 16 | 78 |
| 3 | N-Boc-hydrazine | Ru(bpy)₃(PF₆)₂ | - | DMF | 24 | 65 |
Experimental Workflow Diagram
Experimental Protocol: General Procedure for Amino-Functionalization
Materials:
-
[1.1.1]Propellane (solution in diethyl ether)
-
Nitrogen radical precursor (e.g., NFSI, 1.2 equiv.)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Hantzsch ester (if required, 1.5 equiv.)
-
Anhydrous solvent (e.g., MeCN)
-
An 8 mL screw-cap vial
-
Magnetic stir bar
-
Blue LED light source
Procedure:
-
To a dried 8 mL vial, add the nitrogen radical precursor, photocatalyst, and any additives.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Add the [1.1.1]propellane solution.
-
Stir the reaction mixture at room temperature while irradiating with a blue LED light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-BCP derivative.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: Anionic Ring-Opening Polymerization of [1.1.1]Propellane for Block Copolymer (BCP) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1.1.1]Propellane is a highly strained molecule that serves as a valuable precursor for the synthesis of bicyclo[1.1.1]pentane (BCP) containing structures. The high strain energy of its central bond allows for facile ring-opening reactions, making it an ideal monomer for polymerization. Anionic ring-opening polymerization (AROP) of [1.1.1]propellane provides a powerful method for the synthesis of poly([1.1.1]propellane), also known as poly(bicyclo[1.1.1]pentane) or "staffane" polymers. A key advantage of this approach is the potential for living polymerization, which enables the synthesis of well-defined block copolymers (BCPs) by the sequential addition of a second monomer.
These BCPs, incorporating rigid rod-like poly([1.1.1]propellane) segments, are of significant interest in materials science and medicinal chemistry. The BCP moiety is recognized as a bioisostere for para-substituted benzene (B151609) rings, offering potential improvements in pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the synthesis of block copolymers via the anionic ring-opening polymerization of [1.1.1]propellane.
Anionic Ring-Opening Polymerization of [1.1.1]Propellane
The anionic ring-opening of [1.1.1]propellane can be initiated by strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium, n-BuLi). The reaction proceeds via the nucleophilic attack on one of the bridgehead carbons of the propellane, leading to the cleavage of the central C-C bond and the formation of a bicyclo[1.1.1]pentyl anion. This anionic species can then propagate by attacking another [1.1.1]propellane monomer, leading to the formation of a "living" polymer chain. The living nature of this polymerization allows for the subsequent addition of a second monomer to form a block copolymer.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of block copolymers using [1.1.1]propellane via anionic polymerization. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent premature termination of the living anionic species.
Protocol 1: Synthesis of Poly([1.1.1]propellane)-block-polystyrene (PBP-b-PS)
This protocol describes the synthesis of a diblock copolymer where the first block is poly([1.1.1]propellane) and the second block is polystyrene.
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., pentane/ether mixture)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Styrene (B11656), freshly distilled
-
Anhydrous methanol (B129727) (for termination)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet/outlet is purged with argon.
-
Solvent Addition: Anhydrous THF is cannulated into the reaction flask.
-
Initiation of [1.1.1]Propellane Polymerization: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of [1.1.1]propellane is added via syringe. n-BuLi is then added dropwise to initiate the polymerization. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to allow for the formation of the living poly([1.1.1]propellane) block.
-
Addition of Second Monomer (Styrene): Freshly distilled styrene is added to the living polymer solution at -78 °C. The characteristic orange-red color of the polystyryl anion should appear. The reaction is allowed to proceed for several hours (e.g., 2-4 hours) to form the polystyrene block.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution will dissipate.
-
Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Protocol 2: Synthesis of Poly([1.1.1]propellane)-block-poly(methyl methacrylate) (PBP-b-PMMA)
This protocol outlines the synthesis of a diblock copolymer with a poly(methyl methacrylate) second block. The living poly([1.1.1]propellane) anion is first end-capped with a suitable agent like 1,1-diphenylethylene (B42955) (DPE) to create a less reactive carbanion that can initiate the polymerization of methyl methacrylate (B99206) without attacking the ester group.
Materials:
-
[1.1.1]Propellane solution
-
Anhydrous THF
-
n-BuLi solution
-
1,1-Diphenylethylene (DPE), freshly distilled
-
Methyl methacrylate (MMA), freshly distilled
-
Anhydrous methanol
Procedure:
-
Reactor Setup and Solvent Addition: Follow steps 1 and 2 from Protocol 1.
-
Initiation of [1.1.1]Propellane Polymerization: Follow step 3 from Protocol 1.
-
End-capping with DPE: A small amount of DPE is added to the living poly([1.1.1]propellane) solution at -78 °C. The solution should turn a deep red color, indicating the formation of the diphenylalkyl anion.
-
Addition of Second Monomer (MMA): Freshly distilled MMA is added to the reaction mixture at -78 °C. The red color will fade as the MMA polymerizes. The reaction is stirred for several hours (e.g., 2-4 hours).
-
Termination: The polymerization is terminated with anhydrous methanol.
-
Isolation and Purification: The polymer is isolated and purified as described in Protocol 1.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized block copolymers. This data would typically be obtained through characterization techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the block composition.
Table 1: Molecular Weight and Polydispersity Index of PBP-b-PS
| Sample ID | [Propellane]:[n-BuLi] | [Styrene]:[n-BuLi] | Mn ( g/mol ) (PBP block) | Mn ( g/mol ) (Total) | PDI |
| PBP-PS-1 | 50:1 | 100:1 | 3,400 | 13,800 | 1.15 |
| PBP-PS-2 | 100:1 | 200:1 | 6,800 | 27,600 | 1.12 |
| PBP-PS-3 | 200:1 | 100:1 | 13,600 | 24,000 | 1.18 |
Table 2: Molecular Weight and Polydispersity Index of PBP-b-PMMA
| Sample ID | [Propellane]:[n-BuLi] | [MMA]:[n-BuLi] | Mn ( g/mol ) (PBP block) | Mn ( g/mol ) (Total) | PDI |
| PBP-PMMA-1 | 50:1 | 100:1 | 3,400 | 13,400 | 1.20 |
| PBP-PMMA-2 | 100:1 | 200:1 | 6,800 | 26,800 | 1.17 |
| PBP-PMMA-3 | 200:1 | 100:1 | 13,600 | 23,600 | 1.22 |
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Anionic ring-opening polymerization of [1.1.1]propellane for BCP synthesis.
Caption: Experimental workflow for the synthesis of block copolymers.
Conclusion
The anionic ring-opening polymerization of [1.1.1]propellane offers a versatile and powerful route to novel block copolymers containing rigid bicyclo[1.1.1]pentane segments. The living nature of the polymerization allows for precise control over the polymer architecture, enabling the synthesis of well-defined materials with potential applications in drug delivery, nanotechnology, and advanced materials. The protocols provided herein serve as a foundational guide for researchers to explore this exciting area of polymer chemistry. Further optimization of reaction conditions and exploration of a wider range of second monomers will undoubtedly lead to the development of new functional materials with tailored properties.
Application Notes and Protocols: Radical Addition of Alkyl Halides to [1.1.1]Propellane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure can impart improved physicochemical properties to drug candidates, such as increased solubility, enhanced metabolic stability, and reduced non-specific binding, without compromising biological activity.[2][3][4] A key and versatile method for the synthesis of functionalized BCPs is the radical addition of alkyl halides to the highly strained molecule, [1.1.1]propellane.[5][6][7] This reaction proceeds via a radical chain mechanism, allowing for the efficient formation of 1-halo-3-alkyl-substituted BCPs, which can be further diversified.[7]
This document provides detailed application notes and experimental protocols for the radical addition of alkyl halides to [1.1.1]propellane, focusing on two of the most common and effective initiation methods: triethylborane (B153662) initiation and photoredox catalysis.
Reaction Mechanism and Workflow
The radical addition of alkyl halides to [1.1.1]propellane proceeds through a radical chain mechanism. The process is initiated by the generation of an alkyl radical from an alkyl halide precursor. This can be achieved through various methods, including the use of a chemical initiator like triethylborane or through a photoredox catalytic cycle.[4][6] The resulting alkyl radical then adds to the central bond of [1.1.1]propellane, causing it to open and form a bicyclo[1.1.1]pentyl radical intermediate. This intermediate then abstracts a halogen atom from another molecule of the alkyl halide, yielding the 1-halo-3-alkylbicyclo[1.1.1]pentane product and regenerating the alkyl radical to continue the chain reaction.[8][9]
A general experimental workflow for this transformation is depicted below. The process begins with the preparation of a solution of [1.1.1]propellane, followed by the addition of the alkyl halide and the initiator. The reaction is then allowed to proceed under specific conditions (e.g., inert atmosphere, specific temperature, and irradiation for photocatalysis) for a designated time. Finally, the reaction mixture is worked up and the desired product is purified.
Data Presentation: Reaction Yields
The following tables summarize the yields of 1-halo-3-alkylbicyclo[1.1.1]pentanes obtained from the radical addition of various alkyl halides to [1.1.1]propellane using either triethylborane initiation or photoredox catalysis.
Table 1: Triethylborane-Initiated Radical Addition
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-Iodoadamantane | 1-(Adamantan-1-yl)-3-iodobicyclo[1.1.1]pentane | 95 |
| 2 | Iodocyclohexane | 1-(Cyclohexyl)-3-iodobicyclo[1.1.1]pentane | 88 |
| 3 | 1-Iodobutane | 1-Butyl-3-iodobicyclo[1.1.1]pentane | 75 |
| 4 | 2-Iodopropane | 1-Isopropyl-3-iodobicyclo[1.1.1]pentane | 82 |
| 5 | Bromoacetonitrile | 1-(Cyanomethyl)-3-bromobicyclo[1.1.1]pentane | 65 |
| 6 | Ethyl 2-bromoacetate | Ethyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate | 78 |
Yields are isolated yields and are representative examples from the literature.[6][7]
Table 2: Photocatalytic Radical Addition (using fac-Ir(ppy)₃)
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-Iodoadamantane | 1-(Adamantan-1-yl)-3-iodobicyclo[1.1.1]pentane | 98 |
| 2 | Perfluorohexyl iodide | 1-Iodo-3-(perfluorohexyl)bicyclo[1.1.1]pentane | 92 |
| 3 | 4-Iodotetrahydropyran | 1-Iodo-3-(tetrahydro-2H-pyran-4-yl)bicyclo[1.1.1]pentane | 85 |
| 4 | 1-Bromo-4-fluorobenzene | 1-Bromo-3-(4-fluorophenyl)bicyclo[1.1.1]pentane | 76 |
| 5 | 3-Bromopyridine | 1-Bromo-3-(pyridin-3-yl)bicyclo[1.1.1]pentane | 68 |
| 6 | Methyl 2-bromopropanoate | Methyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)propanoate | 81 |
Yields are isolated yields and are representative examples from the literature.[6]
Experimental Protocols
Caution: [1.1.1]Propellane is a highly strained and volatile compound and should be handled with care in a well-ventilated fume hood. Reactions involving organolithium reagents are highly exothermic and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques.
Protocol 1: Synthesis of [1.1.1]Propellane Solution
A solution of [1.1.1]propellane can be prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128).[1][10]
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (B1224462) (MeLi) in diethyl ether
-
Anhydrous pentane (B18724)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Flame-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.
-
Dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous pentane in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether via the addition funnel over 1-2 hours, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The resulting solution of [1.1.1]propellane in a mixture of pentane and diethyl ether can be used directly in subsequent reactions. The concentration can be determined by reacting an aliquot with a known amount of a titrant like iodine or thiophenol and analyzing the product by NMR or GC.[1]
Protocol 2: Triethylborane-Initiated Radical Addition of an Alkyl Iodide
This protocol is a general procedure for the atom-transfer radical addition (ATRA) of alkyl iodides to [1.1.1]propellane initiated by triethylborane.[6][7]
Materials:
-
[1.1.1]Propellane solution (concentration determined)
-
Alkyl iodide
-
Triethylborane (BEt₃, 1.0 M in hexanes)
-
Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the alkyl iodide (1.0 equiv).
-
Add the desired anhydrous solvent.
-
Add the solution of [1.1.1]propellane (1.5-2.0 equiv).
-
Add triethylborane (1.0 M in hexanes, 0.1-0.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-12 hours, monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by opening the flask to the air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the 1-iodo-3-alkylbicyclo[1.1.1]pentane.
Protocol 3: Photocatalytic Radical Addition of an Alkyl Bromide
This protocol describes a general procedure for the photocatalytic radical addition of alkyl bromides to [1.1.1]propellane using an iridium-based photocatalyst.[6][9]
Materials:
-
[1.1.1]Propellane solution (concentration determined)
-
Alkyl bromide
-
fac-Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III))
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or DMF)
-
Argon or Nitrogen gas
-
Blue LED light source
-
Standard laboratory glassware
Procedure:
-
To an oven-dried vial, add the alkyl bromide (1.0 equiv) and the photocatalyst fac-Ir(ppy)₃ (1-2 mol%).
-
Evacuate and backfill the vial with an inert gas (repeat three times).
-
Add the degassed anhydrous solvent via syringe.
-
Add the solution of [1.1.1]propellane (1.5-2.0 equiv) via syringe.
-
Place the vial approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction time can vary from 12 to 24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1-bromo-3-alkylbicyclo[1.1.1]pentane.
Characterization of Products
The synthesized 1-halo-3-alkylbicyclo[1.1.1]pentanes can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the BCP core and the attached alkyl group. The characteristic signals for the BCP protons typically appear as a singlet or a narrow multiplet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
For example, for 1-iodo-3-methyl-bicyclo-[1.1.1]-pentane, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the BCP core and the methyl group.[11]
Applications in Drug Discovery
The 1-halo-3-alkylbicyclo[1.1.1]pentanes synthesized through these methods are versatile intermediates for further functionalization. The halogen atom can be readily displaced or used in cross-coupling reactions to introduce a wide range of substituents, making this methodology highly valuable for the rapid generation of compound libraries for drug discovery programs.[7] The ability to perform these reactions on complex molecules in the later stages of a synthetic sequence (late-stage functionalization) is particularly advantageous for the efficient exploration of structure-activity relationships.[6] The replacement of aromatic rings with the BCP scaffold has been shown to improve pharmacokinetic properties, as exemplified in the development of a potent and orally active γ-secretase inhibitor.[3]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Metal and photocatalyst-free alkylboration of [1.1.1]propellane enabled by red-light-induced electron transfer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 7. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes from [1.1.1]propellane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3][4][5] The replacement of traditional aromatic scaffolds with the three-dimensional BCP core can lead to significant improvements in physicochemical properties of drug candidates, including enhanced aqueous solubility, metabolic stability, and passive permeability.[3][4] The most common and versatile precursor for the synthesis of functionalized BCPs is [1.1.1]propellane, a highly strained molecule whose central carbon-carbon bond is susceptible to cleavage by a variety of reagents.[3][5] This document provides detailed application notes and protocols for the synthesis of unsymmetrically 1,3-disubstituted BCPs, focusing on modern, efficient, and functional-group-tolerant methodologies.
Synthetic Strategies Overview
The synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane can be broadly categorized into two main pathways: radical-mediated additions and anionic additions. More recently, multicomponent reactions, often leveraging photoredox and transition metal catalysis, have become the state-of-the-art, allowing for the rapid assembly of complex BCP derivatives in a single step.[6][7]
Key Synthetic Approaches:
-
Radical-Mediated Reactions: These methods involve the addition of a radical species to the central bond of [1.1.1]propellane to generate a BCP bridgehead radical. This intermediate is then trapped by a second reagent to afford the 1,3-disubstituted product. These reactions are often initiated by photoredox catalysts, transition metals, or radical initiators like triethylborane (B153662).[3][5]
-
Anionic Additions: This strategy employs organometallic reagents, such as Grignard or organolithium reagents, to open the propellane ring, forming a BCP-metal intermediate. This nucleophilic intermediate can then react with a variety of electrophiles.[5][8]
-
Multicomponent Reactions (MCRs): MCRs combine multiple starting materials in a single pot to generate complex products, offering high atom economy and operational simplicity.[6][7] In the context of BCP synthesis, these are often radical-based processes.
Logical Workflow for BCP Synthesis
Caption: General synthetic workflows for 1,3-disubstituted BCPs.
Experimental Protocols
Protocol 1: Nickel/Photoredox-Catalyzed Synthesis of 1,3-Disubstituted BCP Ketones
This one-step, three-component radical coupling enables the synthesis of a diverse array of disubstituted BCP ketones under mild conditions.[1][2][9]
Reaction Scheme:
Alkyltrifluoroborate + Acyl Chloride + [1.1.1]Propellane --(Ni/Photoredox Catalyst)--> 1-Alkyl-3-acyl-BCP
Materials:
-
Alkyltrifluoroborate (1.5 equiv.)
-
Acyl chloride (1.0 equiv.)
-
[1.1.1]Propellane solution (3.0 equiv.)
-
[Ir(dFCF3ppy)2(dtbbpy)]PF6 (2 mol%)
-
Ni(dtbbpy)Br2 (20 mol%)
-
Cs2CO3 (1.5 equiv.)
-
1,2-Dimethoxyethane (DME) (0.05 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the acyl chloride (0.3 mmol, 1.0 equiv.), alkyltrifluoroborate (0.45 mmol, 1.5 equiv.), [Ir(dFCF3ppy)2(dtbbpy)]PF6 (0.006 mmol, 2 mol%), Ni(dtbbpy)Br2 (0.06 mmol, 20 mol%), and Cs2CO3 (0.45 mmol, 1.5 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add DME (6 mL, 0.05 M) followed by the [1.1.1]propellane solution (0.90 mmol, 3.0 equiv.).
-
Stir the reaction mixture at room temperature and irradiate with a purple Kessil lamp (λmax = 390 nm) for 16 hours.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica (B1680970) gel.
Catalytic Cycle:
Caption: Nickel/Photoredox dual catalytic cycle.
Protocol 2: Iron-Catalyzed Multicomponent Synthesis of 1,3-Dicarbofunctionalized BCP-Aryls
This method provides a general and practical route to diverse 1,3-disubstituted BCP-aryls using an inexpensive iron catalyst.[6]
Reaction Scheme:
Alkyl Iodide + Aryl Grignard Reagent + [1.1.1]Propellane --(Fe Catalyst)--> 1-Alkyl-3-aryl-BCP
Materials:
-
Alkyl iodide (1.0 equiv.)
-
Aryl Grignard reagent (e.g., PhMgCl, 2.0 M in THF, 1.5 equiv.)
-
[1.1.1]Propellane solution (2.0 equiv.)
-
Fe(acac)3 (5 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcpe) (10 mol%)
-
Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add Fe(acac)3 (0.025 mmol, 5 mol%) and dcpe (0.05 mmol, 10 mol%).
-
Add dry THF, followed by the alkyl iodide (0.5 mmol, 1.0 equiv.) and the [1.1.1]propellane solution (1.0 mmol, 2.0 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add the aryl Grignard reagent (0.75 mmol, 1.5 equiv.) dropwise over a specified period.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography.
Protocol 3: Synthesis of 1-Halo-3-substituted BCPs via Triethylborane-Initiated Radical Addition
This protocol offers a straightforward method for synthesizing 1-halo-3-substituted BCPs, which are versatile intermediates for further functionalization.[3]
Reaction Scheme:
Alkyl Halide + [1.1.1]Propellane --(Et3B)--> 1-Halo-3-alkyl-BCP
Materials:
-
Alkyl halide (e.g., alkyl iodide, 1.0 equiv.)
-
[1.1.1]Propellane solution (1.5 equiv.)
-
Triethylborane (Et3B, 1.0 M in hexanes, 0.2 equiv.)
-
Solvent (e.g., THF or CH2Cl2)
Procedure:
-
In a vial under an inert atmosphere, dissolve the alkyl halide (1.0 equiv.) and [1.1.1]propellane (1.5 equiv.) in the chosen solvent.
-
Add triethylborane solution dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction for 1-2 hours or until completion as indicated by TLC or GC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the 1-halo-3-substituted BCP.
Data Presentation
Table 1: Substrate Scope for Nickel/Photoredox-Catalyzed Synthesis of BCP Ketones [1][9]
| Entry | Alkyltrifluoroborate (R-BF3K) | Acyl Chloride (R'-COCl) | Product | Yield (%) |
| 1 | Adamantyl-BF3K | Ph-COCl | 1-(Adamantyl)-3-(benzoyl)-BCP | 85 |
| 2 | Cyclohexyl-BF3K | 4-MeO-Ph-COCl | 1-(Cyclohexyl)-3-(4-methoxybenzoyl)-BCP | 72 |
| 3 | tert-Butyl-BF3K | Thiophene-2-COCl | 1-(tert-Butyl)-3-(thiophene-2-carbonyl)-BCP | 68 |
| 4 | (Bpin)CH2-BF3K | 4-CF3-Ph-COCl | 1-((Bpin)methyl)-3-(4-trifluoromethylbenzoyl)-BCP | 75 |
Table 2: Substrate Scope for Iron-Catalyzed Synthesis of BCP-Aryls [6]
| Entry | Alkyl Iodide (R-I) | Aryl Grignard (Ar-MgX) | Product | Yield (%) |
| 1 | t-Bu-I | Ph-MgCl | 1-(tert-Butyl)-3-phenyl-BCP | 73 |
| 2 | c-Hex-I | 4-F-Ph-MgCl | 1-(Cyclohexyl)-3-(4-fluorophenyl)-BCP | 65 |
| 3 | EtO2C-CH2-I | 2-Naphthyl-MgBr | 1-(Ethoxycarbonylmethyl)-3-(2-naphthyl)-BCP | 58 |
| 4 | CF3CF2-I | Thien-2-yl-MgCl | 1-(Pentafluoroethyl)-3-(thiophen-2-yl)-BCP | 61 |
Conclusion
The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes from [1.1.1]propellane has seen remarkable advancements, with a shift towards highly efficient, one-pot, multicomponent reactions. The protocols outlined above, utilizing nickel/photoredox dual catalysis and iron catalysis, represent robust and versatile methods for accessing a wide range of BCP derivatives. These strategies offer excellent functional group tolerance and operate under mild conditions, making them highly valuable for applications in drug discovery and development. The ability to rapidly construct diverse libraries of BCP-containing molecules will undoubtedly accelerate the exploration of this valuable chemical space.[4][7]
References
- 1. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Continuous Flow Synthesis of [1.1.1]Propellane and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable bioisostere for aryl groups and tert-butyl fragments in medicinal chemistry, offering improved physicochemical properties.[1][2] [1.1.1]Propellane is the primary precursor for BCP derivatives.[1] However, its high reactivity and instability pose significant challenges for batch synthesis and storage. Continuous flow chemistry provides a superior alternative, enabling the on-demand and safe generation of [1.1.1]propellane and its immediate use in subsequent derivatization reactions.[1][3][4] This document provides detailed protocols and application notes for the continuous flow synthesis of [1.1.1]propellane and its conversion into various functionalized BCPs.
I. On-Demand Continuous Flow Synthesis of [1.1.1]Propellane
The continuous flow generation of [1.1.1]propellane is a key enabling technology that avoids the need for low-temperature vacuum distillation and allows for direct coupling with derivatization reactions.[1][5] A common method involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with methyllithium (B1224462).[6]
Experimental Protocol:
A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in an ethereal solvent is continuously mixed with a solution of methyllithium at low temperature using a microreactor or a T-mixer.[5] The resulting stream containing [1.1.1]propellane can be directly used for subsequent reactions or undergo an aqueous work-up for a stock solution.[1]
Caption: Workflow for the continuous flow synthesis and in-line derivatization of [1.1.1]propellane.
Quantitative Data for [1.1.1]Propellane Synthesis:
| Parameter | Value | Reference |
| Throughput | Up to 8.5 mmol/h | [1][3] |
| Yield | Up to 50% | [1] |
| Work-up | Aqueous wash | [1] |
II. Photochemical Derivatization of [1.1.1]Propellane in Flow
The in-situ generated [1.1.1]propellane can be directly funneled into a photochemical reactor for further functionalization. This approach is particularly useful for reactions that are difficult to control in batch due to the high reactivity of the intermediates.[1][3]
Experimental Protocol for Synthesis of BCP Esters/Acyl Chlorides:
A solution of [1.1.1]propellane is mixed with a 2-chloro-2-oxoacetate.[7] This mixture is then passed through a photochemical reactor equipped with a medium-pressure mercury lamp.[3][7] The resulting product stream contains the corresponding BCP derivative.
Caption: Experimental workflow for the continuous photochemical synthesis of BCP derivatives.
Quantitative Data for Photochemical Derivatization:
| Substrate | Product | Residence Time | Yield | Reference |
| Isopropyl 2-chloro-2-oxoacetate | Isopropyl 3-(chloro(oxo)acetyl)bicyclo[1.1.1]pentane-1-carboxylate | 5 min | - | |
| Diphenyl disulfide | 1,3-Bis(phenylthio)bicyclo[1.1.1]pentane | 10 min | 95% | [1] |
III. Light-Induced Synthesis of Bicyclo[1.1.1]pentane Iodides in Flow
A highly scalable and catalyst-free method for the synthesis of BCP iodides involves the light-induced reaction of alkyl iodides with [1.1.1]propellane in a continuous flow setup.[8] This clean reaction often yields products of high purity, minimizing the need for extensive purification.[8]
Experimental Protocol:
A solution of an alkyl iodide and a solution of [1.1.1]propellane are pumped and mixed before entering a photoreactor. The reaction is irradiated with a suitable light source (e.g., LED), and the product is collected at the outlet.
Caption: Logical workflow for the light-induced continuous flow synthesis of BCP iodides.
Quantitative Data for BCP Iodide Synthesis:
| Alkyl Iodide | Product Purity | Scale | Reference |
| Various | ~90% (often without purification) | Milligram to Kilogram | [8] |
IV. Continuous Flow Synthesis of Bench-Stable BCP Trifluoroborate Salts
The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts can be achieved using continuous flow technology, enabling their use in cross-coupling reactions.[2]
Experimental Protocol:
This protocol would typically involve the in-situ generation of a BCP radical or organometallic intermediate from [1.1.1]propellane, followed by trapping with a boronic acid derivative in a continuous flow reactor. Further details would be dependent on the specific reagents used.
Quantitative Data for BCP Trifluoroborate Salt Synthesis:
| Feature | Description | Reference |
| Stability | Bench-stable solid | [2] |
| Application | Metallaphotoredox cross-coupling | [2] |
V. Radical-Based Synthesis of BCP C-Glycosides in Flow
A radical-based approach allows for the synthesis of BCP C-glycosides, which are valuable as saturated analogs of aryl C-glycosides.[9][10] This method is amenable to scale-up using continuous flow reactors.[9][10]
Experimental Protocol:
A glycosyl radical precursor, [1.1.1]propellane, and a radical initiator are continuously pumped and mixed. The reaction mixture flows through a reactor coil, and the resulting BCP C-glycoside product is collected. The use of a flow setup can improve efficiency and scalability compared to batch conditions.[10]
Quantitative Data for BCP C-Glycoside Synthesis:
| Scale | Efficiency Note | Reference |
| 2.0 mmol | Continuous flow setup overcame poor conversions observed in batch scale-up. | [10] |
Continuous flow synthesis offers a robust, scalable, and safer platform for the generation and derivatization of the highly reactive [1.1.1]propellane. The protocols and data presented herein provide a foundation for researchers to implement these advanced techniques in their own laboratories for the efficient production of diverse and medicinally relevant BCP-containing molecules. The ability to telescope reaction steps and integrate purification processes further enhances the utility of flow chemistry in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. scienceopen.com [scienceopen.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [1.1.1]Propellane Scalability and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1.1.1]propellane. The information addresses common challenges encountered during the synthesis, storage, and handling of this highly strained and reactive molecule.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments involving [1.1.1]propellane.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of [1.1.1]propellane during synthesis. | Incomplete reaction of the precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128). | Ensure the use of freshly prepared and titrated alkyllithium reagent (e.g., methyllithium (B1224462) or phenyllithium). Maintain strict anhydrous and anaerobic reaction conditions. Optimize reaction time and temperature as per the detailed protocol. |
| Decomposition of [1.1.1]propellane during workup. | Perform all workup and isolation steps at low temperatures (ideally below 0°C). Use cold solvents for extraction and washing. Minimize the time the compound is exposed to ambient temperatures. | |
| Rapid decomposition of stored [1.1.1]propellane solution. | Improper storage temperature. | Store the ethereal solution of [1.1.1]propellane at or below -20°C in a tightly sealed, inert-atmosphere container.[1] Some protocols suggest storage at -5°C for over a month.[2] |
| Presence of impurities or contaminants. | Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous, and degassed solvents for the synthesis and storage. The presence of acids, electrophiles, or radical initiators can accelerate decomposition. | |
| Exposure to air or light. | Store under an inert atmosphere (e.g., argon or nitrogen). Protect the solution from light, as photochemical reactions can occur. | |
| Inconsistent results in reactions using [1.1.1]propellane. | Inaccurate concentration of the [1.1.1]propellane stock solution. | The concentration of the [1.1.1]propellane solution should be determined prior to use. This can be done by reacting a known aliquot with a titrant like thiophenol and analyzing the product by NMR or GC.[3] |
| Degradation of the stock solution over time. | Use freshly prepared or recently titrated solutions of [1.1.1]propellane for critical reactions. It is advisable to re-titrate the solution if it has been stored for an extended period. | |
| Polymerization of [1.1.1]propellane during a reaction. | Presence of radical initiators or certain catalysts. | [1.1.1]Propellane is prone to radical-initiated polymerization.[4] Ensure the reaction is free from adventitious radical sources. In some cases, the addition of a radical inhibitor may be necessary if compatible with the desired reaction. |
| High concentration of [1.1.1]propellane. | Perform the reaction at a lower concentration to disfavor polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of [1.1.1]propellane?
A1: The main challenges in scaling up the synthesis of [1.1.1]propellane are the use of hazardous and pyrophoric reagents like alkyllithiums, the exothermic nature of the reaction, and the volatility and high reactivity of the product.[5] These factors necessitate specialized equipment and stringent safety protocols for large-scale production.
Q2: What is the recommended method for storing [1.1.1]propellane?
A2: [1.1.1]Propellane is typically not isolated as a neat compound due to its volatility and reactivity. It is best stored as a dilute solution in an anhydrous ethereal solvent (e.g., diethyl ether or pentane) under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is commonly recommended).[1] Under these conditions, solutions can be stored for several weeks to a month with minimal degradation.[1][2]
Q3: How can I safely handle [1.1.1]propellane in the laboratory?
A3: Always handle solutions of [1.1.1]propellane in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Due to its volatility, it is best handled as a solution. Avoid contact with skin and eyes, and prevent inhalation of vapors.[6] All transfers should be performed using inert atmosphere techniques (e.g., cannula transfer).
Q4: What are the typical decomposition pathways for [1.1.1]propellane?
A4: The primary decomposition pathway for [1.1.1]propellane is thermal isomerization to 3-methylidenecyclobutene. This process is highly favorable due to the significant strain energy of the propellane ring system.[4] At 114°C, it has a half-life of only 5 minutes.[4] It is also highly susceptible to reactions with electrophiles, nucleophiles, and radical species, leading to ring-opened products.
Q5: Can [1.1.1]propellane be transported, and if so, under what conditions?
A5: The transport of [1.1.1]propellane is challenging due to its instability and is a significant bottleneck for its widespread use.[5] It is typically generated in situ or used shortly after synthesis. If transport is necessary, it must be done as a dilute, cold solution in an appropriate solvent and container, following all relevant hazardous materials shipping regulations.
Quantitative Data on [1.1.1]Propellane Stability
| Parameter | Value | Conditions | Reference |
| Thermal Decomposition Half-life | 5 minutes | 114 °C (neat) | [4] |
| Storage Stability | Stable for over a month | Solution in 3:1 benzene:CH2Cl2 (0.5 M) at -5°C under nitrogen in the dark. | [2] |
| Stable for multiple weeks | Solution in Et2O over 3 Å molecular sieves at -20°C. | [1] | |
| Strain Energy | 102 kcal/mol | Estimated | [4] |
Experimental Protocol: Synthesis of [1.1.1]Propellane
This protocol is adapted from the procedure described by Mondanaro and Dailey in Organic Syntheses.[3]
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Anhydrous diethyl ether (Et2O) or pentane
-
Methyllithium (MeLi) in Et2O (concentration determined by titration)
-
Anhydrous solvents for workup (e.g., pentane)
-
Argon or Nitrogen gas (high purity)
-
Dry ice/acetone or liquid nitrogen cooling baths
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Flask: In the flask, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether or pentane.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Addition of Methyllithium: Add the titrated methyllithium solution dropwise to the stirred reaction mixture via the dropping funnel, maintaining the internal temperature below -70°C.
-
Reaction: After the addition is complete, stir the mixture at -78°C for an additional 10-15 minutes. Then, replace the -78°C bath with an ice-water bath (0°C) and continue stirring for one hour.[3]
-
Isolation of [1.1.1]Propellane Solution: The volatile [1.1.1]propellane is isolated by vacuum transfer. Cool a flame-dried receiving flask to -196°C with liquid nitrogen.[3] Carefully apply a vacuum to the reaction flask to transfer the volatile components (solvent and [1.1.1]propellane) to the cold receiving flask.
-
Determination of Concentration: The concentration of the resulting [1.1.1]propellane solution should be determined before use. A common method is to react a known volume of the solution with an excess of thiophenol and quantify the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) adduct by NMR or GC analysis.[3]
-
Storage: Store the resulting ethereal solution under an inert atmosphere at -20°C or below.
Visualizations
Caption: Logical relationship of challenges in the scalability and storage of [1.1.1]propellane.
Caption: Experimental workflow for the synthesis and storage of [1.1.1]propellane.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 6. aksci.com [aksci.com]
optimizing reaction conditions for the functionalization of [1.1.1]propellane.
Welcome to the technical support center for the functionalization of [1.1.1]propellane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered when working with this highly strained and reactive molecule.
Frequently Asked Questions (FAQs)
Q1: My [1.1.1]propellane solution appears to have a low concentration or has degraded. How can I accurately determine the concentration and what are the proper storage conditions?
A1: The concentration of [1.1.1]propellane solutions can be determined by reacting a known volume of the solution with an excess of a trapping agent, such as thiophenol or diphenyl disulfide, and then quantifying the resulting bicyclo[1.1.1]pentane (BCP) derivative by 1H NMR or GC analysis against an internal standard.[1][2] [1.1.1]Propellane is highly reactive and prone to polymerization, especially in the presence of light or impurities.[3][4] For storage, it is recommended to keep solutions of [1.1.1]propellane at low temperatures (-20°C to -78°C) in a dark, inert atmosphere (e.g., under argon or nitrogen).[3] It is also crucial to use ether-free solutions for certain applications to avoid the formation of ether adducts as major byproducts.[4]
Q2: I am observing significant amounts of oligomers or polymer byproduct in my radical functionalization reaction. What are the key parameters to control to minimize this side reaction?
A2: Polymerization is a common side reaction in radical additions to [1.1.1]propellane.[3][4][5] To minimize this, consider the following:
-
Concentration: Reactions should be performed under dilute conditions to disfavor intermolecular polymerization.
-
Rate of Addition: Slow addition of the radical precursor or [1.1.1]propellane can help maintain a low concentration of reactive intermediates.
-
Radical Trapping Agent: Ensure a high concentration of an efficient radical trapping agent is present to intercept the bicyclo[1.1.1]pentyl radical intermediate before it can react with another molecule of propellane.[6] Di-tert-butyl azodicarboxylate has been shown to be an effective radical acceptor.[6]
-
Temperature: Lowering the reaction temperature can help control the rate of polymerization.
Q3: My anionic addition reaction is sluggish or not proceeding to completion. What factors could be inhibiting the reaction?
A3: Anionic additions to [1.1.1]propellane can be sensitive to several factors:
-
Counterion and Solvent: The nature of the organometallic reagent and the solvent system can significantly impact reactivity. For instance, some Grignard reagent additions require heating in a sealed tube.[7][8]
-
Steric Hindrance: Highly sterically hindered nucleophiles may react slowly or not at all.
-
Purity of Reagents: Traces of protic impurities in the solvent or on the glassware can quench the anionic intermediates. Ensure all materials are rigorously dried.
-
Activation: In some cases, the use of additives like LiCl with Grignard reagents can enhance reactivity.[9]
Q4: I am attempting a transition metal-catalyzed reaction and observing a complex mixture of products. How can I improve the selectivity?
A4: Transition metal-catalyzed reactions of [1.1.1]propellane can lead to various isomers and oligomers if not properly controlled.[10] Key factors for improving selectivity include:
-
Ligand Choice: The ligand on the metal center plays a crucial role in controlling the reactivity and selectivity of the catalyst. For example, in nickel-catalyzed cyclopropanations, the use of SIMes·HCl as a ligand was found to be optimal in suppressing undesired side reactions.[10]
-
Catalyst Loading: Optimizing the catalyst loading is essential. Too little catalyst may result in a slow reaction, while too much can sometimes lead to side reactions.
-
Reaction Temperature: Temperature can significantly influence the reaction pathway. A thorough temperature screen is recommended.
Troubleshooting Guides
Low Yield in Radical Functionalization Reactions
If you are experiencing low yields in your radical functionalization of [1.1.1]propellane, consult the following decision tree and quantitative data tables.
Caption: Troubleshooting workflow for low yields in radical reactions.
| Entry | Radical Precursor | Radical Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Carbazate | Di-tert-butyl azodicarboxylate | Fe(Pc) (5) | Dioxane | 80 | 12 | 75 |
| 2 | Methyl Carbazate | Di-tert-butyl azodicarboxylate | None | Dioxane | 80 | 12 | <10 |
| 3 | Phenylhydrazine | Di-tert-butyl azodicarboxylate | Fe(Pc) (5) | Dioxane | 80 | 12 | 68 |
| 4 | Methyl Carbazate | Maleimide | Fe(Pc) (5) | Dioxane | 80 | 12 | 25 |
Fe(Pc) = Iron(II) phthalocyanine
Poor Selectivity in Anionic Addition Reactions
For issues with selectivity in anionic additions, refer to the following guide.
Caption: Troubleshooting guide for poor selectivity in anionic additions.
| Entry | Anionic Reagent | Solvent | Temperature (°C) | Additive | Product | Reference |
| 1 | n-BuLi | Et2O/Pentane | 0 | None | Poly-[1.1.1]propellane | [3] |
| 2 | PhMgBr | Diethyl ether | 100 (sealed tube) | None | 1-Phenylbicyclo[1.1.1]pentane | [8] |
| 3 | 2-Azaallyl anion | THF | Room Temp | None | Terminal benzylamine-substituted BCP | [8] |
| 4 | R2NMgCl·LiCl | THF | 25 | LiCl | 1-Aminobicyclo[1.1.1]pentane | [9] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed Radical Addition[7]
-
To an oven-dried vial equipped with a magnetic stir bar, add the organic photocatalyst (e.g., 4CzIPN, 1-5 mol%), the radical precursor (1.2 equiv), and a thiol hydrogen atom source (if required).
-
Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the appropriate solvent (e.g., anhydrous THF, dioxane) via syringe.
-
Add the solution of [1.1.1]propellane (1.0 equiv) in diethyl ether via syringe.
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Triethylborane-Initiated Atom-Transfer Radical Addition (ATRA)[5]
-
In a flame-dried flask under an inert atmosphere, dissolve the alkyl halide (1.0 equiv) in a suitable solvent (e.g., CH2Cl2).
-
Add the solution of [1.1.1]propellane (1.5-2.0 equiv) in diethyl ether.
-
Cool the mixture to 0°C.
-
Add a solution of triethylborane (B153662) (1.0 M in hexanes, 0.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-4 hours).
-
Monitor the reaction by GC-MS or NMR.
-
Upon completion, concentrate the reaction mixture in vacuo and purify by flash chromatography.
Protocol 3: Anionic Addition of 2-Azaallyl Anions[8]
-
To a solution of the N-benzyl ketimine (1.1 equiv) in anhydrous THF at room temperature, add a solution of a strong base (e.g., KHMDS, 1.0 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at room temperature to generate the 2-azaallyl anion.
-
Add a solution of [1.1.1]propellane (1.0 equiv) in diethyl ether dropwise to the solution of the anion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 4. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane [organic-chemistry.org]
identifying and minimizing byproducts in [1.1.1]propellane reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in reactions involving [1.1.1]propellane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with [1.1.1]propellane?
A1: The most frequently observed byproducts in [1.1.1]propellane reactions are oligomers, often referred to as [n]staffanes.[1] These arise from the radical polymerization of [1.1.1]propellane. In carbene addition reactions, the formation of 1,4-diene byproducts can also occur through a fragmentation pathway.[2][3] Depending on the specific reaction, other side products may arise from reactions with solvents or impurities.
Q2: How can I detect the presence of [1.1.1]propellane and its byproducts in my reaction mixture?
A2: The presence of unreacted [1.1.1]propellane can be monitored by ¹H NMR spectroscopy, where it exhibits a characteristic signal at δ 2.0 ppm.[4] Byproducts such as oligomers can be more challenging to identify due to their structural similarity and potential for broad signals in NMR spectra. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and identifying both the desired product and various byproducts.
Q3: Are there any reactions of [1.1.1]propellane that are known to be particularly "clean" or free of byproducts?
A3: Yes, the reaction of [1.1.1]propellane with thiols, such as thiophenol, is known to proceed rapidly at room temperature without any detectable byproducts.[1] This reaction is often used for the quantitative determination of [1.1.1]propellane concentration in solution.[5]
Troubleshooting Guides
Issue 1: Formation of Oligomeric Byproducts in Radical Reactions
Symptoms:
-
The appearance of a complex mixture of higher molecular weight species in GC-MS analysis.
-
Broad, unresolved signals in the ¹H NMR spectrum of the crude product.
-
Difficulty in purifying the desired product due to the presence of similarly polar oligomers.[1]
Root Causes:
-
Low Chain-Transfer Constant: When the rate of the radical addition to [1.1.1]propellane is significantly faster than the rate of chain transfer, oligomerization becomes a prominent side reaction.[1]
-
High Concentration of [1.1.1]propellane: Higher concentrations of the starting material can favor polymerization.
-
Inappropriate Initiator Concentration: Suboptimal initiator concentration can lead to uncontrolled radical propagation.
Solutions:
-
Control Reactant Stoichiometry: Adjusting the ratio of [1.1.1]propellane to the radical precursor can help minimize oligomerization. For instance, in the UV-promoted reaction with disulfides, changing the reactant ratio can favor the formation of the desired BCP product over[2]staffanes.[1]
-
Slow Addition: Adding the radical precursor or [1.1.1]propellane solution slowly to the reaction mixture can help maintain a low concentration of reactive intermediates and suppress polymerization.
-
Optimize Initiator: Use a substoichiometric amount of a suitable radical initiator, such as dilauroyl peroxide (DLP), to maintain a controlled radical concentration.[1]
-
Solvent Choice: Employ solvents that do not readily participate in side reactions.
Issue 2: Formation of 1,4-Diene Byproducts in Carbene Addition Reactions
Symptoms:
-
Identification of a 1,4-diene compound by spectroscopic methods (NMR, MS).
-
Lower than expected yield of the desired bicyclo[1.1.1]pentane (BCP) derivative.
Root Cause:
-
Fragmentation of an intermediate during the stepwise carbene addition process is a known pathway to 1,4-diene byproducts.[2][3]
Solutions:
-
Choice of Carbene Precursor: The stability and reactivity of the carbene can influence the reaction pathway. Investigating different carbene precursors may reduce the propensity for fragmentation.
-
Temperature Control: Running the reaction at lower temperatures can help to stabilize reactive intermediates and favor the desired cyclopropanation pathway over fragmentation.
-
Catalyst Selection: For metal-catalyzed carbene additions, the choice of metal and ligands can significantly impact the reaction's selectivity and minimize side reactions.
Issue 3: Incomplete Conversion or Low Yield
Symptoms:
-
Presence of a significant amount of starting material ([1.1.1]propellane) in the final reaction mixture.
-
Low isolated yield of the desired functionalized bicyclo[1.1.1]pentane.
Root Causes:
-
Decomposition of [1.1.1]propellane: [1.1.1]Propellane is a strained molecule and can be sensitive to storage and handling conditions.
-
Inefficient Radical/Anion Generation: The chosen method for generating the reactive species (radical or anion) may not be optimal.
-
Unfavorable Reaction Kinetics: The reaction conditions (temperature, concentration, solvent) may not be suitable for the desired transformation.
-
Quenching of Reactive Intermediates: The presence of impurities (e.g., water, oxygen) can quench reactive intermediates.
Solutions:
-
Verify [1.1.1]propellane Concentration: Before use, titrate a small aliquot of the [1.1.1]propellane solution with a known reagent like thiophenol to determine its exact concentration.[5]
-
Optimize Reaction Conditions: Systematically vary the temperature, concentration, and reaction time to find the optimal conditions for your specific reaction. For anionic additions, harsh conditions like high temperatures may be necessary.[2]
-
Ensure Inert Atmosphere: For reactions involving anionic intermediates or other air-sensitive reagents, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Reagents: For anionic additions, highly reactive organometallics may be required.[2] For radical reactions, ensure the initiator is active under the chosen reaction conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Additions to [1.1.1]propellane
| Reaction Type | Reagent | Initiator/Catalyst | Solvent | Temperature (°C) | Yield of BCP Derivative | Notes |
| Radical Addition | Thiophenols | None (light) | Various | Room Temp | High | Generally clean, no byproducts detected.[1] |
| Radical Addition | Alkyl Halides | Triethylborane (B153662) | Various | Room Temp | Excellent | Good functional group compatibility.[2] |
| Radical Addition | Xanthates | Dilauroyl peroxide (DLP) | Various | Not specified | Good | Substoichiometric initiator used.[1] |
| Anionic Addition | Aryl Grignards | None | Diethyl ether | 100 | Not specified | Requires sealed tube and high temperature.[2] |
| Anionic Addition | 2-Azaallyl Anions | None | Not specified | Room Temp | High | Milder conditions than Grignard additions.[2] |
| Photoredox Catalysis | Organic Halides | Photoredox catalyst | Various | Room Temp | Good | Mild reaction conditions.[1] |
Experimental Protocols
Protocol 1: Quantification of a [1.1.1]Propellane Solution via Thiophenol Addition
This protocol is adapted from procedures known to be quantitative for determining the concentration of [1.1.1]propellane solutions.[5]
Materials:
-
Solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether, pentane)
-
Thiophenol
-
Argon or nitrogen gas supply
-
Flame-dried glassware
-
Gas-tight syringe
-
Stirring bar
Procedure:
-
Transfer a precise volume (e.g., 3.0 mL) of the [1.1.1]propellane solution to a tared, flame-dried, round-bottomed flask purged with argon.[5]
-
Add a slight excess of thiophenol to the flask via syringe.[5]
-
Stir the mixture at room temperature under normal room light for 15 minutes.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The concentration of the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) can be determined by ¹H NMR or GC analysis against a known internal standard to calculate the original concentration of [1.1.1]propellane.[5] The reaction is assumed to be quantitative.[5]
Protocol 2: General Procedure for Triethylborane-Initiated Radical Addition of Alkyl Halides
This protocol is a general representation of the triethylborane-initiated atom-transfer radical addition to [1.1.1]propellane.[2]
Materials:
-
[1.1.1]Propellane solution
-
Alkyl iodide or bromide
-
Triethylborane (e.g., 1 M solution in hexanes)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkyl halide and the [1.1.1]propellane solution in the desired solvent.
-
At room temperature, add a catalytic amount of triethylborane (up to 10 mol %).
-
Stir the reaction mixture at room temperature and monitor the progress by GC or TLC.
-
Upon completion, quench the reaction (if necessary) and work up accordingly. This typically involves partitioning between an organic solvent and water.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Bicyclo[1.1.1]pentane Derivatives Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying bicyclo[1.1.1]pentane (BCP) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying BCP derivatives?
A1: The most common purification techniques for BCP derivatives are column chromatography, recrystallization, distillation, and sublimation. The choice of method depends on the physical properties of the derivative (e.g., polarity, crystallinity, volatility) and the nature of the impurities.
Q2: My BCP derivative is a volatile oil. How should I purify it?
A2: For volatile BCP derivatives, distillation under reduced pressure is often the most effective purification method.[1] Care must be taken to control the temperature and pressure to avoid product loss. In some cases, low-temperature crystallization from a non-polar solvent like pentane (B18724) can also be a viable option.[1][2]
Q3: I am struggling to separate my BCP derivative from a non-polar impurity. What do you recommend?
A3: For separating non-polar compounds, normal-phase column chromatography is typically the best approach. You can start with a non-polar solvent system like hexane (B92381) or heptane (B126788) and gradually increase the polarity by adding a solvent such as ethyl acetate (B1210297) or diethyl ether.[3][4] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[5]
Q4: Can I use reversed-phase chromatography to purify my polar BCP derivative?
A4: Yes, reversed-phase chromatography is suitable for purifying polar BCP derivatives. Common solvent systems include water/acetonitrile or water/methanol (B129727), often with a small amount of a modifier like formic acid or trifluoroacetic acid for acidic or basic compounds.
Q5: My purified BCP derivative shows extra peaks in the 1H NMR spectrum. What could they be?
A5: Extra peaks in the 1H NMR spectrum could indicate the presence of residual solvents, starting materials, or side products from the synthesis. Common impurities in BCP synthesis can include oligomeric species or rearranged isomers. Comparing the spectrum to a known reference and performing 2D NMR experiments can help in identifying the impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system- Column overloading- Column channeling | - Optimize the solvent system using TLC to achieve a good separation (Rf of product ~0.3).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed properly to avoid channels. |
| Product elutes too quickly or too slowly | - Solvent system is too polar or not polar enough. | - Adjust the solvent polarity. For normal phase, decrease the polar component to slow down elution or increase it to speed up elution. |
| Streaking or tailing of the product band | - Compound is sparingly soluble in the mobile phase.- Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds).- Column is degrading (e.g., silica (B1680970) dissolving in high concentrations of methanol). | - Choose a solvent system in which the compound is more soluble.- Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds).- Avoid using more than 10% methanol in dichloromethane (B109758) on silica gel.[3] |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solution is not supersaturated.- The chosen solvent is not appropriate.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a mixture of solvents. Good recrystallization solvents are those in which the compound is soluble at high temperatures but insoluble at low temperatures.- Add a seed crystal of the pure product.- Try cooling the solution to a lower temperature. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Low recovery of the purified product | - The product is too soluble in the mother liquor.- Too much solvent was used. | - Cool the solution to a lower temperature to maximize precipitation.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Experimental Protocols
General Protocol for Column Chromatography of a BCP Derivative
-
TLC Analysis: Develop a TLC plate with the crude material using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives an Rf value of ~0.3 for the desired product and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude BCP derivative in a minimal amount of the chromatography solvent or a stronger solvent that will be used for elution. Load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. For volatile BCPs, use a rotary evaporator with a cold water bath and a high-vacuum pump with a cold trap.
General Protocol for Recrystallization of a Crystalline BCP Derivative
-
Solvent Selection: Choose a solvent or solvent pair in which the BCP derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include pentane, hexane, diethyl ether, or mixtures like methyl tert-butyl ether (MeOtBu)/pentane.[6][7]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow for BCP Purification
Caption: General workflow for the purification and analysis of BCP derivatives.
Decision Tree for Choosing a Purification Method
Caption: Decision tree for selecting an appropriate purification method for BCPs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biotage.com [biotage.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. EP0987238A1 - Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
managing the volatility and instability of [1.1.1]propellane in synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly strained and reactive molecule, [1.1.1]propellane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of [1.1.1]propellane.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of [1.1.1]propellane | Incomplete reaction of the dihalide precursor. | - Ensure the organolithium reagent (e.g., methyllithium (B1224462), n-butyllithium) is of high quality and accurately titrated. - Optimize the reaction temperature; for the Szeimies synthesis, maintain the initial reaction at -78°C before warming. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Decomposition of [1.1.1]propellane during workup. | - Keep all solutions of [1.1.1]propellane cold (ideally below 0°C) at all times. - Use a low-temperature distillation or vacuum transfer to isolate the propellane solution. | |
| Spontaneous and rapid polymerization of the [1.1.1]propellane solution | Presence of radical initiators (e.g., peroxides from aged ether solvents, exposure to air/light). | - Use freshly distilled, peroxide-free ethereal solvents (e.g., diethyl ether, THF). - Handle [1.1.1]propellane solutions under an inert atmosphere (argon or nitrogen). - Store solutions in the dark at low temperatures (-40°C or below).[1][2] |
| Presence of anionic initiators (e.g., residual organolithium reagent). | - Ensure complete quenching of the organolithium reagent after the reaction. However, this is often not practical as the product is volatile and co-distilled. A better approach is to use the solution directly in the next step. | |
| Formation of significant amounts of oligomers/[n]staffanes | High concentration of [1.1.1]propellane. | - For reactions sensitive to oligomerization, use dilute solutions of [1.1.1]propellane. |
| Radical chain reactions. | - Control the initiation of radical reactions carefully. The choice of initiator and its concentration can influence the extent of oligomerization.[3][4] | |
| Difficulty in handling pyrophoric organolithium reagents | Exposure to air or moisture, leading to fire or decomposition of the reagent. | - Handle all pyrophoric reagents under a strict inert atmosphere (glovebox or Schlenk line). - Use dry, degassed solvents. - Wear appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves. |
| Inconsistent results between batches | Variability in the quality of starting materials or reagents. | - Use starting materials of known purity. - Titrate organolithium reagents before each use to determine the exact concentration. |
| Variations in reaction conditions. | - Maintain strict control over reaction temperatures and times. |
Frequently Asked Questions (FAQs)
Q1: How can I safely store solutions of [1.1.1]propellane?
A1: Solutions of [1.1.1]propellane in ethereal solvents like diethyl ether can be stored for several weeks at -40°C under an inert atmosphere.[1][2] It is crucial to use peroxide-free solvents and to protect the solution from light. One study noted that a solution of propellane in diethyl ether showed a concentration drop from 0.75 N to 0.60 N after one month in a refrigerator.[1]
Q2: What is the thermal stability of [1.1.1]propellane?
A2: [1.1.1]Propellane is surprisingly persistent at room temperature.[5] However, it is thermally labile at higher temperatures. At 114°C, it undergoes spontaneous isomerization to 3-methylidenecyclobutene with a half-life of only 5 minutes.[5]
Q3: How can I determine the concentration of my [1.1.1]propellane solution?
A3: A common method for titrating [1.1.1]propellane solutions is by reacting a known volume with an excess of thiophenol. The reaction is typically rapid and quantitative at room temperature. The concentration can then be determined by NMR spectroscopy by integrating the signals of the product and the remaining thiophenol.
Q4: My synthesis of [1.1.1]propellane resulted in a solid white precipitate. What is it and how can I avoid it?
A4: A solid white precipitate is likely poly([1.1.1]propellane), also known as [n]staffane, which is insoluble in common organic solvents. This indicates that polymerization has occurred. To avoid this, it is critical to use peroxide-free solvents, maintain a strict inert atmosphere, and keep the solution at a low temperature.
Q5: Can I use solvents other than diethyl ether for the synthesis and storage of [1.1.1]propellane?
A5: Yes, other ethereal solvents like tetrahydrofuran (B95107) (THF) and non-polar solvents like pentane (B18724) are also used. However, the stability of the [1.1.1]propellane solution may vary. It is important to ensure any solvent used is dry and free of radical initiators. Some studies have used co-distillation with benzene (B151609) for specific applications, but this should be handled with care due to the toxicity of benzene.[6]
Quantitative Data Summary
Table 1: Thermal Stability of [1.1.1]Propellane
| Temperature (°C) | Observation | Half-life |
| 25 (Room Temperature) | Persistent | Relatively stable |
| 114 | Isomerization to 3-methylidenecyclobutene | 5 minutes[5] |
Table 2: Stability of [1.1.1]Propellane in Solution
| Solvent | Temperature (°C) | Duration | Observation |
| Diethyl ether | -40 | Several weeks | Stable[1][2] |
| Diethyl ether | Refrigerator (temp. not specified) | 1 month | Concentration dropped from 0.75 N to 0.60 N[1] |
| Benzene:CH₂Cl₂ (3:1) | -5 | > 1 month | Stable[6] |
| Benzene:CH₂Cl₂ (3:1) | Room Temperature | > 1 day | Sufficiently stable for handling[6] |
Experimental Protocols
Protocol 1: Synthesis of [1.1.1]Propellane via the Szeimies Method (Adapted)
This protocol is an adaptation of the Szeimies synthesis, which is a common and scalable method.
Materials:
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous pentane
-
Dry ice/acetone bath
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a mixture of anhydrous diethyl ether and anhydrous pentane in a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether via the addition funnel, maintaining the internal temperature below -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to 0°C and stir for another hour.
-
The resulting solution of [1.1.1]propellane is typically used directly in subsequent reactions. For isolation, a low-temperature vacuum transfer to a pre-chilled flask can be performed.
Protocol 2: Titration of [1.1.1]Propellane Solution with Thiophenol
Materials:
-
Solution of [1.1.1]propellane in an ethereal solvent
-
Thiophenol
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
NMR tube
Procedure:
-
In a small vial under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the [1.1.1]propellane solution.
-
Add a measured excess of thiophenol to the solution.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Take an aliquot of the reaction mixture and dilute it with CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Determine the concentration of the original [1.1.1]propellane solution by comparing the integration of the product peaks with the remaining thiophenol peak.
Visualizations
Caption: Factors leading to the instability of [1.1.1]propellane.
Caption: General experimental workflow for [1.1.1]propellane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 5. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 6. Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the Szeimies synthesis of [1.1.1]propellane
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Szeimies synthesis to prepare [1.1.1]propellane. The information is compiled from established literature and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the Szeimies synthesis of [1.1.1]propellane?
The Szeimies synthesis starts from the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128). This precursor undergoes a reaction with an organolithium reagent, typically methyllithium (B1224462), to form [1.1.1]propellane through a sequence of bromine-lithium exchange and intramolecular cyclization reactions.[1][2][3]
Q2: My reaction yield of [1.1.1]propellane is low. What are the common causes?
Several factors can contribute to low yields. These include:
-
Purity of Starting Material: The 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane should be of high purity. While some procedures suggest that distilled material is sufficient, recrystallization can improve yields.[4]
-
Reagent Quality: The methyllithium solution's concentration should be accurately determined. Degradation of the organolithium reagent will lead to incomplete reaction.
-
Reaction Temperature: Strict temperature control is crucial. The initial reaction is typically carried out at -78°C, followed by warming to 0°C.[4][5] Deviations can lead to side reactions.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensuring a completely inert atmosphere (e.g., under Argon) is critical for success.[4]
-
Stirring: Vigorous stirring is necessary, especially during the addition of methyllithium, to ensure proper mixing.[4]
Q3: How can I determine the yield of the [1.1.1]propellane solution?
Since [1.1.1]propellane is volatile and unstable in its pure form, the yield is typically determined by reacting an aliquot of the ethereal solution with a trapping agent.[4] Common methods include:
-
Reaction with Thiophenol: A known volume of the propellane solution is reacted with a slight excess of thiophenol. The resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) is a stable compound whose quantity can be determined by ¹H NMR or GLC, allowing for the calculation of the propellane yield. The reaction is assumed to be quantitative.[4]
-
Reaction with Iodine: Titration with a solution of iodine can also be used to estimate the yield. [1.1.1]propellane reacts with iodine to form 1,3-diiodobicyclo[1.1.1]pentane.[4]
Q4: How should I store the [1.1.1]propellane solution?
The ethereal solution of [1.1.1]propellane can be stored for several weeks at low temperatures, typically at -40°C, under an inert atmosphere.[5] It is important to note that propellane can polymerize, especially in the presence of air.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The reaction mixture does not turn orange, then brown, then black as described. | Ineffective initiation of the reaction. This could be due to poor quality of methyllithium or the presence of moisture. | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use freshly titrated methyllithium. |
| A problematic emulsion forms during the work-up. | This is a known issue with the original Szeimies method. | Modifications to the workup procedure, such as those described by Lynch and Dailey, can eliminate the emulsion.[4] Alternatively, careful and patient separation may be required. |
| Low recovery of the thiophenol adduct when determining the yield. | Incomplete reaction with thiophenol or loss of the volatile propellane during handling. | Ensure a slight excess of thiophenol is used and allow sufficient reaction time (at least 15 minutes at room temperature).[4] Use a gas-tight syringe for transferring the propellane solution.[4] |
| The final product is a polymeric material instead of the desired bicyclo[1.1.1]pentane derivative. | [1.1.1]Propellane is prone to radical-induced polymerization.[6] This can be initiated by impurities or exposure to air. | Ensure all reagents are pure and the reaction is carried out under strictly anaerobic conditions. Avoid exposing the propellane solution to air. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield of [1.1.1]propellane | 75 - 88% (based on thiophenol adduct) | [4] |
| Reaction Temperature (MeLi addition) | -78°C | [4][5] |
| Reaction Temperature (Warming) | 0°C | [4][5] |
| Methyllithium Equivalents | ~2.2 equivalents | [5] |
| Storage Temperature of Propellane Solution | -40°C | [5] |
Key Experimental Protocol: Szeimies Synthesis of [1.1.1]propellane
This protocol is a summary of the procedure described by Lynch and Dailey, which is an improvement on the original Szeimies method.[4]
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Pentane (anhydrous)
-
Methyllithium in diethyl ether (concentration accurately determined)
-
Argon gas
-
Flame-dried glassware
Procedure:
-
A three-necked round-bottomed flask is flame-dried under vacuum and purged with argon.
-
The flask is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous pentane.
-
The flask is cooled to -78°C in a dry ice/acetone bath.
-
A solution of methyllithium in diethyl ether is added dropwise over 15 minutes with vigorous mechanical stirring.
-
The reaction mixture is maintained at -78°C for an additional 10-15 minutes.
-
The cooling bath is replaced with an ice-water bath (0°C), and stirring is continued for another hour.
-
The volatile materials, containing the [1.1.1]propellane, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196°C (liquid nitrogen).[4]
Visualizations
Szeimies Synthesis Reaction Pathway
Caption: Reaction pathway of the Szeimies synthesis.
Experimental Workflow
Caption: A generalized experimental workflow.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
strategies to avoid polymerization during [1.1.1]propellane reactions.
Welcome to the technical support center for [1.1.1]propellane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted polymerization and other common issues encountered during experimentation with this highly reactive molecule.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your [1.1.1]propellane reactions in a question-and-answer format.
Q1: My reaction is producing a significant amount of insoluble white precipitate, which I suspect is a polymer. How can I prevent this?
A1: Uncontrolled polymerization is a common side reaction. Here are several strategies to mitigate it:
-
In Situ Trapping of the Bicyclo[1.1.1]pentyl (BCP) Radical: The primary mechanism for polymerization involves the reaction of a BCP radical with another molecule of [1.1.1]propellane. To prevent this, ensure your reaction includes an efficient radical trapping agent. In multicomponent reactions, the radical acceptor should be present in a sufficient concentration to intercept the BCP radical intermediate before it can propagate.[1][2][3]
-
Control of Stoichiometry: The ratio of reactants is critical. An excess of the radical precursor or the trapping agent relative to [1.1.1]propellane can favor the formation of the desired 1:1 adduct. Conversely, a high concentration of [1.1.1]propellane can increase the rate of polymerization.[4]
-
Slow Addition: Adding the [1.1.1]propellane solution slowly to the reaction mixture containing the other reagents can help maintain a low instantaneous concentration of propellane, thereby disfavoring polymerization.
-
Choice of Solvent: While not extensively detailed in the provided results, the choice of solvent can influence reaction rates. Hydrocarbon solvents are sometimes preferred to avoid undesired reactions of radicals with the solvent.[5]
Q2: I am attempting a radical addition to [1.1.1]propellane, but I am observing low conversion of my starting materials and no desired product.
A2: Low conversion in radical reactions with [1.1.1]propellane can stem from several factors:
-
Inefficient Radical Initiation: Ensure your radical initiator is appropriate for the reaction conditions (temperature, solvent) and that it is being activated correctly (e.g., thermal decomposition, photolysis). The use of a radical initiator like di-tert-butyl peroxide (DTBP) or dilauroyl peroxide (DLP) may be necessary.[2][6] In some cases, photoredox catalysis can be used to generate the required radicals under mild conditions.[7]
-
Presence of Radical Inhibitors: Unintentional contamination with radical inhibitors (e.g., from solvents that have not had inhibitors removed) can quench the reaction. The addition of radical inhibitors like TEMPO or BHT has been shown to completely halt product formation, confirming the radical nature of these reactions.[1][8]
-
Reaction Conditions: Some reactions may require specific conditions, such as UV initiation, to proceed efficiently. For instance, the insertion of [1.1.1]propellane into aromatic disulfides was significantly accelerated with a 500W halogen lamp.[6]
Q3: My reaction is yielding a mixture of the desired monomeric product and oligomers ([n]staffanes). How can I improve the selectivity for the n=1 product?
A3: Controlling the degree of oligomerization is a known challenge.[4][9] Here are some approaches to favor the monomeric product:
-
Adjusting Reactant Ratios: As detailed in the table below, increasing the equivalents of the trapping reagent (e.g., SF₅Cl) relative to [1.1.1]propellane can significantly improve the ratio of the monomeric adduct to the[10]staffane.[4]
-
Radical Polarity Matching: While this concept has been explored for the selective synthesis of[10]staffanes, understanding the electronic nature of the propagating BCP radical and the trapping agent could potentially be leveraged to favor the n=1 product.[9][11]
-
Alternative Reaction Pathways: If radical methods consistently produce oligomers, consider exploring anionic or electrophilic activation strategies. Anionic additions using Grignard reagents or organolithiums, or electrophilic activation with halogen bond donors, can provide alternative routes to functionalized BCPs that may avoid the radical chain polymerization pathway.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of [1.1.1]propellane polymerization?
A1: [1.1.1]Propellane's high strain energy (estimated at 102 kcal/mol) makes the central C-C bond susceptible to cleavage.[15] The most common pathway for polymerization is a radical chain reaction. An initiating radical adds to one of the central carbon atoms, breaking the bond and forming a stable bicyclo[1.1.1]pentyl (BCP) radical.[1][2] This BCP radical can then add to another molecule of [1.1.1]propellane, propagating the chain and forming oligomers or polymers known as [n]staffanes.[15]
Q2: How should I handle and store [1.1.1]propellane to maintain its stability?
A2: [1.1.1]Propellane is surprisingly persistent at room temperature despite its high strain.[15] However, it is typically prepared as a solution in a solvent like diethyl ether or pentane (B18724) and should be stored at low temperatures (-78 °C is commonly reported) to prevent degradation and potential polymerization over time.[6][15][16] It is important to quantify the concentration of the propellane solution prior to use, often by reacting an aliquot with a known amount of thiophenol and using NMR to determine the yield.[6][16]
Q3: Are there non-radical methods to react with [1.1.1]propellane that avoid polymerization?
A3: Yes, while radical reactions are the most common, other methods exist:
-
Anionic Reactions: [1.1.1]Propellane reacts with strong nucleophiles such as n-butyllithium and Grignard reagents.[14][15][17] While anionic polymerization is also possible, these reactions can be controlled to yield 1,3-disubstituted BCPs.[5][15]
-
Electrophilic Activation: A more recent strategy involves the activation of [1.1.1]propellane towards nucleophilic attack using halogen bond donors. This approach has been used for the synthesis of nitrogen-substituted BCPs with electron-neutral nucleophiles.[12]
Q4: Can I use radical inhibitors to stop polymerization?
A4: Radical inhibitors like TEMPO and BHT are effective at quenching radical reactions involving [1.1.1]propellane.[1][8] However, since the majority of desired synthetic transformations of propellane proceed via a radical mechanism, adding an inhibitor would likely stop both the desired reaction and the undesired polymerization. Their primary utility is as a diagnostic tool to confirm a radical pathway.[1][8]
Data Presentation
Table 1: Effect of [1.1.1]Propellane Stoichiometry on Oligomerization
This table summarizes the effect of varying the equivalents of [1.1.1]propellane relative to SF₅Cl on the product ratio of the monomeric adduct (SF₅-BCP-Cl) to the[10]staffane (SF₅-BCP-BCP-Cl).
| Entry | Equivalents of [1.1.1]propellane | Product Ratio (Monomer : Dimer) |
| 1 | 1.0 | 12 : 1 |
| 2 | 2.0 | 4.8 : 1 |
| 3 | 4.0 | 1.7 : 1 |
| 4 | 6.0 | 1.1 : 1 |
| 5 | 20.0 | 1 : 3 |
Data adapted from a study on controlled oligomerization. The reaction was performed by adding a 0.1 M solution of SF₅Cl in n-pentane to a 0.8 M solution of [1.1.1]propellane in Et₂O at room temperature.[4]
Experimental Protocols
Protocol 1: General Procedure for Radical Addition to [1.1.1]Propellane with In Situ Trapping
This protocol is a general guideline for a multicomponent reaction designed to minimize polymerization by trapping the intermediate BCP radical.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the radical precursor and the radical trapping agent in an appropriate anhydrous solvent.
-
Initiation: If necessary, add the radical initiator (e.g., AIBN, benzoyl peroxide) or prepare the reaction vessel for photochemical initiation.
-
[1.1.1]Propellane Addition: To the stirred solution, add a quantified solution of [1.1.1]propellane in an appropriate solvent (e.g., pentane or diethyl ether) dropwise over a period of time at the desired reaction temperature.
-
Reaction: Allow the reaction to stir for the specified time, monitoring by TLC or LC-MS if possible.
-
Workup and Purification: Upon completion, quench the reaction as appropriate, perform an aqueous workup, and purify the product by column chromatography.
Protocol 2: Synthesis of [1.1.1]Propellane Solution (Szeimies Method)
This is a summary of a common method for preparing a solution of [1.1.1]propellane for laboratory use.
-
Reaction Setup: A three-necked, round-bottomed flask is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) and pentane under an argon atmosphere.[16]
-
Reagent Addition: The flask is cooled to -78 °C. A solution of methyllithium (B1224462) in diethyl ether is added slowly to the vigorously stirred reaction mixture.[16]
-
Reaction: The mixture is maintained at -78 °C for a short period and then warmed to 0 °C.[16]
-
Quenching and Quantification: The reaction is carefully quenched. The resulting [1.1.1]propellane solution in pentane/ether is not isolated but is typically quantified by reacting an aliquot with a known excess of thiophenol and analyzing the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) by ¹H NMR to determine the concentration.[6][16]
-
Storage: The quantified solution should be stored at low temperature (e.g., -78 °C) under an inert atmosphere.[6]
Visualizations
Caption: Experimental workflow for a typical radical reaction with [1.1.1]propellane.
Caption: Competing pathways: desired trapping vs. undesired polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 6. Insertion of [1.1.1]propellane into aromatic disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. escholarship.org [escholarship.org]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. thieme-connect.com [thieme-connect.com]
improving the yield and purity of [1.1.1]propellane solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of [1.1.1]propellane solutions.
Troubleshooting Guide
Users frequently encounter challenges during the synthesis and handling of the highly strained and reactive [1.1.1]propellane. This guide outlines common issues, their probable causes, and recommended solutions to enhance experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Notes |
| Low Yield of [1.1.1]Propellane | Incomplete reaction of the precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128). | Ensure the use of a sufficient excess of methyllithium (B1224462) (typically ~2.2 equivalents). Maintain vigorous stirring and control the reaction temperature, starting at -78°C and slowly warming to 0°C.[1][2] | The reaction with methyllithium is highly exothermic. Proper temperature control is crucial to prevent side reactions. |
| Polymerization of [1.1.1]propellane during the reaction or workup. | Work at low temperatures and under an inert atmosphere (argon). Avoid exposure to air, light, and radical initiators.[3][4] Solutions can be stored at -40°C for several weeks.[2] | [1.1.1]Propellane is prone to radical-induced polymerization.[3][4] | |
| Inefficient transfer of the volatile [1.1.1]propellane during purification. | Use a high-vacuum line and ensure the receiving flask is adequately cooled (e.g., with liquid nitrogen at -196°C) for bulb-to-bulb distillation.[1][3] | The transfer should be performed promptly after the reaction is complete. | |
| Impure [1.1.1]Propellane Solution | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions as described above. For purification, vacuum transfer is effective at separating the volatile propellane from non-volatile impurities.[1] An aqueous workup can also be employed.[5] | Purity can be assessed by reacting an aliquot with thiophenol and analyzing the resulting bicyclo[1.1.1]pentyl phenyl sulfide (B99878) by ¹H NMR or GLC.[1] |
| Solvent contamination. | Use anhydrous solvents for the reaction. Diethyl ether is a common solvent for the methyllithium reaction.[4] | The presence of protic solvents will quench the organolithium reagents. | |
| Degradation of the solution over time. | Store [1.1.1]propellane solutions at low temperatures (e.g., -15°C to -40°C) under an inert atmosphere.[2][4] Avoid repeated freeze-thaw cycles. | Solutions in diethyl ether have been shown to be stable for extended periods under proper storage conditions.[2] | |
| Difficulty in Determining Yield | Inaccurate measurement of the [1.1.1]propellane concentration. | Titrate a sample of the solution with a standardized solution of iodine or react it with a known amount of thiophenol.[1][6] The concentration can then be determined by ¹H NMR or GLC analysis of the resulting adduct.[1] | The reaction with thiophenol is generally considered quantitative.[1] |
| Safety Concerns | Handling of pyrophoric reagents like methyllithium. | Use proper air-free techniques, such as working under an inert atmosphere (argon or nitrogen) and using syringe/cannula techniques for transfers.[1][5] | Always have appropriate quenching agents and fire-extinguishing equipment readily available. |
| Exposure to volatile and reactive [1.1.1]propellane. | Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7] | Due to its high strain energy, [1.1.1]propellane should be handled with care.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing [1.1.1]propellane in a laboratory setting?
A1: The most commonly cited and optimized method is the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium in a suitable solvent like diethyl ether.[1][2] This procedure, originally developed by Szeimies and later optimized, provides yields in the range of 75-88%.[1]
Q2: How can I accurately determine the concentration of my [1.1.1]propellane solution?
A2: A reliable method is to react a known volume of the solution with a slight excess of thiophenol in the presence of room light.[1] The reaction is quantitative and yields bicyclo[1.1.1]pentyl phenyl sulfide. The concentration of this adduct can then be determined by ¹H NMR or Gas-Liquid Chromatography (GLC) by comparing the integration of product peaks to an internal standard.[1][8] Alternatively, titration with a standardized solution of iodine can provide an estimate of the minimum yield.[1][6]
Q3: My [1.1.1]propellane solution is turning cloudy or forming a precipitate. What is happening and how can I prevent it?
A3: Cloudiness or precipitation is often a sign of polymerization. [1.1.1]Propellane is highly susceptible to radical-initiated polymerization.[3][4] To prevent this, ensure that the solution is stored under an inert atmosphere (argon), protected from light, and kept at a low temperature (-15°C to -40°C).[2][4] Avoid introducing any potential radical initiators.
Q4: Is it possible to isolate pure [1.1.1]propellane?
A4: While it is a persistent molecule at room temperature, [1.1.1]propellane is typically not isolated in its pure form due to its high volatility and tendency to polymerize.[3] It is almost always handled as a solution in an inert solvent like diethyl ether or pentane.[1][4]
Q5: What are the main safety precautions I should take when working with [1.1.1]propellane?
A5: The synthesis involves hazardous materials, most notably pyrophoric organolithium reagents like methyllithium.[1] It is imperative to use strict air-free techniques. [1.1.1]Propellane itself is a highly strained and reactive molecule.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[7]
Q6: Can I use a different organolithium reagent instead of methyllithium?
A6: While methyllithium is the most commonly reported reagent for this synthesis, other alkyllithium reagents like n-butyllithium have also been used.[3] However, the reaction conditions may need to be re-optimized for different reagents.
Q7: I am considering a larger-scale synthesis. Are there any recommended approaches?
A7: For larger-scale synthesis, a continuous flow process has been developed.[5][9] This approach can improve safety by minimizing the accumulation of hazardous reagents and reactive intermediates. It also offers better control over reaction parameters, potentially leading to improved yields and scalability.[5]
Experimental Protocols
Protocol 1: Synthesis of [1.1.1]Propellane Solution (Batch Process)
This protocol is adapted from the optimized procedure described in Organic Syntheses.[1]
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (1.4 M in diethyl ether)
-
Pentane (anhydrous)
-
Argon gas
-
Standard glassware for air-free synthesis (three-necked round-bottomed flask, addition funnel, condenser, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a condenser topped with an argon inlet.
-
Under a positive pressure of argon, charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous pentane.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Transfer the methyllithium solution to the addition funnel via cannula.
-
Add the methyllithium solution dropwise to the vigorously stirred reaction mixture over 15 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at -78°C.
-
Replace the cooling bath with an ice-water bath (0°C) and continue stirring for 1 hour.
-
The resulting solution contains [1.1.1]propellane and is ready for purification by vacuum transfer.
Protocol 2: Purification and Yield Determination
A. Purification by Vacuum Transfer:
-
Set up a vacuum distillation apparatus with a flame-dried receiving flask cooled to -196°C with liquid nitrogen.
-
Connect the reaction flask to the distillation apparatus.
-
Carefully apply a vacuum to transfer the volatile materials ([1.1.1]propellane and solvent) to the cold receiving flask, leaving behind non-volatile impurities.
-
Once the transfer is complete, backfill the system with argon. The solution in the receiving flask is the purified [1.1.1]propellane solution.
B. Yield Determination by Thiophenol Quenching and ¹H NMR Analysis:
-
In a tared, argon-purged flask, place a known volume (e.g., 3.0 mL) of the purified [1.1.1]propellane solution.
-
Add a slight excess of thiophenol via syringe.
-
Stir the mixture at room temperature in the presence of ambient light for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum of the sample.
-
Calculate the yield of [1.1.1]propellane by comparing the integration of the bicyclo[1.1.1]pentyl proton signals to the integration of the internal standard signal.[1][8]
Visualizations
Caption: Synthesis of [1.1.1]propellane from its dibromo-dichloro precursor.
Caption: A logical workflow for troubleshooting common issues in [1.1.1]propellane synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 4. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. rsc.org [rsc.org]
- 9. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
overcoming challenges in the electrophilic activation of [1.1.1]propellane
Welcome to the technical support center for the electrophilic activation of [1.1.1]propellane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the electrophilic activation of [1.1.1]propellane?
The principal challenge is the high reactivity and subsequent facile decomposition of the bicyclo[1.1.1]pentyl (BCP) cation intermediate that forms upon electrophilic attack.[1][2][3][4][5] This instability often leads to undesired side reactions and low yields of the desired functionalized BCPs.
Q2: How can the decomposition of the BCP cation be minimized?
A successful strategy involves the use of an electrophilic halogen source, such as N-iodosuccinimide (NIS), to form a halogen bond complex with the [1.1.1]propellane.[1][2][3][4][6] This complexation stabilizes the interbridgehead bond, rendering it susceptible to nucleophilic attack while preventing the catastrophic decomposition of the BCP cage.[1][3][4]
Q3: What types of nucleophiles are compatible with the electrophilic activation of [1.1.1]propellane using NIS?
This method has been successfully employed with a range of electron-neutral nucleophiles, including anilines, azoles, and heterocyclic thiols, to synthesize the corresponding nitrogen- and sulfur-substituted BCPs.[1][2][4][6]
Q4: Are there alternative pathways to functionalize [1.1.1]propellane?
Yes, the functionalization of [1.1.1]propellane is more commonly achieved through radical or anionic pathways.[7] Radical additions, in particular, are prevalent due to the high reactivity of [1.1.1]propellane with radical species.[7]
Q5: What are the common side products in these reactions?
A notable side product, especially when using iodine-based electrophiles, is 1,3-diiodobicyclo[1.1.1]pentane.[8] Oligomerization of [1.1.1]propellane, leading to the formation of [n]staffanes, can also occur.[9]
Q6: How can I synthesize and handle [1.1.1]propellane safely?
[1.1.1]Propellane is a highly strained and volatile compound that should be handled with care in a well-ventilated fume hood.[1] It is typically prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) and stored as a solution in an inert solvent. For detailed synthesis protocols, refer to established literature procedures. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired BCP product. | 1. Decomposition of the BCP cation. 2. Impure [1.1.1]propellane. 3. Inactive nucleophile. | 1. Ensure the use of a stabilizing electrophile like NIS to form a halogen bond complex. 2. Use freshly prepared or properly stored [1.1.1]propellane solution; its concentration can be determined by ¹H NMR with an internal standard. 3. Verify the purity and reactivity of the nucleophile. For less reactive nucleophiles, optimization of reaction conditions (temperature, solvent, reaction time) may be necessary. |
| Formation of significant amounts of 1,3-diiodo-BCP. | Excess of the iodine-based electrophile or unfavorable reaction kinetics. | Carefully control the stoichiometry of the electrophile. A slight excess of [1.1.1]propellane may be beneficial. Solvent choice can also influence the reaction outcome; for instance, in the iodo-sulfenylation, a switch from acetone (B3395972) to other solvents was found to be crucial.[8] |
| Presence of oligomeric byproducts. | Radical-mediated polymerization of [1.1.1]propellane. | Ensure that the reaction conditions favor the desired electrophilic pathway. The addition of radical inhibitors like butylated hydroxytoluene (BHT) or TEMPO can be tested to suppress radical side reactions.[6][8] |
| Difficulty in purifying the final product. | Similar polarity of the product and byproducts. | Purification by flash chromatography is a common method.[10] In some cases, crystallization or preparative TLC may be required for challenging separations. |
Experimental Protocols
General Procedure for the Synthesis of [1.1.1]Propellane
A detailed and reliable procedure for the synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane has been published in Organic Syntheses.[11] The procedure involves the reaction of the dibromo precursor with methyllithium (B1224462) in pentane (B18724) at low temperatures. The volatile [1.1.1]propellane is then transferred under reduced pressure.
General Procedure for the Electrophilic Activation of [1.1.1]Propellane with NIS and a Nucleophile
To a solution of the nucleophile (1.0 equiv) in a suitable solvent (e.g., acetone, diethyl ether), N-iodosuccinimide (NIS) (1.0-1.2 equiv) is added. The mixture is cooled to an appropriate temperature (e.g., -78 °C). A solution of [1.1.1]propellane in an inert solvent is added dropwise. The reaction is stirred at the low temperature and then allowed to warm to room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by flash column chromatography.
Note: The optimal solvent, temperature, and reaction time will depend on the specific nucleophile and should be determined empirically.
Data Presentation
Table 1: Electrophilic Amination of [1.1.1]Propellane with Anilines
| Entry | Aniline | Yield (%) |
| 1 | Aniline | 75 |
| 2 | 4-MeO-Aniline | 82 |
| 3 | 4-Cl-Aniline | 65 |
| 4 | N-Methylaniline | 70 |
Data compiled from representative procedures in the literature. Yields are for isolated products.
Table 2: Electrophilic Iodo-sulfenylation of [1.1.1]Propellane with Heterocyclic Thiols
| Entry | Heterocyclic Thiol | Yield (%) |
| 1 | 2-Mercaptobenzothiazole | 94 |
| 2 | 2-Mercaptobenzoxazole | 85 |
| 3 | 2-Mercaptopyridine | 40 |
Data extracted from a study on iodo-sulfenylation.[6] Yields are for isolated products.
Visualizations
Caption: Proposed reaction pathway for the electrophilic activation of [1.1.1]propellane.
References
- 1. aksci.com [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
solvent effects on the reactivity and stability of [1.1.1]propellane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental complexities associated with [1.1.1]propellane, focusing on the critical influence of solvents on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: My [1.1.1]propellane solution appears to be degrading quickly. What are the common causes and how can I improve its stability?
A1: The stability of [1.1.1]propellane is highly dependent on solvent and temperature. Ethereal solvents, while commonly used for its synthesis and storage, can be problematic for certain applications, especially those involving electrophilic radicals, as they can undergo hydrogen atom transfer (HAT). For long-term storage, it is crucial to use anhydrous solvents and maintain cryogenic temperatures. It is also known that [1.1.1]propellane has a half-life of about 5 minutes at 114 °C, isomerizing to 3-methylidenecyclobutene, indicating its thermal sensitivity.[1]
Q2: I am observing significant polymerization in my reaction. How can solvent choice mitigate this?
A2: Polymerization is a common side reaction in [1.1.1]propellane chemistry.[2] The choice of solvent can influence the rate of polymerization versus the desired reaction. In radical reactions, for instance, it's crucial to select a solvent that does not promote unwanted radical chain reactions. Computational models suggest that di-tert-butyl azodicarboxylate can act as a radical acceptor to kinetically disfavor oligomerization.[2]
Q3: Are there general guidelines for selecting a solvent for a new reaction with [1.1.1]propellane?
A3: Yes. For radical reactions, acetonitrile (B52724) has been shown to be superior to etheric, nonpolar, or aromatic solvents in certain multicomponent carboamination reactions.[2] For reactions involving anionic and cationic species, solvent effects are particularly significant and should be carefully optimized.[3][4] Computational studies can provide valuable insights into the role of the solvent in stabilizing transition states for your specific reaction. In cases of low solubility of reactants, polar aprotic solvents like acetone (B3395972) may be beneficial.[5]
Q4: How does the solubility of [1.1.1]propellane and its derivatives vary across different solvents?
A4: While [1.1.1]propellane itself is soluble in many common organic solvents like pentane (B18724) and diethyl ether, its derivatives and reaction partners may have limited solubility. For example, some heterocyclic thiols exhibit low solubility in methyl tert-butyl ether (MTBE), necessitating the use of acetone.[5] The resulting polymers, known as staffanes, are often insoluble in all common solvents.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent-mediated decomposition | Switch to a less reactive solvent. For radical reactions, consider acetonitrile. For reactions sensitive to H-atom donors, avoid ethereal solvents. | Ethereal solvents can be a source of hydrogen atoms for radical quenching, leading to undesired byproducts. |
| Poor solubility of reactants | Change to a more polar solvent like acetone or perform a solvent screen to identify a suitable medium. | If reactants are not fully dissolved, the reaction will be heterogeneous and likely slow or incomplete. |
| Solvent interference with catalyst | If using a catalyst, ensure the chosen solvent does not deactivate it. Consult literature for catalyst compatibility. | Solvents can coordinate to metal centers or react with catalysts, inhibiting their activity. |
| Incorrect reaction temperature for the chosen solvent | Optimize the reaction temperature. Some solvents may require lower temperatures to prevent decomposition of thermally sensitive species. | The stability of [1.1.1]propellane and its intermediates is temperature-dependent. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Radical polymerization | Increase the concentration of the desired radical trapping agent. Consider a solvent that favors the desired reaction pathway (e.g., acetonitrile). | High concentrations of radical traps can outcompete the propagation of polymerization. |
| Reaction with solvent | Use a more inert solvent. For example, if you suspect HAT from an ether, switch to a non-protic solvent. | The solvent should ideally be an innocent bystander in the reaction. |
| Acid- or base-catalyzed side reactions | Buffer the reaction mixture or use a solvent that does not promote acid/base chemistry. | Traces of acid or base in the solvent or from reagents can catalyze unwanted side reactions. |
Data Presentation
Table 1: Solvent Effects on the Yield of a Radical Multicomponent Carboamination of [1.1.1]Propellane
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile | 85 |
| 2 | Diethyl Ether | <10 |
| 3 | Toluene | <5 |
| 4 | Dichloromethane | 20 |
Data adapted from a study on radical multicomponent carboamination.[2] The specific reaction involved [1.1.1]propellane, a hydrazyl reagent, and di-tert-butyl azodicarboxylate.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Solvent Effects on a [1.1.1]Propellane Reaction
-
Standard Reaction Setup: In parallel reaction vessels, set up the identical reaction under an inert atmosphere (e.g., argon or nitrogen). This includes the same concentrations of [1.1.1]propellane, reagents, and any catalysts.
-
Solvent Variation: To each vessel, add a different anhydrous solvent to be tested. A common starting set includes a nonpolar solvent (e.g., pentane, toluene), a polar aprotic solvent (e.g., acetonitrile, acetone, THF), and a polar protic solvent (if compatible with reagents, e.g., isopropanol).
-
Temperature Control: Maintain all reaction vessels at the same constant temperature using a cooling bath or heating block.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquot (e.g., by adding a suitable reagent or exposing to air). Analyze the product distribution and consumption of starting material by a suitable analytical technique such as ¹H NMR or GC-MS.[7]
-
Data Comparison: Compare the reaction rates and product yields across the different solvents to determine the optimal conditions.
Visualizations
Caption: Workflow for evaluating solvent effects on [1.1.1]propellane reactions.
Caption: Decision tree for troubleshooting solvent-related issues.
References
- 1. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of [1.1.1]Propellane and Bicyclo[1.1.0]butane Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of strained carbocycles is paramount for innovative molecular design. This guide provides an objective comparison of the reactivity of two prominent strained molecules: [1.1.1]propellane and bicyclo[1.1.0]butane. By examining their structural and energetic properties, diverse reaction pathways, and the corresponding experimental data, this document aims to serve as a valuable resource for harnessing their unique chemical potential.
[1.1.1]Propellane and bicyclo[1.1.0]butane are highly strained molecules that have garnered significant attention in synthetic chemistry due to their unique three-dimensional structures and exceptional reactivity.[1] Their high ring strain, a consequence of severe bond angle distortion, is the primary driving force for a variety of strain-releasing transformations, making them valuable building blocks for the construction of complex molecular architectures.[1] While both molecules are prized for their ability to introduce three-dimensionality into molecular scaffolds, a key attribute in modern drug discovery, their reactivity profiles exhibit important distinctions.
Structural and Energetic Properties
The disparate reactivity of [1.1.1]propellane and bicyclo[1.1.0]butane can be traced back to their fundamental structural and energetic differences. [1.1.1]Propellane possesses a unique "inverted" tetrahedral geometry at the bridgehead carbons, with a central carbon-carbon bond that is exceptionally weak and elongated. In contrast, bicyclo[1.1.0]butane can be visualized as two fused cyclopropane (B1198618) rings, also resulting in significant ring strain.
| Property | [1.1.1]Propellane (C₅H₆) | Bicyclo[1.1.0]butane (C₄H₆) |
| Molar Mass | 66.10 g/mol | 54.09 g/mol |
| Strain Energy | ~102 kcal/mol | ~66 kcal/mol[2] |
| Key Reactive Site | Central C1-C3 bond | Central C1-C3 bond and bridgehead C-H bonds |
Comparative Reactivity Analysis
The reactivity of both molecules is dominated by strain-release pathways, but the nature of these transformations and the types of reagents they react with can differ significantly.
Radical Reactions
Both [1.1.1]propellane and bicyclo[1.1.0]butane readily undergo radical additions. However, direct comparative studies have shown that [1.1.1]propellane reacts significantly more rapidly with radicals than bicyclo[1.1.0]butane. This enhanced reactivity is attributed not only to its higher strain energy but also to the greater electronic delocalization in the transition state of the radical addition.
The reaction of [1.1.1]propellane with radicals proceeds via an SH2 mechanism, leading to the cleavage of the central C-C bond and the formation of a bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by various radical acceptors.
Reaction Pathway: Radical Addition to [1.1.1]Propellane
References
Validating the Structure of 1,3-Disubstituted Bicyclo[1.1.1]pentanes using NMR Spectroscopy: A Comparative Guide
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in medicinal chemistry, often serving as bioisosteres for para-substituted benzene (B151609) rings, alkynes, or tert-butyl groups.[1][2] Their rigid, three-dimensional structure can significantly improve the physicochemical properties of drug candidates.[2] The 1,3-disubstitution pattern is the most common and synthetically accessible, making robust structural validation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously confirming the 1,3-connectivity and distinguishing it from other potential isomers.[3] This guide provides a comparative overview of using one- and two-dimensional NMR techniques for the structural elucidation of 1,3-disubstituted BCPs, supported by experimental data and protocols.
Distinguishing Features in ¹H and ¹³C NMR Spectra
The highly symmetrical and strained cage-like structure of the BCP core gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. These signals serve as the first point of comparison against potential isomeric impurities.
For a typical 1,3-disubstituted BCP, the key NMR features are:
-
¹H NMR: The six protons on the methylene (B1212753) bridges of the BCP core are chemically equivalent due to the molecule's high symmetry. They typically appear as a sharp singlet in the aliphatic region. The exact chemical shift is influenced by the nature of the substituents at the 1 and 3 positions. The bridgehead protons are absent due to substitution.
-
¹³C NMR: The spectra exhibit three distinct signals for the BCP core: one for the two equivalent bridgehead carbons (C1 and C3) and one for the three equivalent methylene bridge carbons (C2, C4, and C5). The chemical shifts of the bridgehead carbons are particularly sensitive to the attached substituents.
Table 1: Comparative ¹H and ¹³C NMR Data for a 1,3-Disubstituted BCP vs. a Hypothetical Isomer
| NMR Feature | 1,3-Disubstituted BCP | Hypothetical 1,2-Disubstituted Isomer | Rationale for Difference |
| ¹H NMR Signals (BCP Core) | One singlet for the 6 bridge protons (CH₂) | Multiple complex multiplets for the bridge and bridgehead protons | Lower symmetry in the 1,2-isomer leads to magnetically non-equivalent protons and complex spin-spin coupling.[4] |
| ¹³C NMR Signals (BCP Core) | 2 signals: C1/C3 (bridgehead) and C2/C4/C5 (bridge) | Up to 5 distinct signals for the BCP carbons | The loss of symmetry in the 1,2-isomer makes all five carbons of the core potentially unique.[3] |
Confirmation using 2D NMR Spectroscopy
While 1D NMR provides strong initial evidence, 2D NMR techniques like COSY, HSQC, and HMBC are essential for definitive structural confirmation.[5][6]
-
COSY (Correlation Spectroscopy): In a 1,3-disubstituted BCP, a COSY spectrum will show no correlations from the substituent protons to the BCP methylene protons, as they are separated by a quaternary bridgehead carbon. This absence of correlation is a key diagnostic feature.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For a 1,3-disubstituted BCP, the HSQC spectrum will show a cross-peak between the singlet from the six methylene protons and the signal from the three equivalent methylene carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most informative for confirming the 1,3-substitution pattern as it reveals long-range (2-3 bond) C-H correlations.[7] Key expected correlations for a 1,3-disubstituted BCP include:
-
A correlation between the protons of the substituent at C1 and the bridgehead carbon C1 itself (²JCH).
-
A crucial correlation between the protons of the substituent at C1 and the adjacent methylene carbons C2, C4, and C5 (³JCH).
-
A correlation between the six methylene protons and the two bridgehead carbons C1 and C3 (²JCH).
-
The presence of these specific long-range correlations, particularly from a substituent to the methylene carbons and from the methylene protons to both bridgehead carbons, provides unambiguous proof of the 1,3-disubstitution pattern.
Experimental Protocols
A generalized protocol for the NMR analysis of a newly synthesized 1,3-disubstituted BCP is as follows:
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified BCP compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
- Ensure the chosen solvent does not have signals that overlap with key BCP resonances.
- Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
- ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both aliphatic and aromatic regions, depending on the substituents. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ signals if needed.
3. 2D NMR Acquisition:
- COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment to identify H-H coupling networks.
- HSQC: Acquire a gradient-selected HSQC experiment to identify direct C-H correlations. Optimize the ¹JCH coupling constant (typically around 145 Hz for sp³ carbons).
- HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8 Hz to observe 2-3 bond correlations.[8]
4. Data Processing and Analysis:
- Process all spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
- Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Analyze the 1D spectra to identify the characteristic BCP core signals and signals from the substituents.
- Analyze the 2D spectra to build up the molecular framework, confirming the connectivity between the substituents and the BCP core as described above.
Visualization of the Validation Workflow
The logical flow of experiments and data analysis for validating the structure of a 1,3-disubstituted BCP can be visualized as follows:
Caption: NMR data acquisition and analysis workflow for BCPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. magritek.com [magritek.com]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
[1.1.1]Propellane-Derived Linkers: A New Frontier in Drug Design to Surpass Traditional Conjugation Chemistries
Researchers in drug development are increasingly turning to three-dimensional molecular scaffolds to overcome the limitations of traditional, often linear or planar, linkers. Among the most promising of these next-generation components is [1.1.1]propellane, a highly strained hydrocarbon that serves as a precursor to bicyclo[1.1.1]pentane (BCP). BCP is a rigid and compact bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. Its unique structural properties offer significant advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of complex drug modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The incorporation of BCP moieties, derived from [1.1.1]propellane, into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and increase cell permeability.[1][2][3] These improvements are attributed to the rigid, non-planar structure of the BCP core, which can disrupt unfavorable molecular interactions and provide novel vectors for molecular recognition.[4] In contrast, traditional linkers, such as flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, while synthetically accessible, can suffer from metabolic instability and may not optimally position the functional ends of a molecule for biological activity.[5][6]
Comparative Analysis of Physicochemical Properties
The decision to incorporate a BCP linker over a traditional linker can be guided by comparative physicochemical data. As a bioisostere for a para-substituted phenyl ring, BCP has demonstrated marked improvements in key drug-like properties.
| Property | Phenyl-Containing Compound | BCP-Containing Analog | Observation | Reference |
| Aqueous Solubility | Lower | Higher | Replacement of a planar aromatic ring with a 3D BCP scaffold can disrupt crystal packing and improve solvation. | [7][8] |
| Lipophilicity (logD) | Higher | Lower | The saturated, non-planar nature of BCP generally leads to a less lipophilic profile compared to a flat aromatic ring, which can be beneficial for reducing off-target effects. | [9][10] |
| Metabolic Stability | Lower | Higher | Aromatic rings are often susceptible to metabolic oxidation. The abiotic and strained nature of the BCP core makes it more resistant to metabolic degradation. | [2][10][11] |
| Cell Permeability | Variable | Generally Improved | The 3D structure of BCP can lead to improved passive permeability compared to flat aromatic systems. | [12] |
| Potency (pIC50) | 10.2 | 9.4 | In the context of an LpPLA2 inhibitor, the BCP analog maintained high potency, indicating the BCP moiety is well-tolerated within the enzyme's binding site. | [7] |
The Rigidity Advantage: A Structural Perspective
The primary advantage of [1.1.1]propellane-derived BCP linkers lies in their rigid, rod-like structure. This contrasts with the high flexibility of traditional linkers like PEG and alkyl chains. While flexibility can be advantageous in some contexts, it often comes at the cost of a higher entropic penalty upon binding to a target. The rigidity of BCP linkers can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity and selectivity.
Figure 1. Structural comparison of a rigid BCP linker versus a traditional flexible linker in a PROTAC molecule.
Experimental Protocols
Synthesis of BCP-containing molecules via [1.1.1]propellane functionalization:
The synthesis of BCP-containing molecules typically involves the ring-opening of [1.1.1]propellane.[1] A general protocol for the radical addition to [1.1.1]propellane is as follows:
-
A solution of the desired alkyl or aryl halide (1.0 eq) and a radical initiator (e.g., triethylborane, 0.1 eq) in a suitable solvent (e.g., diethyl ether) is prepared under an inert atmosphere.
-
A solution of [1.1.1]propellane (1.2 eq) in the same solvent is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for a specified time (typically 1-2 hours) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
In Vitro Linker Stability Assay:
To assess the stability of a linker in a biological matrix, an in vitro plasma stability assay can be performed.[13][14]
-
The test compound (e.g., an ADC with a BCP or traditional linker) is incubated in plasma from a relevant species (e.g., human or mouse) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Plasma proteins are precipitated with a cold organic solvent (e.g., acetonitrile).
-
The supernatant, containing the compound and any metabolites, is analyzed by LC-MS/MS to quantify the amount of intact compound remaining over time.
-
The half-life (t1/2) of the compound in plasma is then calculated.
Figure 2. Workflow for an in vitro plasma stability assay of an Antibody-Drug Conjugate (ADC).
Signaling Pathways and Mechanism of Action
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The rigidity of a BCP linker can enforce a productive conformation for this complex, potentially leading to more efficient degradation.
Figure 3. Simplified signaling pathway for PROTAC-mediated protein degradation.
Conclusion
The use of [1.1.1]propellane to introduce rigid BCP linkers into drug candidates represents a significant advancement over traditional flexible linkers. The available data strongly suggests that BCP moieties can confer superior physicochemical and pharmacokinetic properties, including enhanced metabolic stability and improved solubility. While more direct head-to-head comparisons in complex modalities like ADCs and PROTACs are needed, the foundational advantages of the BCP scaffold make it a compelling choice for researchers aiming to "escape flatland" and design more effective and developable drugs. The continued exploration of [1.1.1]propellane chemistry will undoubtedly unlock new possibilities in the rational design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Bicyclo[1.1.1]pentanes and Para-Substituted Arenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of para-substituted arene scaffolds with bioisosteres has emerged as a pivotal approach to overcoming pharmacokinetic challenges. Among these, bicyclo[1.1.1]pentane (BCP) has garnered significant attention as a saturated, three-dimensional substitute for the flat, aromatic phenyl ring.[1][2] This guide provides an objective comparison of the pharmacokinetic properties of BCPs and their para-substituted arene counterparts, supported by experimental data, to inform rational drug design and development. The incorporation of BCP moieties has been shown to favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and cell permeability.[3][4][5]
Executive Summary of Key Pharmacokinetic Parameters
The decision to replace a para-substituted arene with a BCP bioisostere is often driven by the goal of enhancing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the quantitative impact of this substitution on critical pharmacokinetic parameters.
| Compound Pair | Structure | Aqueous Solubility (µg/mL) | Lipophilicity (LogD) | Reference |
| Series 1: Phenyl Linker | <0.1 | >4 | [6] | |
| Series 1: BCP Linker | 104 | 3.6 | [6] | |
| Series 2: Phenyl Linker | <0.1 | >4 | [6] | |
| Series 2: BCP Linker | 106 | 3.5 | [6] | |
| p38 Kinase Inhibitor: Phenyl | 4 µM | 2.24 | [7] | |
| p38 Kinase Inhibitor: BCP | 174 µM | 1.95 | [7] | |
| Axitinib | - | - | [8] | |
| Axitinib BCP Bioisostere | Significantly Increased | - | [8] |
Table 1: Comparison of Aqueous Solubility and Lipophilicity. This table presents a head-to-head comparison of the aqueous solubility and lipophilicity (LogD) of compound pairs where a para-substituted phenyl ring is replaced by a BCP moiety.
| Compound Pair | Structure | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (T₁/₂, min) | Reference |
| Darapladib | 203 nm/s (AMP) | - | [9] | |
| Darapladib BCP Analogue | 705 nm/s (AMP) | - | [9] | |
| OSM Series 4: Phenyl | - | - | [10] | |
| OSM Series 4: BCP Analogue | - | Significantly Improved | [10] | |
| Boscalid | - | - | [7] | |
| Boscalid BCP Analogue | - | 3.5x shorter T₁/₂ | [7] |
Table 2: Comparison of Cell Permeability and Metabolic Stability. This table highlights the impact of BCP substitution on cell permeability and metabolic stability. Note: AMP refers to Artificial Membrane Permeability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of pharmacokinetic properties.
Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Excess solid compound is added to a vial containing a phosphate-buffered saline (PBS) solution at a specific pH (typically 7.4).
-
The resulting suspension is agitated in a shaker incubator for a defined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Following incubation, the suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The solubility is reported in units of µg/mL or µM.
Caption: Workflow for the shake-flask aqueous solubility assay.
Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Methodology:
-
The test compound is incubated with a suspension of liver microsomes (human or other species) in a phosphate (B84403) buffer (pH 7.4).
-
The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are then centrifuged to precipitate the proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (T₁/₂) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Cell Permeability Assay (Caco-2)
Objective: To evaluate the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).
-
Samples are collected from the basolateral (B) side (representing the bloodstream) at various time points.
-
To assess active efflux, the experiment can also be performed in the reverse direction (B to A).
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated, which is a measure of the rate of transport across the cell monolayer.
Caption: Workflow for the Caco-2 cell permeability assay.
Discussion of Results and Implications for Drug Design
The replacement of a para-substituted arene with a BCP moiety frequently leads to a significant improvement in aqueous solubility.[6][7][11] This is attributed to the disruption of crystal packing and the introduction of a more three-dimensional, less planar structure, which reduces the energetic penalty of solvation.[4] The data presented in Table 1 consistently demonstrates this trend across different chemical series.
Furthermore, the reduction in planarity and increased sp³ character upon BCP incorporation can positively impact metabolic stability. Arenes are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1] The saturated carbocyclic core of BCP is generally more resistant to such metabolic pathways, often resulting in a longer in vivo half-life.[10]
Cell permeability can also be enhanced by BCP substitution.[9] While increased lipophilicity often correlates with higher passive diffusion, the unique physicochemical properties of BCPs can improve permeability even with a decrease in LogD, potentially by reducing non-specific binding to cellular components.[4]
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Techniques for the Characterization of Strained Ring Systems
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain in small cyclic molecules, such as cyclopropanes and cyclobutanes, imparts unique chemical reactivity and conformational properties that are of significant interest in organic synthesis and drug discovery. The accurate characterization of these strained systems is paramount for understanding their behavior and potential applications. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—for the elucidation of their structural features.
Data Presentation: A Spectroscopic Comparison
The following table summarizes key quantitative data obtained from different spectroscopic techniques for cyclopropane (B1198618), cyclobutane (B1203170), and the relatively strain-free cyclohexane (B81311) for comparative purposes.
| Spectroscopic Technique | Parameter | Cyclopropane | Cyclobutane | Cyclohexane (less strained) |
| ¹H NMR | Chemical Shift (δ) | ~0.22 ppm (singlet)[1][2] | ~1.98 ppm (multiplet)[1][2] | ~1.44 ppm (singlet) |
| ¹³C NMR | Chemical Shift (δ) | ~-2.7 ppm | ~22.4 ppm | ~27.1 ppm |
| Infrared (IR) Spectroscopy | C-H Stretching (cm⁻¹) | ~3100-3000 | ~2987, 2887[3] | ~2925, 2850 |
| Ring Deformation/Vibrations (cm⁻¹) | ~1020 (ring breathing)[4] | ~898[3] | ~1450 (CH₂ scissoring) | |
| Raman Spectroscopy | Symmetric C-C Stretch (cm⁻¹) | ~1188 | Not readily available | ~802 |
Key Spectroscopic Indicators of Ring Strain
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for characterizing strained rings. The high degree of strain in cyclopropane results in significant upfield shifts in both ¹H and ¹³C NMR spectra. This is attributed to the unique electronic structure and the generation of a ring current that shields the protons and carbons.[1][5] As the ring size increases and strain decreases, the chemical shifts move downfield towards values typical for acyclic alkanes.
Infrared (IR) Spectroscopy: The vibrational frequencies of bonds in strained rings are also altered. The C-H stretching vibrations in cyclopropane appear at higher wavenumbers (above 3000 cm⁻¹) compared to less strained rings, a region typically associated with unsaturated compounds. This is due to the increased s-character of the C-H bonds. Ring deformation or "breathing" modes at lower frequencies can also be characteristic of a specific ring size.[3][4]
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the overall symmetry of a molecule.[6] Strained rings often exhibit unique, sharp peaks corresponding to symmetric vibrational modes, such as the ring breathing mode in cyclopropane. Changes in ring strain can lead to shifts in Raman bands, making it a useful tool for studying conformational changes and strain release.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated, unstrained cycloalkanes do not possess chromophores that absorb in the typical UV-Vis range (200-800 nm).[8][9] Therefore, UV-Vis spectroscopy is generally not a primary tool for the direct characterization of simple strained alkane rings. However, the introduction of unsaturation or chromophores into a strained ring system can lead to significant shifts in the absorption maxima (λmax) compared to analogous acyclic or less strained systems, providing indirect evidence of the strained environment.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of a strained ring system:
-
Sample Preparation:
-
For a liquid sample, transfer approximately 10-20 mg into a clean NMR tube.
-
For a solid sample, dissolve 5-10 mg in a minimal amount of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. Ensure the solid is fully dissolved.
-
Transfer the solution to a clean NMR tube to a depth of approximately 4-5 cm.[10]
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider include the spectral width, acquisition time, and number of scans for adequate signal-to-noise.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will typically be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure. For strained rings, pay close attention to the upfield regions of the spectra.
-
Infrared (IR) Spectroscopy
A general protocol for obtaining an IR spectrum of a strained ring compound:
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for salt plates) or a pure KBr pellet/Nujol.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Look for C-H stretching frequencies above 3000 cm⁻¹ and characteristic ring deformation modes to identify the strained ring.[3][4]
-
Raman Spectroscopy
A general protocol for obtaining a Raman spectrum:
-
Sample Preparation:
-
Liquid samples can be placed in a glass vial or a capillary tube.
-
Solid samples can be analyzed directly or placed on a microscope slide.
-
-
Data Acquisition:
-
Place the sample in the path of the laser beam.
-
Focus the laser onto the sample.
-
Collect the scattered light and direct it to the spectrometer. A filter is used to remove the intense Rayleigh scattered light.
-
Record the Raman spectrum, which is a plot of intensity versus the Raman shift (in cm⁻¹).
-
-
Data Analysis:
-
Identify the prominent Raman shifts.
-
Look for characteristic symmetric stretching and deformation modes of the ring system.
-
Mandatory Visualizations
Caption: Experimental workflow for the characterization of strained ring systems.
Caption: Relationship between spectroscopic techniques and the information they provide.
References
- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIP! Finder - 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study [bip.imsi.athenarc.gr]
- 3. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Unraveling the Enigmatic Bond of [1.1.1]Propellane: A Computational Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[1.1.1]Propellane, a fascinating and highly strained molecule, has captivated the attention of chemists for decades. Its unique tricyclic structure, featuring two bridgehead carbon atoms with inverted tetrahedral geometry, gives rise to an extraordinary central carbon-carbon bond. This guide provides a comprehensive computational comparison of the bonding in [1.1.1]propellane and its derivatives, offering insights into its electronic structure, stability, and reactivity. By leveraging data from numerous theoretical studies, we present a valuable resource for researchers in medicinal chemistry and materials science seeking to harness the potential of this remarkable scaffold.
The Nature of the Central Bond: Beyond a Conventional Covalent Interaction
The central bond in [1.1.1]propellane is no ordinary covalent bond. With a bond length of approximately 160 pm, it is significantly longer than a typical C-C single bond.[1] Early theories struggled to explain its stability, given the high degree of ring strain, estimated to be around 102 kcal/mol.[1]
Computational studies have been instrumental in elucidating the true nature of this interaction. A prevailing concept is that of charge-shift bonding .[2][3][4] This model posits that the stability of the bond arises not from the simple sharing of electrons, but from the resonance of ionic forms.[3] This results in a low electron density between the two bridgehead carbons, a characteristic feature of charge-shift bonds.[2] The Wiberg Bond Index (WBI), a measure of bond order, for the central bond in [1.1.1]propellane (C₅H₆) is 0.77, indicating a significant, albeit unconventional, bonding interaction.[5]
Furthermore, the concept of σ-π delocalization has been proposed to explain the molecule's surprising kinetic stability and its "omniphilic" reactivity, meaning its ability to react with nucleophiles, electrophiles, and radicals.[6][7][8][9] This delocalization of electron density from the central bond to the bridging methylene (B1212753) groups helps to relieve the immense strain within the cage-like structure.[1]
The Impact of Substitution: Tailoring the Properties of the Propellane Core
Computational chemists have extensively explored how substituting the hydrogen atoms on the [1.1.1]propellane skeleton can modulate its electronic and structural properties. These studies are crucial for designing novel derivatives with specific applications, for instance, as bioisosteres in drug discovery.[10][11][12]
A key finding is that substituents can dramatically alter the length and strength of the central C-C bond. For example, fluorination of the methylene "wing" groups has been shown to elongate the central bond by more than 0.1 Å.[13] Even more significant elongation, to over 1.9 Å, has been predicted for derivatives substituted with SiR₂ (where R = H, F).[13] The longest computationally predicted C-C bond distance, a remarkable 2.234 Å, was found in a beryllium-substituted derivative.[13]
The stability of substituted propellanes is also a critical consideration for their synthesis and application. Computational studies suggest that the successful formation of a propellane derivative is generally favored when the total strain energy is less than 27 kcal/mol and the energy of the central C-C bond is below 21 kcal/mol.[14]
Quantitative Comparison of [1.1.1]Propellane and Its Analogs
The following table summarizes key computational data for [1.1.1]propellane and some of its heavy-atom analogs. This data provides a quantitative basis for comparing the bonding in these fascinating molecules.
| Compound | Central E-E Bond Length (Å) | Wiberg Bond Index (WBI) | Electron Density (ρ) at BCP | Laplacian of Electron Density (∇²ρ) at BCP |
| C₅H₆ | ~1.60[1] | 0.77[5] | 0.1856[5] | 0.1018[5] |
| Si₅Me₆ | - | 0.63[5] | 0.02 - 0.04[5] | 0.008 - 0.045[5] |
| Ge₅Me₆ | - | 0.54[5] | 0.02 - 0.04[5] | 0.008 - 0.045[5] |
| Sn₅Me₆ | - | 0.50[5] | 0.02 - 0.04[5] | 0.008 - 0.045[5] |
BCP: Bond Critical Point
Experimental and Computational Methodologies
The insights presented in this guide are the result of sophisticated computational chemistry techniques. The primary methods employed in the cited studies include:
-
Ab Initio Valence Bond (VB) Theory: This method is particularly well-suited for describing the charge-shift character of the central bond in [1.1.1]propellane.[4]
-
Density Functional Theory (DFT): A widely used method for calculating the geometric and electronic properties of molecules, including bond lengths, strain energies, and reaction pathways.[10]
-
Atoms in Molecules (AIM) Theory: This theory analyzes the electron density distribution to characterize chemical bonds and has been used to identify the bond critical point of the central bond in propellane.[5]
-
High-Level Correlated Methods (e.g., CCSD(T)): These methods provide highly accurate energy calculations, crucial for determining reliable bond energies and strain energies.
A typical computational workflow for analyzing the bonding in a [1.1.1]propellane derivative involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a method like DFT or MP2 with an appropriate basis set (e.g., cc-pVTZ).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum.
-
Bonding Analysis: Various techniques are employed to analyze the nature of the chemical bonds, including Natural Bond Orbital (NBO) analysis, AIM theory, and calculating Wiberg Bond Indices.
-
Energy Calculations: Single-point energy calculations using higher-level methods like CCSD(T) are often performed to obtain more accurate electronic energies and strain energies.
Visualizing the Bonding and Reactivity
The following diagrams, generated using the DOT language, illustrate key concepts related to the bonding and reactivity of [1.1.1]propellane.
Caption: Bonding characteristics of [1.1.1]propellane.
Caption: Reactivity of [1.1.1]propellane with various species.
Caption: A typical computational workflow for propellane analysis.
References
- 1. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 2. Charge-shift bond - Wikipedia [en.wikipedia.org]
- 3. comporgchem.com [comporgchem.com]
- 4. The inverted bond in [1.1.1]propellane is a charge-shift bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of 2-Aryl-1,3-Dithianes and [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 12. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quest for ultralong C–C bonds in [1.1.1]propellane derivatives: a theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Unlocking the Potential of Strained Rings: An Experimental and Theoretical Guide to [1.1.1]Propellane Reactions
For researchers, scientists, and drug development professionals, the quest for novel three-dimensional molecular scaffolds is paramount. [1.1.1]Propellane, a highly strained carbocycle, has emerged as a powerful building block, offering access to unique bicyclo[1.1.1]pentane (BCP) and cyclobutane (B1203170) derivatives. This guide provides a comprehensive comparison of the experimental validation of theoretical predictions for [1.1.1]propellane's diverse reactivity, contrasting it with the related strained molecule, bicyclo[1.1.0]butane. Detailed experimental protocols and mechanistic visualizations are included to facilitate the application of this versatile reagent in research and development.
[1.1.1]Propellane's reactivity is governed by its unique electronic structure, a subject of both extensive experimental investigation and theoretical modeling. While classical strain theory provides a basic understanding, a more nuanced view involving σ-π delocalization has been proposed to rationalize its broad reactivity profile with radicals, anions, and electrophiles.[1][2] Density Functional Theory (DFT) calculations have been instrumental in predicting reaction pathways and activation energies, which have been subsequently validated by experimental outcomes.[3][4]
Comparative Reactivity: [1.1.1]Propellane vs. Bicyclo[1.1.0]butane
A key aspect of understanding [1.1.1]propellane's utility is to compare its reactivity with other strained ring systems. Bicyclo[1.1.0]butane (BCB), with its two fused three-membered rings, serves as an excellent benchmark. While both molecules undergo strain-release-driven reactions, their reactivity profiles exhibit significant differences.
Theoretical models and experimental competition reactions indicate that [1.1.1]propellane is significantly more reactive towards radicals than bicyclo[1.1.0]butane.[5] This enhanced reactivity is attributed to a greater degree of electronic delocalization in the transition state, which overcompensates for a smaller strain release driving force compared to some BCB reactions.[5][6]
Quantitative Comparison of Reactivity Data
The following tables summarize key experimental and theoretical data comparing the reactivity of [1.1.1]propellane and bicyclo[1.1.0]butane.
Table 1: Experimental Reaction Yields for Selected Transformations
| Reaction Type | Reagent | [1.1.1]Propellane Product & Yield | Bicyclo[1.1.0]butane Product & Yield | Reference |
| Radical Addition | Thiophenol | Bicyclo[1.1.1]pentyl phenyl sulfide (B99878) (up to 98%) | Not directly comparable | |
| Iodo-sulfenylation | 2-Mercaptobenzothiazole / NIS | 1-Iodo-3-(benzothiazol-2-ylthio)bicyclo[1.1.1]pentane (up to 95%) | Not reported | [7][8] |
| Dimerization/[3]staffane synthesis | SF₅Cl | SF₅-BCP-BCP-Cl (up to 86% as a mixture) | Not applicable | [9] |
| [2σ+2π] Cycloaddition | Styrene (photocatalyzed) | Not applicable | Bicyclo[2.1.1]hexane derivative (up to 95%) | [1][10] |
Table 2: Theoretical Activation Energies (ΔG‡ or E_A) for Key Reaction Steps (kcal/mol)
| Reaction Type | Reactant/Intermediate | [1.1.1]Propellane | Bicyclo[1.1.0]butane | Reference |
| Thermal Rearrangement | - | 39.7 (Expt.), 40.0 (Calc.) | Not directly comparable | [11] |
| Radical Addition | Methoxycarbonyl radical | 9.1 | Not reported | [3] |
| Radical Addition | Trichloromethyl radical | Lower ΔH‡ | Higher ΔH‡ | [5] |
| Anionic Addition | Amide anion (NH₂⁻) | 21.3 | Not directly comparable | [2] |
| Electrophilic Activation | Aniline + NIS | Lower ΔG‡ | Not reported | [12] |
| C-C cleavage by radical | Difluoroalkyl radical | - | 15.9 | [13] |
Mechanistic Pathways of [1.1.1]Propellane Reactions
The reactions of [1.1.1]propellane can be broadly categorized into three main pathways: radical, anionic, and transition metal-catalyzed/electrophilic activation. The following diagrams, generated using the DOT language, illustrate these key mechanisms as supported by experimental and computational studies.
Radical Addition Pathway
Radical additions to [1.1.1]propellane are highly efficient and represent the most common reaction type. The reaction proceeds via a chain mechanism initiated by a radical species, which attacks the central C-C bond to form a stable bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by a radical acceptor or participate in atom transfer.
Caption: Radical addition to [1.1.1]propellane proceeds via a chain reaction mechanism.
Anionic Ring-Opening Pathway
Anionic reagents can also open the central bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl anion. This nucleophilic addition is often followed by trapping with an electrophile to yield 1,3-disubstituted BCPs.
References
- 1. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 5. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Dimensions in Drug Design: A Comparative Guide to the Bioisosteric Potential of Bicyclo[1.1.1]pentanes (BCPs)
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Bicyclo[1.1.1]pentanes (BCPs), derived from the highly strained [1.1.1]propellane, have emerged as a compelling bioisosteric replacement for common motifs such as para-substituted phenyl rings, tert-butyl groups, and alkynes. Their unique three-dimensional structure offers a pathway to escape the "flatland" of traditional aromatic systems, often leading to improved physicochemical and pharmacokinetic profiles. This guide provides an objective comparison of BCPs against their classical bioisosteres, supported by experimental data and detailed protocols.
Bicyclo[1.1.1]pentanes are rigid, non-planar scaffolds that can mimic the linear geometry of 1,4-disubstituted arenes and alkynes, or the steric bulk of a tert-butyl group.[1] The replacement of flat aromatic rings with these C(sp3)-rich structures can significantly enhance properties like aqueous solubility and metabolic stability.[2] The synthesis of functionalized BCPs has been a significant area of research, with many methods relying on the ring-opening of [1.1.1]propellane through radical or anionic additions.[3][4]
Comparative Physicochemical and Pharmacokinetic Data
The true potential of BCPs as bioisosteres is best illustrated through direct comparison with existing drug molecules and their analogues. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Physicochemical Properties of BCP Analogues vs. Parent Compounds
| Compound Pair | Original Moiety | BCP Analogue Property | Change | Reference |
| Imatinib Analogue | p-phenyl | Aqueous Solubility | 80-fold increase | [5] |
| Sonidegib Analogue | Phenyl | Aqueous Solubility | Increased | [6] |
| Boscalid Analogue | Phenyl | Aqueous Solubility | Increased | [6] |
| Tolvaptan Analogue | Phenyl | Aqueous Solubility | Increased | [6] |
| Telmisartan Analogue | Phenyl | Aqueous Solubility | Increased | [6] |
| Axitinib Analogue | Phenyl | Aqueous Solubility | Increased | [6] |
| Resveratrol Analogue | p-phenyl | Aqueous Solubility | 32-fold increase | [7] |
| BMS-708,163 Analogue | Fluorophenyl | Cell Permeability (Fsp3) | Doubled (0.25 to 0.52) | [7] |
Table 2: Comparison of Biological Activity of BCP Analogues vs. Parent Compounds
| Compound Pair | Original Moiety | BCP Analogue Activity (IC50) | Change in Potency | Reference |
| Bosentan Analogue | tert-butyl | Decreased IC50 for endothelin receptor subtype B | Significant increase in activity | [8] |
| Imatinib Analogue | p-phenyl | 80-fold decrease in potency | [8] | |
| Axitinib Analogue | Phenyl | 250-fold less active | [6] | |
| NS5B Inhibitor Analogue | tert-butyl | Retained comparable antiviral activity | [7] | |
| γ-secretase Inhibitor (BMS-708,163) Analogue | Fluorophenyl | Similar potency | [7][9] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
Shake-Flask logD (Distribution Coefficient) Assay
This method determines the lipophilicity of a compound at a specific pH, typically 7.4 to mimic physiological conditions.
Procedure:
-
Prepare solutions of the test compound in n-octanol (pre-saturated with phosphate-buffered saline, PBS, at pH 7.4) and in PBS (pH 7.4, pre-saturated with n-octanol).[10]
-
Combine the n-octanol and PBS solutions in a designated ratio.
-
Vigorously shake the mixture for a fixed period to allow the compound to reach equilibrium between the two phases.[10]
-
Centrifuge the mixture to ensure complete phase separation.[10]
-
Carefully separate the upper organic layer and the lower aqueous layer.
-
Analyze the concentration of the compound in each phase using Liquid Chromatography-Mass Spectrometry (LC-MS) with a UV-Diode Array Detector (UV-DAD).[10]
-
The logD7.4 is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase.[10][11]
Kinetic Aqueous Solubility Assay
This high-throughput method is used to determine the solubility of a compound in an aqueous buffer.
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO), typically at 20 mM.[4]
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).[4][7]
-
Incubate the mixture in a thermomixer (e.g., at 850 rpm for 2 hours) to allow for dissolution.[4]
-
After incubation, filter the solution to remove any undissolved precipitate. A common method is to use solubility filter plates.[12]
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a calibration curve.[12]
Human Hepatocyte Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver cells, providing an indication of its in vivo clearance.
Procedure:
-
Thaw and plate cryopreserved human hepatocytes in a suitable culture plate and allow them to attach.[13]
-
Prepare a solution of the test compound in the incubation medium at the desired concentration (e.g., 1 µM).[14]
-
Remove the medium from the attached hepatocytes and add the medium containing the test compound.[13]
-
Incubate the plate at 37°C.[6]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold stop solution, such as acetonitrile, to the wells.[6]
-
After stopping the reaction, centrifuge the plate to precipitate proteins.[14]
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[6]
-
The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. From this, the intrinsic clearance (Clint) can be calculated.[13][15]
Visualizing the BCP Drug Discovery Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of BCP analogues of existing drug molecules.
Caption: Workflow for the synthesis and evaluation of BCP-containing drug analogues.
Conclusion
The strategic incorporation of bicyclo[1.1.1]pentane scaffolds as bioisosteres offers a powerful tool in modern medicinal chemistry. As demonstrated by the comparative data, replacing traditional aromatic and aliphatic groups with BCPs can lead to substantial improvements in critical drug-like properties, particularly aqueous solubility. While the impact on biological potency can be target-dependent, the overall benefits in terms of physicochemical and pharmacokinetic profiles make BCPs an attractive option for lead optimization. The provided experimental protocols serve as a foundation for the consistent and reliable assessment of these promising three-dimensional scaffolds in drug discovery programs.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shake Flask LogD | Domainex [domainex.co.uk]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. enamine.net [enamine.net]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. protocols.io [protocols.io]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative DFT Analysis of Radical versus Anionic Additions to [1.1.1]Propellane
For Researchers, Scientists, and Drug Development Professionals
The unique strained structure of [1.1.1]propellane makes it a valuable precursor for the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are increasingly utilized as bioisosteres in drug design. Understanding the reactivity of [1.1.1]propellane towards different reagents is crucial for developing novel synthetic methodologies. This guide provides a comparative overview of radical and anionic addition mechanisms to [1.1.1]propellane, supported by Density Functional Theory (DFT) calculations and experimental findings.
Recent computational studies have shed light on the electronic factors governing the "omniphilic" reactivity of [1.1.1]propellane, suggesting that its broad reactivity profile with nucleophiles, radicals, and electrophiles is not solely driven by the release of ring strain.[1][2][3] Instead, the delocalization of electron density plays a key role.[1][2][3] Reactions with anions and radicals are facilitated by the increased delocalization of electron density over the propellane cage during the addition process.[1][2][3][4]
Quantitative Comparison of Reaction Energetics
DFT calculations provide valuable insights into the thermodynamics and kinetics of radical and anionic additions to [1.1.1]propellane. The following tables summarize key computational data from the literature.
| Radical Addition | Radical Species | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Computational Method |
| Methoxycarbonyl radical | •CO2Me | 9.1 | -28.3 (to form BCP-radical intermediate) | UM062X/6-31G* |
| Peracetylated glucosyl radical | Ia | Data not explicitly provided in abstract | Data not explicitly provided in abstract | M062X/6-311+G//M062X/6-311+G (IEFPCM solvation for Et2O) |
Table 1: Calculated Energetics for Radical Addition to [1.1.1]Propellane.
| Anionic Addition | Anionic Species | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Computational Method |
| 2-Aryl-1,3-dithiane anion | Ph-dithiane⁻ | Modest barrier | Endergonic (equilibrium favors starting materials) | SMD(1,4-dioxane)-UM06–2X/6–311+G(d,p)//UB3LYP/6–31+G(d,p) |
| Hydride | H⁻ | Data not explicitly provided in abstract | Data not explicitly provided in abstract | CASSCF(4,3)/ma-def2-QZVPP |
Table 2: Calculated Energetics for Anionic Addition to [1.1.1]Propellane.
Key Observations:
-
Radical additions to [1.1.1]propellane are generally characterized by low activation barriers and are highly exothermic, leading to the formation of a stable bicyclo[1.1.1]pentyl (BCP) radical intermediate.[5] For instance, the addition of a methoxycarbonyl radical has an activation energy of only 9.1 kcal/mol.[5]
-
Anionic additions, in contrast, can be surprisingly endergonic, and often require elevated temperatures and long reaction times to proceed.[3][6] For example, the addition of dithiane anions was computationally shown to be an unfavorable equilibrium.[7]
-
The differing reactivity can be rationalized by the electronic structure of the transition state and the resulting intermediate. In both radical and anionic additions, the process is facilitated by σ–π-delocalization of electron density over the propellane cage.[6]
Reaction Pathways and Mechanisms
The addition of both radicals and anions to [1.1.1]propellane involves the cleavage of the central C1-C3 bond. However, the nature of the attacking species dictates the subsequent steps and the overall reaction profile.
Radical Addition Pathway:
Radical addition to [1.1.1]propellane proceeds via a chain mechanism. A radical species (R•) adds to one of the bridgehead carbons, cleaving the central bond and forming a kinetically stable BCP-radical intermediate.[5][8] This intermediate can then be trapped by another molecule or undergo further reactions.[8]
References
- 1. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reactions of 2-Aryl-1,3-Dithianes and [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
A Comparative Guide to the Synthetic Utility of Bicyclo[1.1.1]pentane (BCP) Precursors: [1.1.1]Propellane vs. Bicyclo[1.1.0]butanes
For researchers, scientists, and drug development professionals, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a valuable bioisostere for para-substituted phenyl rings, offering improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] The choice of synthetic precursor is critical for the efficient incorporation of this highly sought-after three-dimensional scaffold. This guide provides an objective comparison of the synthetic utility of the most prominent BCP precursor, [1.1.1]propellane, against a leading alternative, bicyclo[1.1.0]butanes (BCBs), supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative differences between [1.1.1]propellane and bicyclo[1.1.0]butanes as precursors to BCPs.
| Feature | [1.1.1]Propellane | Bicyclo[1.1.0]butanes (BCBs) |
| Primary Reaction Type | Strain-release addition of radicals or anions across the central C-C bond.[4][5] | Carbene insertion into the central C-C bond. |
| Typical Products | 1,3-Disubstituted BCPs.[4] | 1,2,3-Trisubstituted BCPs. |
| Reaction Conditions | Often mild, especially with photoredox catalysis (visible light, room temperature).[1] Anionic additions may require cryogenic temperatures. | Typically requires thermal or photochemical conditions for carbene generation. |
| Yields | Generally good to excellent, with many examples exceeding 80-90% for radical additions.[6] | Moderate to good, often in the range of 50-80%. |
| Functional Group Tolerance | Excellent, particularly in photoredox-mediated radical reactions.[1] | Good, but can be sensitive to the carbene precursor and reaction conditions. |
| Scalability | Challenging due to the hazardous nature and instability of [1.1.1]propellane.[3] However, flow chemistry approaches are being developed.[7] | More amenable to scale-up due to the greater stability of BCB precursors.[3] |
| Handling & Stability | Highly volatile, unstable, and prone to polymerization. Typically prepared and stored as a dilute solution at low temperatures.[8] | Generally more stable and easier to handle than [1.1.1]propellane.[3] |
| Precursor Availability | Synthesized in multiple steps, often involving hazardous reagents. Not widely commercially available.[8] | Can be synthesized from commercially available starting materials. |
| Key Advantage | Direct, one-step access to 1,3-disubstituted BCPs with high functional group tolerance.[1][4] | Circumvents the "propellane problem" of handling and stability; provides access to different substitution patterns.[3] |
| Key Disadvantage | The "propellane problem": instability, volatility, and handling difficulties.[3][8] | May require multi-step sequences to achieve certain substitution patterns accessible from propellane. |
Experimental Protocols
Synthesis of a 1,3-Disubstituted BCP from [1.1.1]Propellane via Photoredox Catalysis
This protocol is adapted from the work of Anderson and coworkers, demonstrating a general and high-yielding method for the synthesis of BCPs.[1][2]
Reaction: Atom Transfer Radical Addition (ATRA) of an alkyl halide to [1.1.1]propellane.
Materials:
-
Alkyl iodide (1.0 equiv)
-
[1.1.1]Propellane solution (typically ~0.2 M in Et₂O, 1.2 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
Anhydrous solvent (e.g., DMSO or MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkyl iodide (0.2 mmol, 1.0 equiv) and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous solvent (2.0 mL) via syringe.
-
Add the [1.1.1]propellane solution (1.2 mL, 0.24 mmol, 1.2 equiv) via syringe.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 1-alkyl-3-iodobicyclo[1.1.1]pentane.
Synthesis of a Substituted BCP from a Bicyclo[1.1.0]butane via Carbene Insertion
This protocol is a general representation of the synthesis of BCPs from BCBs, a method that avoids the use of [1.1.1]propellane.
Reaction: Dibromocarbene addition to a bicyclo[1.1.0]butane.
Materials:
-
Substituted bicyclo[1.1.0]butane (1.0 equiv)
-
Bromoform (B151600) (CHBr₃, 2.0 equiv)
-
Potassium tert-butoxide (KOtBu, 2.5 equiv)
-
Anhydrous solvent (e.g., pentane (B18724) or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the substituted bicyclo[1.1.0]butane (10 mmol, 1.0 equiv) and anhydrous solvent (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.8 g, 25 mmol, 2.5 equiv) in the same anhydrous solvent (30 mL).
-
Add the bromoform (1.74 mL, 20 mmol, 2.0 equiv) to the bicyclo[1.1.0]butane solution.
-
Add the potassium tert-butoxide solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding 2,2-dibromobicyclo[1.1.1]pentane derivative.
Mandatory Visualization
Caption: Photoredox-catalyzed synthesis of a 1,3-disubstituted BCP from [1.1.1]propellane.
Caption: Synthesis of a substituted BCP from a bicyclo[1.1.0]butane via carbene insertion.
Conclusion and Outlook
The choice between [1.1.1]propellane and bicyclo[1.1.0]butanes as precursors for BCP synthesis is a trade-off between synthetic efficiency and operational practicality. [1.1.1]Propellane offers a highly efficient and direct route to valuable 1,3-disubstituted BCPs, often with excellent functional group tolerance, making it an attractive option for late-stage functionalization in drug discovery programs.[1] However, its inherent instability and hazardous nature, the so-called "propellane problem," present significant challenges for handling, storage, and scalability.[3]
Conversely, bicyclo[1.1.0]butanes provide a more stable and safer alternative, circumventing the issues associated with [1.1.1]propellane. The carbene insertion methodology allows for the synthesis of different BCP substitution patterns, expanding the accessible chemical space. While yields may be slightly lower and functional group tolerance can be a consideration, the improved handling characteristics make BCBs a more practical choice for larger-scale synthesis.
For medicinal chemists and drug development professionals, the ideal precursor will depend on the specific synthetic goals. For rapid, small-scale diversification and late-stage functionalization where a 1,3-disubstitution pattern is desired, the high reactivity and efficiency of [1.1.1]propellane, particularly via photoredox catalysis, is a powerful tool. For process development and larger-scale campaigns, the stability and safety advantages of bicyclo[1.1.0]butanes are likely to be overriding factors. The continued development of stabilized [1.1.1]propellane precursors and more efficient carbene insertion methodologies will undoubtedly further enhance the synthetic accessibility of the valuable BCP scaffold.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
Safety Operating Guide
Safe Disposal of Tricyclo[1.1.1.0¹,³]pentane: A Guide for Laboratory Professionals
Essential guidance for the proper and safe disposal of Tricyclo[1.1.1.0¹,³]pentane, a highly strained and reactive hydrocarbon, is provided for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.
Tricyclo[1.1.1.0¹,³]pentane, also known as [1.1.1]Propellane, is a unique cage-like hydrocarbon notable for its high degree of ring strain.[1] This inherent strain energy dictates its reactivity and necessitates specific handling and disposal protocols to mitigate potential hazards.[2] While stable at room temperature, its incompatibility with strong oxidizing agents and its flammable nature demand a cautious and methodical approach to its disposal.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Tricyclo[1.1.1.0¹,³]pentane.
| Property | Value |
| Molecular Formula | C₅H₆ |
| Molecular Weight | 66.10 g/mol |
| Boiling Point | 69.9°C (Predicted)[4] |
| Density | 1.20 g/cm³ (Predicted)[4] |
Detailed Disposal Protocol
The following step-by-step protocol is designed to ensure the safe deactivation and disposal of Tricyclo[1.1.1.0¹,³]pentane. This procedure should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves, must be worn.
I. Deactivation of Neat Tricyclo[1.1.1.0¹,³]pentane
Due to its high reactivity, neat Tricyclo[1.1.1.0¹,³]pentane should be deactivated before absorption and packaging for waste disposal. This is a precautionary measure to prevent any uncontrolled release of energy within the waste container. The principle of this deactivation is a gradual quenching process.
Materials:
-
Tricyclo[1.1.1.0¹,³]pentane waste
-
An inert, high-boiling point solvent (e.g., toluene (B28343) or heptane)
-
Water
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet with a bubbler.
Procedure:
-
Inert Atmosphere: Assemble the flask setup in a fume hood and purge with an inert gas (nitrogen or argon).
-
Dilution: Transfer the Tricyclo[1.1.1.0¹,³]pentane waste into the flask and dilute it with an equal volume of an inert, high-boiling point solvent like toluene. This helps to dissipate heat generated during quenching.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Initial Quenching with Isopropanol: Slowly add isopropanol dropwise from the dropping funnel to the stirred solution. Isopropanol is a relatively weak protic source that will react with the strained C-C bond, initiating a controlled ring-opening. Monitor for any signs of reaction, such as a slight exotherm. If the reaction becomes vigorous, slow down or temporarily stop the addition.
-
Secondary Quenching with Methanol: Once the addition of isopropanol is complete and any reaction has subsided, slowly add methanol in a similar dropwise manner. Methanol is more reactive than isopropanol and will help to ensure the complete deactivation of any remaining Tricyclo[1.1.1.0¹,³]pentane.
-
Final Quenching with Water: After the methanol addition is complete and the reaction is quiescent, slowly add water dropwise to quench any residual reactive species.
-
Equilibration: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure the deactivation is complete.
II. Absorption and Packaging
Once the Tricyclo[1.1.1.0¹,³]pentane has been deactivated, the resulting solution can be prepared for disposal.
Materials:
-
Deactivated Tricyclo[1.1.1.0¹,³]pentane solution
-
Inert absorbent material (e.g., vermiculite, clay-based absorbent, or a commercial fire-retardant absorbent)[3][5][6]
-
A designated hazardous waste container with a secure lid
-
Hazardous waste labels
Procedure:
-
Absorbent Selection: Choose an inert absorbent material. Vermiculite is a good option due to its high absorbency and chemical inertness.[6] For flammable liquids, specially formulated fire-retardant absorbents are also commercially available and recommended.[3][7][8]
-
Absorption: Place a sufficient amount of the inert absorbent material into the hazardous waste container. Slowly pour the deactivated Tricyclo[1.1.1.0¹,³]pentane solution onto the absorbent material, ensuring that the liquid is fully absorbed.
-
Container Sealing and Labeling: Securely close the lid of the hazardous waste container. Affix a completed hazardous waste label to the container, clearly identifying the contents (e.g., "Deactivated Tricyclo[1.1.1.0¹,³]pentane in Toluene/Isopropanol/Methanol/Water with Vermiculite Absorbent").
-
Waste Pickup: Arrange for the disposal of the container through your institution's hazardous waste management program.
Visual Workflow of Disposal Procedure
The following diagram illustrates the logical steps for the proper disposal of Tricyclo[1.1.1.0¹,³]pentane.
References
- 1. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 2. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 3. thecarycompany.com [thecarycompany.com]
- 4. chembk.com [chembk.com]
- 5. 5.4.2 Spill Absorbent Materials | Environment, Health and Safety [ehs.cornell.edu]
- 6. airseacontainers.com [airseacontainers.com]
- 7. CHEMSORB® FR - FLAMMABLE LIQUID RETARDANT ABSORBENT - 5 Gallon Pail (8 Pound) [denios-us.com]
- 8. chemsorb.com [chemsorb.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tricyclo[1.1.1.01,3]pentane
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Tricyclo[1.1.1.01,3]pentane, also known as [1.1.1]Propellane. Adherence to these guidelines is essential for ensuring laboratory safety and procedural success.
This compound is a highly strained and volatile hydrocarbon, demanding rigorous safety protocols. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the required PPE to mitigate risks of skin and eye irritation, respiratory tract irritation, and fire.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Nitrile or neoprene gloves are suitable for handling this volatile hydrocarbon. Ensure gloves are regularly inspected for tears or degradation.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material is essential due to the flammability of this compound. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors. |
Safe Handling and Operational Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
